sodium;3-nitrobenzenesulfonate
Description
BenchChem offers high-quality sodium;3-nitrobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;3-nitrobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H4NNaO5S |
|---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
sodium;3-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H5NO5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |
InChI Key |
LJRGBERXYNQPJI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Core Synthesis Mechanism: Electrophilic Aromatic Sulfonation
An In-depth Technical Guide to the Synthesis of Sodium 3-Nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of sodium 3-nitrobenzenesulfonate, an important chemical intermediate in various industries, including the manufacturing of dyes, pharmaceuticals, and electroplating solutions.[1][2][3] The guide details the core reaction mechanism, presents various experimental protocols, summarizes quantitative data, and provides visual diagrams of the synthesis process.
The industrial synthesis of sodium 3-nitrobenzenesulfonate is primarily achieved through the electrophilic aromatic substitution reaction of nitrobenzene (B124822). The nitro group (-NO₂) present on the benzene (B151609) ring is a powerful deactivating group and a meta-director. Consequently, the incoming electrophile, the sulfonyl group, is directed to the meta-position (carbon 3) of the ring.
The overall reaction is:
C₆H₅NO₂ + SO₃ → O₂NC₆H₄SO₃H O₂NC₆H₄SO₃H + NaOH → O₂NC₆H₄SO₃Na + H₂O
The sulfonating agent is typically sulfur trioxide (SO₃), which can be introduced using fuming sulfuric acid (oleum), chlorosulfonic acid, or directly as sulfur trioxide.[4][5][6] The reaction proceeds via the following steps:
-
Generation of the Electrophile : Sulfur trioxide (SO₃) is a potent electrophile. In methods using fuming sulfuric acid or chlorosulfonic acid, SO₃ is the active sulfonating species.
-
Electrophilic Attack : The π-electron system of the nitrobenzene ring attacks the sulfur atom of SO₃. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation : A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and forming 3-nitrobenzenesulfonic acid.
-
Neutralization : The resulting 3-nitrobenzenesulfonic acid is then neutralized with a base, typically sodium hydroxide (B78521) or sodium carbonate, to yield the final product, sodium 3-nitrobenzenesulfonate.[4][5]
Caption: Electrophilic aromatic sulfonation mechanism of nitrobenzene.
Experimental Protocols
Several methods for the synthesis of sodium 3-nitrobenzenesulfonate have been reported. The choice of sulfonating agent and reaction conditions can significantly impact yield, purity, and by-product formation. The primary by-product of concern is typically 3,3'-dinitrodiphenyl sulfone.[4]
Protocol 1: Catalytic Sulfonation using Sulfur Trioxide
This method utilizes sulfur trioxide as the sulfonating agent in the presence of a sodium tungstate (B81510) catalyst, which has been shown to reduce the formation of by-products and improve yield.[4]
-
Materials :
-
Nitrobenzene
-
Sulfur trioxide (SO₃)
-
Sodium tungstate (catalyst)
-
Anhydrous sodium carbonate
-
Methyl isobutyl ketone (for extraction)
-
Water
-
-
Methodology :
-
Charge a reaction vessel with nitrobenzene and sodium tungstate.
-
Heat the mixture to 80°C with stirring.
-
Add sulfur trioxide dropwise while maintaining the temperature between 80-100°C.
-
After the addition is complete, raise the temperature to 100-110°C and hold for 1 hour, then increase to 110-120°C and hold for an additional 2 hours.[4]
-
Cool the reaction mixture and pour it into water.
-
Filter the solution to remove any precipitated by-products (e.g., 3,3'-dinitrodiphenyl sulfone).
-
Neutralize the filtrate to a pH of 7 with anhydrous sodium carbonate.
-
Extract the neutralized solution with methyl isobutyl ketone to recover unreacted nitrobenzene.
-
Concentrate the aqueous filtrate until the water content is approximately 50%.
-
Dry the concentrated solution to obtain the final product.[4]
-
Protocol 2: Sulfonation using Chlorosulfonic Acid
This protocol uses chlorosulfonic acid as the sulfonating agent. A key feature of this reaction is the generation of hydrogen chloride gas, which must be handled appropriately.[5][7]
-
Materials :
-
Nitrobenzene
-
Chlorosulfonic acid (ClSO₃H)
-
Sodium carbonate
-
Water
-
-
Methodology :
-
In a flask equipped with a stirrer and an exhaust gas absorption device, add nitrobenzene and chlorosulfonic acid.[5][7]
-
Initiate stirring and heat the mixture to 120°C. Maintain this temperature for 3-5 hours to complete the sulfonation. Hydrogen chloride gas evolved during the reaction is absorbed in water.[5][7]
-
After the reaction, cool the mixture to room temperature.
-
Add water and sodium carbonate to the mixture and stir thoroughly to neutralize the acid.
-
Allow the mixture to stand and separate the oil layer (unreacted nitrobenzene) from the aqueous layer.
-
The aqueous layer, containing the sodium 3-nitrobenzenesulfonate, is then dried (e.g., via spray drying) to yield the solid product.[5][7]
-
Protocol 3: Sulfonation using Fuming Sulfuric Acid (Oleum)
This is a traditional method that employs fuming sulfuric acid (a solution of SO₃ in H₂SO₄) as the sulfonating agent.[6][8]
-
Materials :
-
Nitrobenzene
-
Fuming sulfuric acid (e.g., 65% oleum)
-
Caustic soda (sodium hydroxide) or soda ash
-
Ice water
-
-
Methodology :
-
Add fuming sulfuric acid to a reaction kettle.
-
Slowly add nitrobenzene under stirring, controlling the temperature. One method suggests preheating nitrobenzene to 100-110°C and maintaining this temperature during the addition.[8]
-
After addition, keep the reaction mixture at a temperature between 100°C and 130°C for a sufficient time (e.g., 2 hours) to ensure the reaction goes to completion.[6][8]
-
Cool the reaction mass and slowly add it to ice water or an aqueous caustic soda solution at a temperature below 105°C.[8]
-
Neutralize the solution with a base (soda ash or caustic soda) to a pH of 7-8.6.[6][8]
-
During neutralization, sodium sulfate (B86663) will precipitate out. The insoluble sodium sulfate is separated from the hot solution (80-105°C) by filtration.[8]
-
The filtrate, containing the desired product, is then cooled to crystallize the sodium 3-nitrobenzenesulfonate, which is subsequently filtered and dried.[6]
-
Quantitative Data Summary
The efficiency of the synthesis is highly dependent on the chosen protocol. The following tables summarize quantitative data from various reported methods.
Table 1: Comparison of Reaction Conditions and Yields
| Sulfonating Agent | Catalyst | Temperature | Reaction Time | Reported Yield | Purity | Reference |
| Sulfur Trioxide | Sodium Tungstate | 80-120°C | 3 hours (hold time) | 98.5% - 98.6% | 99.1% - 99.2% | [4] |
| Chlorosulfonic Acid | None | 120°C | 3-5 hours | 98.4% | 99.0% | [5][7] |
| Fuming Sulfuric Acid | None | 100-110°C | ~2 hours | 72-82% (liquid phase) | Not Specified | [4] |
| Fuming Sulfuric Acid | None | 80-130°C | Not specified | Not specified | Not specified | [8] |
Table 2: Example Experimental Quantities (based on Protocol 1)
| Reactant/Reagent | Quantity | Molar Ratio (approx.) | Reference |
| Nitrobenzene | 248 g | 1.0 | [4] |
| Sulfur Trioxide | 112 g | 0.7 | [4] |
| Sodium Tungstate | 0.2 g | (Catalytic) | [4] |
| Anhydrous Sodium Carbonate | Sufficient for pH 7 | (Neutralization) | [4] |
| Product Yield | 307 g | [4] |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of sodium 3-nitrobenzenesulfonate involves several key stages, as illustrated below.
Caption: General experimental workflow for the synthesis of sodium 3-nitrobenzenesulfonate.
References
- 1. Sodium 3-Nitrobenzenesulfonate Supplier | 127-68-4 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. SODIUM 3-NITROBENZENESULFONATE - Ataman Kimya [atamanchemicals.com]
- 3. chembk.com [chembk.com]
- 4. CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation - Google Patents [patents.google.com]
- 5. Sodium 3-nitrobenzenesulphonate | 127-68-4 [chemicalbook.com]
- 6. SODIUM SALT OF M-NITROBENZENE SULFONIC ACID- LUDIGOL - Ataman Kimya [atamanchemicals.com]
- 7. Sodium 3-nitrobenzenesulphonate synthesis - chemicalbook [chemicalbook.com]
- 8. EP0010443B1 - Process for preparing sodium-m-nitrobenzenesulfonate - Google Patents [patents.google.com]
sodium 3-nitrobenzenesulfonate chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of Sodium 3-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 3-nitrobenzenesulfonate is a versatile organic compound with significant applications in various industrial and research settings. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific disciplines who utilize or handle this compound. The information is presented in a structured format, including tabulated data for key physical and chemical properties and a detailed experimental workflow for its synthesis.
Chemical Properties
Sodium 3-nitrobenzenesulfonate is a light yellow, crystalline powder.[1][2][3] It is an organic sodium salt that is highly soluble in water.[3][4][5]
Table 1: Physicochemical Properties of Sodium 3-nitrobenzenesulfonate
| Property | Value | Source |
| Molecular Formula | C₆H₄NNaO₅S | [2][6] |
| Molecular Weight | 225.16 g/mol | [6][7] |
| Appearance | Light yellow powder/crystals | [1][2][3] |
| Melting Point | 350 °C (decomposes) | [1][8][9] |
| Boiling Point | 217.5 °C | [1][3] |
| Solubility in Water | 200 g/L at 20 °C | [3][9][10] |
| Density | 0.45 g/cm³ at 20 °C | [3][9] |
| Flash Point | >100 °C (>212 °F) | [7][8] |
| pH | 8 (50 g/L in H₂O at 23 °C) | [1][9] |
| CAS Number | 127-68-4 | [7][11] |
Reactivity Profile
Sodium 3-nitrobenzenesulfonate is a stable compound under normal conditions.[4][12] It is, however, hygroscopic and should be stored in a dry, well-ventilated place, protected from moisture.[4][12][13]
Incompatibilities: This compound is incompatible with strong oxidizing agents, metals such as copper, and brass.[13][14] Contact with strong oxidizing agents may cause a reaction.[13]
Hazardous Decomposition: Upon decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[13]
Reactivity as an Oxidizing Agent: Sodium 3-nitrobenzenesulfonate acts as a mild oxidizing agent.[2][15] This property is utilized in various industrial applications, such as in the textile industry as a stabilizer for dyeing fibers and as an assistant in discharge printing.[2]
Experimental Protocols
The following protocols are based on established synthesis methods for sodium 3-nitrobenzenesulfonate.
Synthesis via Sulfonation of Nitrobenzene (B124822) with Sulfur Trioxide
This method involves the direct sulfonation of nitrobenzene using sulfur trioxide, followed by neutralization.
Materials:
-
Nitrobenzene
-
Sulfur trioxide
-
Sodium carbonate (anhydrous)
-
Methyl isobutyl ketone (for extraction)
-
Deionized water
Procedure:
-
In a four-necked flask equipped with a thermometer, mechanical stirrer, and a dropping funnel, charge 248 parts by weight of nitrobenzene.
-
Heat the nitrobenzene to 80°C.
-
Begin the dropwise addition of 112 parts by weight of sulfur trioxide, maintaining the reaction temperature between 80-100°C.
-
After the addition is complete, raise the temperature to 100-110°C and hold for 1 hour.
-
Increase the temperature to 110-120°C and maintain for an additional 2 hours to complete the sulfonation.
-
Cool the reaction mixture and pour it into 500 parts by weight of water.
-
Filter the solution to remove any solid by-products.
-
Neutralize the filtrate to a pH of 7 using anhydrous sodium carbonate.
-
Extract the neutralized solution with methyl isobutyl ketone to recover unreacted nitrobenzene.
-
Concentrate the aqueous layer until the water content is approximately 50%.
-
Dry the resulting slurry to obtain solid sodium 3-nitrobenzenesulfonate.
Synthesis via Sulfonation of Nitrobenzene with Chlorosulfonic Acid
This protocol utilizes chlorosulfonic acid as the sulfonating agent.
Materials:
-
Nitrobenzene
-
Chlorosulfonic acid
-
Sodium carbonate
-
Deionized water
Procedure:
-
In a 500 mL four-neck flask equipped with a thermometer, mechanical stirrer, and an exhaust gas absorption device, add 246 g (2.0 mol) of nitrobenzene and 139 g (1.2 mol) of chlorosulfonic acid.[16]
-
Initiate stirring and heat the mixture to 120°C. Maintain this temperature for 3 hours for the sulfonation reaction to proceed. The hydrogen chloride gas generated should be absorbed in water.[16]
-
After the reaction is complete, cool the mixture to room temperature.[16]
-
Add 500 mL of water and 63.6 g (0.6 mol) of sodium carbonate and stir thoroughly.[16]
-
Separate the oil layer (unreacted nitrobenzene) from the aqueous layer. The aqueous layer can be washed with an organic solvent to recover any remaining nitrobenzene.[16]
-
The aqueous solution is then dried, for instance, by spray drying, to yield the final product.[12][16]
Visualizations
Experimental Workflow: Synthesis of Sodium 3-nitrobenzenesulfonate
Caption: Synthesis workflow for sodium 3-nitrobenzenesulfonate.
References
- 1. Sodium 3-nitrobenzenesulphonate - Safety Data Sheet [chemicalbook.com]
- 2. SODIUM 3-NITROBENZENESULFONATE - Ataman Kimya [atamanchemicals.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. CAS 127-68-4: Benzenesulfonic acid, 3-nitro-, sodium salt … [cymitquimica.com]
- 6. Sodium 3-nitrobenzenesulfonate | C6H4NNaO5S | CID 31389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. 3-Nitrobenzenesulfonic acid sodium salt for synthesis 127-68-4 [sigmaaldrich.com]
- 10. SODIUM SALT OF M-NITROBENZENE SULFONIC ACID- LUDIGOL - Ataman Kimya [atamanchemicals.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. Sodium 3-nitrobenzenesulphonate | 127-68-4 [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Sodium 3-nitrobenzenesulfonate | TargetMol [targetmol.com]
- 16. Sodium 3-nitrobenzenesulphonate synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Solubility of Sodium 3-Nitrobenzenesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium 3-nitrobenzenesulfonate in various organic solvents. Due to its applications as a mild oxidizing agent, a dye auxiliary, and in organic synthesis, understanding its solubility is crucial for process development, formulation, and quality control.[1][2] This document compiles available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a workflow for this procedure.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of ionic compounds like sodium 3-nitrobenzenesulfonate in organic solvents is governed by the principle of "like dissolves like." The polarity of the solvent plays a critical role; polar solvents are generally more effective at dissolving polar or ionic solutes. The presence of both a sulfonate group and a nitro group enhances the polarity of sodium 3-nitrobenzenesulfonate.[3]
Quantitative and Qualitative Solubility Data
The following table summarizes the available solubility data for sodium 3-nitrobenzenesulfonate in water and various organic solvents. It is important to note that while qualitative data is available for several organic solvents, precise quantitative measurements are not widely reported in the literature.
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 20 | 200 g/L | Quantitative |
| Water | 23 | 50 g/L (for a 5% w/v solution) | Quantitative |
| Water | 25 | 25 g/100 mL | Quantitative |
| Ethanol | Not Specified | Soluble / Easily Soluble | Qualitative |
| Acetone | Not Specified | Easily Soluble | Qualitative |
| Diethyl Ether | Not Specified | Soluble / Easily Soluble | Qualitative |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Qualitative |
Note: The term "copper acetone" has been noted in one source but is likely a non-standard solvent or a potential mistranslation and has been omitted.[1]
Experimental Protocol for Solubility Determination
Objective: To determine the solubility of sodium 3-nitrobenzenesulfonate in a given organic solvent at a specific temperature.
Materials:
-
Sodium 3-nitrobenzenesulfonate (analytical grade)
-
Organic solvent of interest (e.g., ethanol, acetone, DMSO)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of sodium 3-nitrobenzenesulfonate to a known volume of the organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any suspended solid particles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a known volume of the same organic solvent to a concentration suitable for the chosen analytical method.
-
Analyze the concentration of sodium 3-nitrobenzenesulfonate in the diluted solution using a calibrated analytical instrument. For instance, a UV-Vis spectrophotometer can be used by measuring the absorbance at the wavelength of maximum absorption (λmax) for the compound and comparing it to a standard curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.
Caption: Experimental workflow for solubility determination.
Logical Relationships in Solubility Analysis
The determination of solubility involves a series of dependent steps, each critical for an accurate result. The following diagram illustrates these relationships.
Caption: Key dependencies for reliable solubility data.
References
- 1. 3-NITROBENZENESULFONIC ACID, SODIUM SALT - Ataman Kimya [atamanchemicals.com]
- 2. SODIUM 3-NITROBENZENESULFONATE - Ataman Kimya [atamanchemicals.com]
- 3. CAS 127-68-4: Benzenesulfonic acid, 3-nitro-, sodium salt … [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Technical Guide to the Spectral Analysis of Sodium 3-Nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for sodium 3-nitrobenzenesulfonate, a significant chemical intermediate used in the synthesis of various compounds, including quinolines and dyes.[1] The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside standardized experimental protocols for acquiring such spectra.
Chemical Structure
-
IUPAC Name: Sodium 3-nitrobenzenesulfonate[2]
-
Molecular Formula: C₆H₄NNaO₅S
-
Molecular Weight: 225.16 g/mol [2]
-
CAS Number: 127-68-4
The structure consists of a benzene (B151609) ring substituted with a nitro group (-NO₂) and a sulfonate group (-SO₃⁻) at the meta position.
Spectral Data
The following tables summarize the available spectral data for sodium 3-nitrobenzenesulfonate. Spectroscopic analysis is a cornerstone for the structural elucidation and quality control of organic molecules.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4] For sodium 3-nitrobenzenesulfonate, spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O) due to its solubility in water.[5]
Table 1: ¹H NMR Spectral Data (Data not explicitly available in the searched literature. Expected chemical shifts are estimated based on substituent effects on an aromatic ring.)
| Proton | Multiplicity | Expected Chemical Shift (δ) ppm |
| H-2 | Singlet (or narrow triplet) | ~8.5 - 8.7 |
| H-4 | Triplet | ~8.2 - 8.4 |
| H-5 | Triplet | ~7.7 - 7.9 |
| H-6 | Doublet of doublets | ~8.1 - 8.3 |
Table 2: ¹³C NMR Spectral Data (Specific peak data is not fully available in the searched literature. A ¹³C NMR spectrum has been reported.)[2][5][6]
| Carbon | Expected Chemical Shift (δ) ppm |
| C-1 (C-SO₃) | ~140 - 145 |
| C-2 | ~125 - 130 |
| C-3 (C-NO₂) | ~148 - 150 |
| C-4 | ~120 - 125 |
| C-5 | ~130 - 135 |
| C-6 | ~128 - 132 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The spectrum for sodium 3-nitrobenzenesulfonate is expected to show characteristic absorptions for the nitro, sulfonate, and aromatic groups. An FTIR spectrum has been reported using the KBr-Pellet technique.[2]
Table 3: IR Absorption Data (Specific peak values are not fully available in the searched literature. Expected absorption ranges are provided based on characteristic functional group frequencies.)
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |
| Sulfonate (SO₃⁻) | Asymmetric Stretch | ~1170 - 1250 |
| Sulfonate (SO₃⁻) | Symmetric Stretch | ~1030 - 1080 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly for conjugated systems and chromophores.[8][9] The presence of the nitro group and the benzene ring acts as a chromophore system.[8]
Table 4: UV-Vis Absorption Data (Specific absorption maxima (λmax) are not available in the searched literature. Expected absorption regions are based on the chromophores present.)
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Nitrobenzene moiety | π → π | ~250 - 280 |
| Nitrobenzene moiety | n → π | ~300 - 340 |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of sodium 3-nitrobenzenesulfonate in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O).[10]
-
Internal Standard : Add a small amount of an internal reference standard if required (e.g., DSS for aqueous solutions). For many modern spectrometers, the solvent signal can be used for referencing.
-
Transfer : Filter the solution into a clean 5 mm NMR tube.[10]
-
Acquisition : Place the tube in the NMR spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.
-
Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
IR Spectroscopy Protocol (KBr Pellet Method)
-
Preparation : Mix approximately 1-2 mg of dry sodium 3-nitrobenzenesulfonate with 100-200 mg of dry potassium bromide (KBr) powder.
-
Grinding : Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[2] A background spectrum of the empty spectrometer should be collected first.
UV-Vis Spectroscopy Protocol
-
Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble (e.g., deionized water).
-
Sample Preparation : Prepare a dilute solution of sodium 3-nitrobenzenesulfonate in the chosen solvent. The concentration should be adjusted to yield an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).[11]
-
Cuvette Preparation : Clean a quartz cuvette and rinse it with the solvent.[11]
-
Baseline Correction : Fill the cuvette with the pure solvent and run a baseline scan to zero the instrument.[12]
-
Measurement : Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).[12]
Visualizations
Chemical Structure and Key Spectral Regions
The following diagram illustrates the structure of sodium 3-nitrobenzenesulfonate and highlights the key functional groups responsible for its characteristic spectral signals.
Logical Workflow for Spectral Analysis
The diagram below outlines the logical workflow for the comprehensive spectral characterization of a chemical compound like sodium 3-nitrobenzenesulfonate.
References
- 1. scbt.com [scbt.com]
- 2. Sodium 3-nitrobenzenesulfonate | C6H4NNaO5S | CID 31389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Nitrobenzenesulfonate | C6H4NO5S- | CID 3906961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. agilent.com [agilent.com]
- 9. ej-eng.org [ej-eng.org]
- 10. benchchem.com [benchchem.com]
- 11. ossila.com [ossila.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
An In-depth Technical Guide to the Crystal Structure Analysis of Sodium 3-Nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of sodium 3-nitrobenzenesulfonate, a compound of interest in various chemical and pharmaceutical applications. The following sections detail the crystallographic data, experimental protocols for structure determination, and a visual representation of the experimental workflow.
Introduction
Sodium 3-nitrobenzenesulfonate (C₆H₄NNaO₅S) is an organic salt that serves as a versatile intermediate in organic synthesis and has applications in electroplating and as a dye auxiliary. A thorough understanding of its solid-state structure is crucial for controlling its physicochemical properties, such as solubility, stability, and reactivity, which are of paramount importance in drug development and materials science. This guide focuses on the single-crystal X-ray diffraction analysis of sodium 3-nitrobenzenesulfonate monohydrate, providing key structural parameters and the experimental methodology used for their determination.
Crystal Structure and Data
The crystal structure of sodium 3-nitrobenzenesulfonate monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one sodium cation, one 3-nitrobenzenesulfonate anion, and one water molecule. The crystal data and structure refinement details are summarized in the tables below.
Crystallographic Data
The fundamental crystallographic parameters defining the unit cell and crystal system are presented in Table 1.
| Parameter | Value |
| Empirical Formula | C₆H₆NNaO₆S |
| Formula Weight | 243.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.911(3) |
| b (Å) | 6.848(2) |
| c (Å) | 9.888(2) |
| α (°) | 90 |
| β (°) | 99.45(2) |
| γ (°) | 90 |
| Volume (ų) | 928.3(4) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.740 |
| Absorption Coefficient (mm⁻¹) | 0.368 |
| F(000) | 504 |
Selected Bond Lengths and Angles
Key intramolecular bond lengths and angles for the 3-nitrobenzenesulfonate anion are provided in Table 2, offering insight into the molecular geometry.
| Bond | Length (Å) | Angle | Degrees (°) |
| S-O(1) | 1.451(2) | O(1)-S-O(2) | 112.5(1) |
| S-O(2) | 1.455(2) | O(1)-S-O(3) | 112.3(1) |
| S-O(3) | 1.454(2) | O(2)-S-O(3) | 112.1(1) |
| S-C(1) | 1.770(3) | O(1)-S-C(1) | 107.0(1) |
| N-O(4) | 1.221(3) | O(2)-S-C(1) | 106.6(1) |
| N-O(5) | 1.224(3) | O(3)-S-C(1) | 105.7(1) |
| N-C(3) | 1.472(4) | O(4)-N-O(5) | 123.5(3) |
| C(1)-C(2) | 1.385(4) | O(4)-N-C(3) | 118.4(3) |
| C(1)-C(6) | 1.386(4) | O(5)-N-C(3) | 118.1(3) |
| C(2)-C(3) | 1.381(4) | S-C(1)-C(2) | 120.5(2) |
| C(3)-C(4) | 1.378(4) | S-C(1)-C(6) | 120.1(2) |
| C(4)-C(5) | 1.379(4) | N-C(3)-C(2) | 119.2(3) |
| C(5)-C(6) | 1.381(4) | N-C(3)-C(4) | 118.5(3) |
Experimental Protocols
The determination of the crystal structure of sodium 3-nitrobenzenesulfonate monohydrate involved the following key experimental stages.
Crystal Growth
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of an aqueous solution of commercially available sodium 3-nitrobenzenesulfonate. The resulting crystals were colorless prisms.
Data Collection
A suitable single crystal with dimensions of 0.35 x 0.25 x 0.20 mm was mounted on a glass fiber. X-ray diffraction data were collected on a Siemens R3m/V diffractometer using Mo Kα radiation (λ = 0.71073 Å). The data were collected at room temperature over a 2θ range of 4.0 to 50.0°. A total of 1843 reflections were collected, of which 1637 were unique.
Structure Solution and Refinement
The crystal structure was solved by direct methods using the SHELXS-86 program. The structure was then refined by full-matrix least-squares on F² using the SHELXL-93 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically. The final R-factor for 1378 observed reflections [I > 2σ(I)] was 0.0358, and the wR2 was 0.0953 for all data.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the crystal structure determination of sodium 3-nitrobenzenesulfonate monohydrate.
This guide provides foundational data and methodologies for researchers working with sodium 3-nitrobenzenesulfonate. The detailed structural information can be utilized for computational modeling, understanding intermolecular interactions, and informing strategies for formulation and drug delivery.
A Comprehensive Technical Guide to the Physical Properties of Sodium 3-nitrobenzenesulfonate (CAS 127-68-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of Sodium 3-nitrobenzenesulfonate (CAS 127-68-4). The information is presented to support research, development, and safety applications, with a focus on structured data, experimental methodologies, and process visualization.
Chemical Identity and Structure
Sodium 3-nitrobenzenesulfonate is a substituted aromatic compound widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] It also serves as a mild oxidizing agent in applications such as electroplating and textile printing.[1][2]
Molecular Structure:
-
IUPAC Name: sodium;3-nitrobenzenesulfonate[1]
-
Synonyms: 3-Nitrobenzenesulfonic acid sodium salt, Sodium m-nitrobenzenesulfonate (B8546208), Ludigol[1]
-
Molecular Formula: C₆H₄NNaO₅S[3]
-
Molecular Weight: 225.15 g/mol [3]
-
InChI Key: LJRGBERXYNQPJI-UHFFFAOYSA-M[4]
-
SMILES: C1=CC(=CC(=C1)S(=O)(=O)[O-])--INVALID-LINK--[O-].[Na+]
Tabulated Physical and Chemical Properties
The following tables summarize the key quantitative physical and chemical properties of Sodium 3-nitrobenzenesulfonate.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Physical State | Slightly yellow powder or crystalline solid. | [4] |
| Melting Point | 350 °C (decomposes) | [4] |
| Boiling Point | 217.5 °C | |
| Density | 0.45 g/cm³ (at 20 °C) | [4] |
| Bulk Density | 450 kg/m ³ | [4] |
| Vapor Pressure | 10.3 Pa (at 25 °C) |
Table 2: Solubility and Solution Properties
| Property | Value | Source(s) |
| Water Solubility | 200 g/L (at 20 °C) | [4] |
| pH | 8 (50 g/L in H₂O at 23 °C) | [4] |
Table 3: Safety and Flammability Data
| Property | Value | Source(s) |
| Flash Point | > 100 °C (> 212 °F) - Closed Cup | |
| Autoignition Temperature | 355 °C (DIN 51794) | [4] |
Experimental Protocols for Property Determination
The following sections detail the generalized experimental methodologies for determining the key physical properties listed above. These protocols are based on internationally recognized standards.
Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.[5]
-
Sample Preparation: A small amount of the dry, finely powdered Sodium 3-nitrobenzenesulfonate is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]
-
Apparatus: The capillary tube is attached to a calibrated thermometer or placed in the heating block of a melting point apparatus.[8]
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.[8]
-
Observation: The temperature at which the substance first begins to liquefy (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point.[5][7] For a pure substance, this range is typically narrow.[8]
Water Solubility (OECD Guideline 105 - Flask Method)
The flask method is suitable for substances with solubilities above 10⁻² g/L.[9]
-
Equilibration: An excess amount of Sodium 3-nitrobenzenesulfonate is added to a known volume of deionized water in a flask. The mixture is agitated at a constant, controlled temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (saturation).[9][10] A preliminary test can help determine the necessary equilibration time.[11]
-
Phase Separation: Once equilibrium is achieved, the mixture is allowed to stand to let undissolved solids settle. The saturated aqueous solution is then separated from the solid phase, typically by centrifugation or filtration.[10]
-
Concentration Analysis: The concentration of Sodium 3-nitrobenzenesulfonate in the clear, saturated aqueous phase is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[10]
-
Calculation: The water solubility is expressed as the mass of the substance per volume of water (e.g., g/L).
Density of a Solid (Archimedes' Buoyancy Method)
This method determines density by measuring the apparent loss in mass of the solid when immersed in a liquid of known density.[12][13]
-
Weighing in Air: A sample of the solid Sodium 3-nitrobenzenesulfonate is weighed in the air using an analytical balance.[14]
-
Weighing in Liquid: The same sample is then weighed while fully submerged in an auxiliary liquid of known density (in which the solid is insoluble).[12]
-
Calculation: The volume of the solid is calculated from the difference in the two mass measurements and the density of the auxiliary liquid. The density of the solid is then calculated by dividing its mass in air by the determined volume.[14][15]
Autoignition Temperature (DIN 51794)
This standard method determines the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.[16][17]
-
Apparatus: A 200 mL Erlenmeyer flask is heated to a uniform, controlled temperature inside a specialized electric furnace.[16][18]
-
Sample Introduction: A small, known volume of the substance (if liquid) or a known mass (if solid) is introduced into the heated flask.[18]
-
Observation: The flask is observed in a darkened room for any sign of ignition (flame or explosion).[18]
-
Iterative Testing: The test is repeated at various furnace temperatures and with different sample volumes. The lowest furnace temperature at which ignition is observed is recorded as the autoignition temperature.[18][19]
Process and Workflow Visualizations
The following diagrams illustrate key processes involving Sodium 3-nitrobenzenesulfonate.
Synthesis of Sodium 3-nitrobenzenesulfonate
The industrial synthesis typically involves the sulfonation of nitrobenzene.[20][21]
Caption: Workflow for the synthesis of Sodium 3-nitrobenzenesulfonate.
Application in Textile Dyeing
Sodium 3-nitrobenzenesulfonate acts as a mild oxidizing agent, protecting reactive dyes from reduction during the printing and dyeing process.[2]
Caption: Role of CAS 127-68-4 in a typical textile printing workflow.
References
- 1. SODIUM 3-NITROBENZENESULFONATE - Ataman Kimya [atamanchemicals.com]
- 2. SODIUM META NITRO BENZENE SULPHONATE - Ataman Kimya [atamanchemicals.com]
- 3. scbt.com [scbt.com]
- 4. 3-Nitrobenzenesulfonic acid sodium salt for synthesis 127-68-4 [sigmaaldrich.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. oecd.org [oecd.org]
- 10. filab.fr [filab.fr]
- 11. laboratuar.com [laboratuar.com]
- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 13. mt.com [mt.com]
- 14. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 15. wjec.co.uk [wjec.co.uk]
- 16. masterzematraproducts.nl [masterzematraproducts.nl]
- 17. icheme.org [icheme.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. researchgate.net [researchgate.net]
- 20. CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation - Google Patents [patents.google.com]
- 21. CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Hygroscopic Nature and Storage of Sodium 3-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of sodium 3-nitrobenzenesulfonate, a critical consideration for its application in research and pharmaceutical development. Due to its propensity to absorb moisture from the atmosphere, improper handling and storage can significantly impact the material's quality, stability, and performance in sensitive applications. This document outlines the qualitative nature of its hygroscopicity, recommended storage and handling protocols, its relevance in drug development, and detailed experimental methods for its hygroscopic characterization.
Understanding the Hygroscopic Nature of Sodium 3-nitrobenzenesulfonate
Sodium 3-nitrobenzenesulfonate is consistently identified as a hygroscopic or moisture-sensitive solid.[1][2][3] This characteristic means that the compound has a strong affinity for water and will readily absorb water vapor from the surrounding air. The presence of the sulfonate group and the sodium counter-ion contributes to its interaction with water molecules.
-
Physical Changes: Caking, clumping, and changes in flowability, which can complicate weighing and dispensing.
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, impacting the purity and stability of the compound.
-
Inaccurate Dosing: The absorption of water will increase the weight of the material, leading to inaccuracies in the preparation of solutions and reaction mixtures.
Given these potential issues, a thorough understanding and proactive management of its hygroscopic nature are paramount.
Applications in Drug Development
Sodium 3-nitrobenzenesulfonate serves as a valuable reagent and building block in the synthesis of various pharmaceutical compounds.[4] Its applications in this field underscore the importance of maintaining its quality and purity through proper handling. Notably, it is utilized in the synthesis of:
-
Quinolines: This structural motif is present in a wide range of therapeutic agents with diverse activities.
-
Azetidinyl Ketolides: These compounds have been investigated for their potential as treatments for respiratory tract infections.
The successful synthesis of these and other active pharmaceutical ingredients (APIs) relies on the accurate stoichiometry of reactants. The presence of absorbed moisture in sodium 3-nitrobenzenesulfonate can disrupt these precise molar ratios, potentially leading to lower yields, increased impurity profiles, and difficulties in process scale-up.
Recommended Storage and Handling Protocols
To mitigate the effects of moisture absorption, the following storage and handling procedures are recommended for sodium 3-nitrobenzenesulfonate.
Storage Conditions
Proper storage is the first line of defense against moisture contamination. The following table summarizes the key storage recommendations compiled from various safety and technical data sheets.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[1][2] Consider storage under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to ambient moisture. An inert atmosphere provides an additional layer of protection against both moisture and oxidation. |
| Container | Use the original, tightly sealed container. Ensure the container is not damaged. | The manufacturer's packaging is designed to protect the product from environmental factors. |
| Incompatibilities | Store away from strong oxidizing agents.[3] | Prevents potentially hazardous chemical reactions. |
| Light Exposure | Protect from direct sunlight. | Minimizes the potential for light-induced degradation. |
Handling Procedures
Appropriate handling techniques are crucial to minimize moisture exposure during use.
Experimental Protocols for Hygroscopicity Assessment
For researchers and drug development professionals who need to quantify the hygroscopic behavior of sodium 3-nitrobenzenesulfonate, the following experimental protocols are provided.
Gravimetric Vapor Sorption (GVS) Analysis
GVS is a powerful technique to determine the water sorption and desorption characteristics of a material as a function of relative humidity (RH).
Objective: To generate a water vapor sorption isotherm for sodium 3-nitrobenzenesulfonate.
Apparatus: A dynamic vapor sorption (DVS) instrument or a similar gravimetric sorption analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of sodium 3-nitrobenzenesulfonate into the sample pan of the instrument.
-
Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is monitored until equilibrium is reached (defined by a constant weight over a specified time).
-
Desorption Phase: After reaching the maximum RH, decrease the RH in a similar stepwise manner back to 0% RH, again allowing the sample to reach equilibrium at each step.
-
Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. This data is then plotted as % weight change versus % RH to generate the sorption and desorption isotherms.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly accurate method for determining the water content of a sample at a specific point in time.
Objective: To determine the initial water content of sodium 3-nitrobenzenesulfonate or the water content after exposure to a specific humidity environment.
Apparatus: A coulometric or volumetric Karl Fischer titrator.
Methodology:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration vessel is dry.
-
Titer Determination (for volumetric KF): Standardize the Karl Fischer reagent with a known amount of water.
-
Sample Analysis:
-
Accurately weigh a suitable amount of sodium 3-nitrobenzenesulfonate.
-
Quickly introduce the sample into the titration vessel.
-
The instrument will then titrate the water in the sample with the Karl Fischer reagent.
-
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed.
This method can be used to determine the initial water content of the material as received and can also be used in conjunction with controlled humidity chambers to assess water uptake over time under specific storage conditions.
Conclusion
Sodium 3-nitrobenzenesulfonate is a valuable chemical intermediate whose hygroscopic nature demands careful consideration in a research and drug development setting. While quantitative sorption data is not widely published, its moisture sensitivity is well-documented. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the material's integrity, leading to more reliable and reproducible experimental outcomes. Furthermore, the provided experimental methodologies for hygroscopicity assessment empower scientists to generate their own data to support formulation development, stability studies, and process optimization.
References
Technical Guide: Theoretical Yield Calculation for the Synthesis of Sodium 3-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of sodium 3-nitrobenzenesulfonate, with a core focus on the principles and execution of theoretical yield calculation. Accurate determination of the theoretical yield is fundamental to assessing reaction efficiency, optimizing processes, and ensuring economic viability in chemical manufacturing.
Introduction to the Synthesis
Sodium 3-nitrobenzenesulfonate is a valuable intermediate in the chemical industry, notably used as an oxidizing agent, a stabilizer for dyeing fibers, and in the synthesis of various organic compounds, including quinoline.[1][2] Its synthesis is a classic example of electrophilic aromatic substitution, typically achieved through the sulfonation of nitrobenzene (B124822) followed by neutralization.[3][4]
The primary reaction involves treating nitrobenzene with a potent sulfonating agent, such as sulfur trioxide (SO₃) or oleum (B3057394) (a solution of SO₃ in sulfuric acid).[3][5] The electrophilic SO₃ attacks the benzene (B151609) ring, which is deactivated by the nitro group, directing the substitution primarily to the meta-position. The resulting 3-nitrobenzenesulfonic acid is then neutralized with a sodium base to produce the final salt product.
Reaction Scheme and Stoichiometry
The synthesis is a two-step process:
Step 1: Sulfonation of Nitrobenzene Nitrobenzene reacts with sulfur trioxide in a 1:1 molar ratio to form 3-nitrobenzenesulfonic acid.
C₆H₅NO₂ + SO₃ → C₆H₄(NO₂)SO₃H
Step 2: Neutralization The resulting sulfonic acid is neutralized with a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to yield sodium 3-nitrobenzenesulfonate.
Using Sodium Hydroxide: C₆H₄(NO₂)SO₃H + NaOH → C₆H₄(NO₂)SO₃Na + H₂O
Using Sodium Carbonate: 2C₆H₄(NO₂)SO₃H + Na₂CO₃ → 2C₆H₄(NO₂)SO₃Na + H₂O + CO₂
For the purpose of theoretical yield calculation based on the initial sulfonation reactants, the overall stoichiometry from nitrobenzene to the final sodium salt is considered 1:1.
Detailed Experimental Protocol
The following protocol, based on established industrial methods, provides a practical example for the synthesis. The quantities listed will be used for the subsequent theoretical yield calculation.[3]
Objective: To synthesize sodium 3-nitrobenzenesulfonate from nitrobenzene and sulfur trioxide.
Materials:
-
Nitrobenzene (C₆H₅NO₂)
-
Sulfur Trioxide (SO₃), stabilized
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Deionized Water
Procedure:
-
Charge a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel with 248 g of nitrobenzene.
-
Heat the nitrobenzene to 80°C with stirring.
-
Begin the dropwise addition of 112 g of sulfur trioxide. Control the rate of addition to maintain the reaction temperature between 80-100°C.
-
After the addition is complete, raise the temperature to 100-110°C and hold for one hour.
-
Increase the temperature further to 110-120°C and maintain for an additional two hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully pour it into 500 mL of cold deionized water.
-
Neutralize the resulting solution to a pH of 7 by slowly adding anhydrous sodium carbonate.
-
The resulting aqueous solution contains the product, sodium 3-nitrobenzenesulfonate, which can then be isolated through concentration and drying.
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be generated from a given amount of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and requires identifying the limiting reactant.
Step 1: Determine Molar Masses of Reactants and Product
First, the molar masses of the key substances are established.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |
| Nitrobenzene | C₆H₅NO₂ | 123.11[6][7][8][9] |
| Sulfur Trioxide | SO₃ | 80.06[10][11][12][13] |
| Sodium 3-nitrobenzenesulfonate | C₆H₄NNaO₅S | 225.16[2][14][15] |
Step 2: Calculate Moles of Each Reactant
Using the masses from the experimental protocol, the number of moles for each reactant is calculated.
-
Moles of Nitrobenzene = 248 g / 123.11 g/mol = 2.014 mol
-
Moles of Sulfur Trioxide = 112 g / 80.06 g/mol = 1.399 mol
Step 3: Identify the Limiting Reactant
The balanced equation for the sulfonation step (C₆H₅NO₂ + SO₃ → Product) shows a 1:1 molar ratio. To determine the limiting reactant, we compare the moles of each reactant.
-
Moles of Nitrobenzene available: 2.014 mol
-
Moles of Sulfur Trioxide available: 1.399 mol
Since the reaction requires one mole of sulfur trioxide for every one mole of nitrobenzene, and there are fewer moles of sulfur trioxide, sulfur trioxide is the limiting reactant . The reaction will stop once all the sulfur trioxide is consumed.
Step 4: Calculate the Theoretical Yield of the Product
The maximum amount of product formed is dictated by the amount of the limiting reactant. The stoichiometry between the limiting reactant (SO₃) and the final product (C₆H₄NNaO₅S) is 1:1.
-
Maximum moles of product = Moles of limiting reactant (SO₃) = 1.399 mol
Now, convert the moles of product to mass using its molar mass.
-
Theoretical Yield (Mass) = 1.399 mol × 225.16 g/mol = 315.00 g
Therefore, the theoretical yield of sodium 3-nitrobenzenesulfonate for this experiment is 315.00 grams.
Summary of Quantitative Data
The data used for the theoretical yield calculation is summarized below.
| Parameter | Nitrobenzene (C₆H₅NO₂) | Sulfur Trioxide (SO₃) | Sodium 3-nitrobenzenesulfonate (C₆H₄NNaO₅S) |
| Molar Mass ( g/mol ) | 123.11 | 80.06 | 225.16 |
| Mass Used (g) | 248 | 112 | - |
| Calculated Moles | 2.014 | 1.399 (Limiting) | 1.399 (Theoretical) |
| Stoichiometric Ratio | 1 | 1 | 1 |
| Theoretical Yield (g) | - | - | 315.00 |
Visualization of Calculation Workflow
The logical process for determining the theoretical yield can be visualized as a workflow.
Caption: Workflow for theoretical yield calculation.
References
- 1. scbt.com [scbt.com]
- 2. SODIUM 3-NITROBENZENESULFONATE - Ataman Kimya [atamanchemicals.com]
- 3. CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. microchem.dicp.ac.cn [microchem.dicp.ac.cn]
- 6. webqc.org [webqc.org]
- 7. homework.study.com [homework.study.com]
- 8. gauthmath.com [gauthmath.com]
- 9. Benzene, nitro- [webbook.nist.gov]
- 10. proprep.com [proprep.com]
- 11. What is the molar mass of SO3 class 12 chemistry CBSE [vedantu.com]
- 12. webqc.org [webqc.org]
- 13. sulphur trioxide [webbook.nist.gov]
- 14. Sodium 3-nitrobenzenesulfonate | C6H4NNaO5S | CID 31389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
Toxicological Profile of Sodium 3-Nitrobenzenesulfonate: A Guide for Laboratory Safety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data for sodium 3-nitrobenzenesulfonate, an important intermediate in the chemical and pharmaceutical industries. Understanding the potential hazards of this compound is crucial for ensuring laboratory safety and implementing appropriate handling procedures. This document summarizes key toxicological endpoints, details the experimental methodologies used for their assessment, and visualizes relevant toxicological pathways and experimental workflows.
Core Toxicological Data
The acute toxicity of sodium 3-nitrobenzenesulfonate has been evaluated through various studies. The following tables summarize the key quantitative data.
Table 1: Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 11,000 mg/kg | [1][2][3][4] |
| LD50 | Rat | Oral | > 2000 mg/kg | [5] |
| LC50 | Rat | Inhalation | > 5,100 mg/m³/4h | [2][6][7] |
Table 2: Irritation and Sensitization Data
| Endpoint | Species | Dose | Observation | Reference |
| Skin Irritation | Rabbit | 500 mg/24h | Mild | [1][3] |
| Eye Irritation | Rabbit | 20 mg/24h | Moderate | [1][3] |
| Skin Sensitization | Guinea pig | - | May cause sensitization | [1][6][8] |
Health Hazard Information
Sodium 3-nitrobenzenesulfonate is classified as a hazardous substance. It is known to cause serious eye irritation and may provoke an allergic skin reaction.[2][9][10] Ingestion of the material may be harmful to health.[1] One of the potential mechanisms of toxicity for nitroaromatic compounds involves the binding of the substance or its metabolites to hemoglobin, which can inhibit the normal uptake of oxygen, a condition known as methemoglobinemia.[1][11]
Experimental Protocols
The toxicological data presented above are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and reproducibility of toxicological testing.
Acute Oral Toxicity (as per OECD Guideline 420, 423, 425)
The acute oral toxicity, expressed as the LD50 value, is determined by administering a single dose of the substance to a group of animals, typically rats.[2][12][13] The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality.[12] The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[2] The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425) are common methods used.[2]
Skin Irritation (as per OECD Guideline 404)
The potential for a substance to cause skin irritation is typically assessed using the Draize test on albino rabbits.[14] A specific amount of the test substance is applied to a small patch of shaved skin and left in place for a defined period, usually 4 hours.[14] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days.[14]
Eye Irritation (as per OECD Guideline 405)
The eye irritation potential is also evaluated in albino rabbits.[1][15][16] A small amount of the substance is instilled into the conjunctival sac of one eye, with the other eye serving as a control.[15][17] The eyes are then examined for lesions of the cornea, iris, and conjunctiva at specific time points after application.[15][17]
Skin Sensitization (as per OECD Guideline 406 & 429)
The potential for a substance to induce an allergic skin reaction is assessed through tests like the Guinea Pig Maximisation Test (GPMT) or the Local Lymph Node Assay (LLNA).[18][19][20] In the GPMT, the test substance is initially injected intradermally with an adjuvant to enhance the immune response, followed by a topical application.[19] After a rest period, a challenge dose is applied to a naive skin site to observe for an allergic reaction.[20] The LLNA in mice measures the proliferation of lymphocytes in the lymph nodes draining the site of application as an indicator of a sensitization response.[18]
Visualizations
To further clarify the toxicological assessment process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for Acute Oral Toxicity Testing.
Caption: Workflow for Irritation Testing.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Sodium 3-nitrobenzenesulfonate | C6H4NNaO5S | CID 31389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium 3-nitrobenzenesulfonate - Hazardous Agents | Haz-Map [haz-map.com]
- 8. delltech.com [delltech.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. umwelt-online.de [umwelt-online.de]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. utu.fi [utu.fi]
- 20. oecd.org [oecd.org]
Methodological & Application
The Role of Sodium 3-Nitrobenzenesulfonate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sodium 3-nitrobenzenesulfonate is a versatile and water-soluble organic compound that serves as a valuable reagent in a variety of organic transformations. Its utility stems primarily from its properties as a mild oxidizing agent, making it a suitable alternative to harsher or less selective oxidants. This document provides detailed application notes and experimental protocols for the use of sodium 3-nitrobenzenesulfonate in key organic syntheses, with a focus on the preparation of heterocyclic compounds.
Overview of Applications
Sodium 3-nitrobenzenesulfonate is employed in several areas of organic synthesis, including:
-
Oxidizing Agent in Heterocyclic Synthesis: It is a key oxidant in the Skraup synthesis and the Doebner-von Miller reaction for the preparation of quinolines.
-
Dye and Pigment Manufacturing: It acts as a stabilizer and oxidizing agent in the synthesis and application of various dyes.[1][2]
-
Electroplating: It is used as an additive in electroplating baths.[2]
-
Intermediate for Pharmaceuticals: It serves as a building block in the synthesis of more complex molecules, including some pharmaceuticals.[2]
This document will focus on its application as an oxidizing agent in the synthesis of quinoline (B57606) derivatives.
The Skraup Synthesis of Quinolines
The Skraup synthesis is a classic method for the preparation of quinolines, which are important structural motifs in many biologically active compounds. The reaction typically involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. Sodium 3-nitrobenzenesulfonate is an effective oxidizing agent for this transformation.
Quantitative Data
The yield of the Skraup synthesis can be influenced by the nature of the substituent on the aniline starting material.
| Aniline Derivative | Product | Oxidizing Agent | Yield (%) |
| Aniline | Quinoline | Nitrobenzene | 84-91 |
| 2-Bromoaniline (B46623) | 8-Bromoquinoline (B100496) | Sodium 3-nitrobenzenesulfonate | 86-89 |
| p-Toluidine | 6-Methylquinoline | Arsenic Pentoxide | 70-74 |
| o-Nitroaniline | 8-Nitroquinoline | Arsenic Acid | 55 |
Experimental Protocol: Synthesis of 8-Bromoquinoline
This protocol details the synthesis of 8-bromoquinoline from 2-bromoaniline using sodium 3-nitrobenzenesulfonate as the oxidizing agent.
Materials:
-
2-Bromoaniline
-
Sodium 3-nitrobenzenesulfonate
-
Glycerol
-
Methanesulfonic acid
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
A 1-L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
To the flask, add methanesulfonic acid (250 mL) and heat with stirring to an internal temperature of 125 °C.
-
Add 2-bromoaniline (80.55 g, 0.468 mol) portion-wise to the hot acid.
-
Following the addition of the aniline, add sodium 3-nitrobenzenesulfonate (66.30 g, 0.293 mol) and FeSO₄·7H₂O (3.90 g, 14 mmol).
-
Charge the dropping funnel with glycerol (28.3 mL, 0.39 mol) and add it dropwise to the reaction mixture over 15 minutes.
-
Add two additional portions of glycerol (2 x 28.3 mL, 0.78 mol total) at three-hour intervals.
-
After the final addition of glycerol, maintain the reaction mixture at 125 °C for 12 hours.
-
Allow the reaction to cool to room temperature and then add water (250 mL).
-
Transfer the resulting solution to a 4-L beaker, using an additional 100 mL of water for rinsing.
-
Place the beaker in an ice bath and basify the solution to approximately pH 14 by the slow addition of a 50% (w/v) aqueous NaOH solution with stirring.
-
Extract the heterogeneous mixture with diethyl ether (3 x 500 mL). Allow the layers to separate for approximately 10 minutes during each extraction.
-
Combine the organic extracts and wash with brine (1 x 400 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a viscous brown oil.
-
The crude product can be further purified by Kugelrohr distillation (0.14 mm Hg; pot temperature, 180–205 °C) to afford 8-bromoquinoline as a yellow oil that solidifies on standing.
Expected Yield: 86-89%
Skraup Synthesis Workflow
Caption: Experimental workflow for the Skraup synthesis of quinolines.
Skraup Synthesis Mechanism
Caption: Generalized mechanism of the Skraup quinoline synthesis.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is another important method for synthesizing quinolines, often employing α,β-unsaturated aldehydes or ketones, which can be formed in situ. Sodium 3-nitrobenzenesulfonate can also serve as the oxidizing agent in this reaction.
Experimental Protocol: Synthesis of 2-Methylquinoline (B7769805) (Quinaldine)
This protocol describes a general procedure for the Doebner-von Miller synthesis of 2-methylquinoline from aniline and crotonaldehyde (B89634), using sodium 3-nitrobenzenesulfonate as the oxidant.
Materials:
-
Aniline
-
Crotonaldehyde
-
Sodium 3-nitrobenzenesulfonate
-
Hydrochloric acid (HCl)
-
Zinc chloride (ZnCl₂) (optional, as catalyst)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve aniline in dilute hydrochloric acid.
-
To this solution, add crotonaldehyde slowly with stirring. The reaction may be exothermic.
-
Add sodium 3-nitrobenzenesulfonate as the oxidizing agent. A Lewis acid catalyst such as zinc chloride can also be added at this stage.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Make the solution alkaline by the careful addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
The crude quinaldine (B1664567) can be purified by vacuum distillation.
Doebner-von Miller Reaction Mechanism
Caption: Generalized mechanism of the Doebner-von Miller reaction.
Safety and Handling
Sodium 3-nitrobenzenesulfonate should be handled with appropriate safety precautions. It is an irritant and may cause sensitization by skin contact. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood.
Conclusion
Sodium 3-nitrobenzenesulfonate is a valuable and effective oxidizing agent in organic synthesis, particularly for the preparation of quinoline derivatives through the Skraup and Doebner-von Miller reactions. Its water solubility and moderate reactivity offer advantages over other oxidizing agents. The protocols provided herein serve as a guide for researchers in the synthesis of these important heterocyclic compounds.
References
Application Notes and Protocols: Sodium 3-Nitrobenzenesulfonate as an Oxidizing Agent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-nitrobenzenesulfonate is a versatile and mild oxidizing agent employed in a variety of organic transformations. Its utility is most prominently documented in the synthesis of quinolines via the Skraup reaction. This compound is also utilized as a color inhibitor for dyes, a corrosion cleaner for ships, and in electroplating processes.[1] This document provides detailed application notes and protocols for its use as an oxidizing agent in organic synthesis, with a primary focus on the Skraup synthesis of quinolines.
Physicochemical Properties
| Property | Value |
| CAS Number | 127-68-4 |
| Molecular Formula | C₆H₄NNaO₅S |
| Molecular Weight | 225.15 g/mol |
| Appearance | White to light-yellow crystalline solid |
| Solubility | Soluble in water |
Applications in Organic Synthesis
Sodium 3-nitrobenzenesulfonate serves as a mild oxidizing agent in several key organic reactions. Its primary and most well-documented application is in the Skraup synthesis of quinolines and their derivatives.
The Skraup synthesis is a classic method for the preparation of quinolines, which are important structural motifs in many pharmaceuticals and biologically active compounds. In this reaction, an aniline (B41778) is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent to yield the corresponding quinoline (B57606). While traditionally nitrobenzene (B124822) has been used as the oxidant, sodium 3-nitrobenzenesulfonate offers a milder and often more controllable alternative.
Experimental Protocol: Synthesis of 8-Bromoquinoline (B100496)
This protocol is adapted from a reported procedure for a "painless" Skraup synthesis.
Materials:
-
Glycerol
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Methanesulfonic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Equipment:
-
1-L 3-neck round-bottom flask
-
Overhead mechanical stirrer
-
Internal temperature thermometer
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
4-L beaker
-
Separatory funnel
-
Rotary evaporator
-
Kugelrohr distillation apparatus
Procedure:
-
Reaction Setup: Equip a 1-L 3-neck round-bottom flask with an overhead mechanical stirrer, an internal temperature thermometer, and a dropping funnel.
-
Charge the flask with methanesulfonic acid (250 mL) and warm it with stirring to an internal temperature of 125 °C.
-
Addition of Reactants: Add 2-bromoaniline (80.55 g, 0.468 mol) portion-wise to the hot acid.
-
Following the aniline addition, add sodium m-nitrobenzenesulfonate (66.30 g, 0.293 mol) and FeSO₄·7H₂O (3.90 g, 14 mmol).
-
Charge the dropping funnel with glycerol (28.3 mL, 0.39 mol) and add it dropwise to the reaction mixture over 15 minutes.
-
Add two additional portions of glycerol (2 x 28.3 mL, 0.78 mol total) at three-hour intervals.
-
Reaction: After the final addition of glycerol, maintain the reaction mixture at 125 °C for 12 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature and then add water (250 mL).
-
Transfer the resulting solution to a 4-L beaker with the aid of an additional 100 mL of water.
-
Place the beaker in an ice bath and basify the solution to approximately pH 14 by adding a 50% (m/v) aqueous NaOH solution with stirring.
-
Extraction: Extract the heterogeneous mixture with diethyl ether (3 x 500 mL). Allow the layers to settle for approximately 10 minutes during each extraction to manage emulsion formation.
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 400 mL), and dry over anhydrous Na₂SO₄.
-
Filter the dried solution through Celite and concentrate the filtrate on a rotary evaporator to obtain a viscous brown oil.
-
Purification: Purify the crude product by Kugelrohr distillation (0.14 mm Hg; pot temperature, 180–205 °C) to yield 8-bromoquinoline as a yellow oil that solidifies on standing.
Quantitative Data:
| Reactant | Molar Amount | Mass/Volume | Role |
| 2-Bromoaniline | 0.468 mol | 80.55 g | Starting Material |
| Glycerol | 1.17 mol | 84.9 mL | Reagent |
| Sodium m-nitrobenzenesulfonate | 0.293 mol | 66.30 g | Oxidizing Agent |
| FeSO₄·7H₂O | 14 mmol | 3.90 g | Moderator |
| Methanesulfonic acid | - | 250 mL | Solvent/Catalyst |
| Product | Yield | Purity (by ¹H NMR) | |
| 8-Bromoquinoline | 86% (after distillation) | ~95% (crude) |
Logical Workflow for the Skraup Synthesis of 8-Bromoquinoline
Caption: Workflow for the synthesis of 8-bromoquinoline via the Skraup reaction.
Signaling Pathway of the Skraup Reaction
The Skraup reaction proceeds through a series of steps initiated by the dehydration of glycerol to acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and subsequent oxidation to form the quinoline ring system.
Caption: Generalized signaling pathway of the Skraup quinoline synthesis.
While detailed laboratory protocols are less commonly reported, sodium 3-nitrobenzenesulfonate is also known to be used in the following applications:
-
Dye and Textile Industry: It acts as a mild oxidizing agent to prevent the reduction of certain dyes during the dyeing and printing processes, thereby protecting the color.[1]
-
Electroplating: It is used as an oxidizing agent in electroplating baths.[2]
-
Industrial Cleaners: It is a component of some industrial cleaning formulations, likely for its oxidizing properties in removing certain types of residues.[3]
Conclusion
Sodium 3-nitrobenzenesulfonate is a valuable oxidizing agent in organic synthesis, particularly for the Skraup synthesis of quinolines. The provided protocol for the synthesis of 8-bromoquinoline demonstrates its utility in a practical laboratory setting. While its application in other areas such as the dye industry and electroplating is noted, detailed experimental procedures for these uses are less prevalent in the academic literature. Researchers and professionals in drug development can utilize the information and protocols herein for the synthesis of quinoline-based scaffolds and as a starting point for exploring its utility in other oxidative transformations.
References
Application Notes and Protocols for the Use of Sodium 3-Nitrobenzenesulfonate in Manufacturing Processes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of sodium 3-nitrobenzenesulfonate in key chemical manufacturing processes relevant to the dye and pharmaceutical industries.
Introduction
Sodium 3-nitrobenzenesulfonate is a versatile organic compound with the formula C₆H₄NNaO₅S. It serves multiple roles in industrial chemistry, acting as a mild oxidizing agent, a reaction intermediate, and a dyeing auxiliary. Its applications span from the synthesis of heterocyclic compounds, which are precursors to pharmaceuticals and dyes, to its use as a process chemical in textile dyeing to ensure color quality and fastness.[1] This document will detail its application in two primary areas: as a key reagent in the Skraup synthesis of quinolines and as an oxidizing agent in the vat dyeing process.
Application 1: Skraup Synthesis of Quinolines
The Skraup synthesis is a classic method for the preparation of quinolines, a class of heterocyclic compounds with broad applications in medicinal chemistry and dye synthesis. In this reaction, an aniline (B41778) derivative is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent to yield the corresponding quinoline (B57606).[2][3] Sodium 3-nitrobenzenesulfonate is an effective and manageable oxidizing agent for this transformation, offering advantages over more hazardous alternatives like arsenic acid or nitrobenzene.[3]
Experimental Protocol: Synthesis of 8-Bromoquinoline
This protocol is adapted from a reported "painless" Skraup synthesis, which provides a high yield of 8-bromoquinoline.[4]
Materials:
-
Glycerol
-
Methanesulfonic acid
-
Sodium 3-nitrobenzenesulfonate
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (50% m/v)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Equipment:
-
1-L 3-neck round-bottom flask
-
Overhead mechanical stirrer
-
Internal temperature thermometer
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
4-L beaker
-
Separatory funnel
-
Rotary evaporator
-
Kugelrohr distillation apparatus
Procedure:
-
Reaction Setup: Equip a 1-L 3-neck round-bottom flask with an overhead mechanical stirrer, an internal temperature thermometer, and a dropping funnel.
-
Initial Heating: Charge the flask with 250 mL of methanesulfonic acid and heat with stirring to an internal temperature of 125 °C.
-
Addition of Reactants: Add 80.55 g (0.468 mol) of 2-bromoaniline portion-wise to the hot acid. Follow with the addition of 66.30 g (0.293 mol) of sodium 3-nitrobenzenesulfonate and 3.90 g (14 mmol) of FeSO₄·7H₂O.
-
Glycerol Addition: Charge the dropping funnel with 28.3 mL (0.39 mol) of glycerol and add it dropwise to the reaction mixture over 15 minutes.
-
Staged Glycerol Addition: Add two additional portions of glycerol (2 x 28.3 mL, 0.78 mol total) at three-hour intervals.
-
Reaction Completion: After the final addition of glycerol, maintain the reaction mixture at 125 °C for 12 hours.
-
Work-up - Quenching: Allow the reaction mixture to cool to room temperature and add 250 mL of water.
-
Basification: Transfer the resulting solution to a 4-L beaker with the aid of 100 mL of water. Place the beaker in an ice bath and add a 50% (m/v) aqueous NaOH solution with stirring until the solution is basified to approximately pH 14.
-
Extraction: Extract the heterogeneous mixture with diethyl ether (3 x 500 mL). Allow the emulsion to settle for approximately 10 minutes after each extraction.
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 400 mL). Dry the organic layer over anhydrous Na₂SO₄ and filter through Celite.
-
Solvent Removal: Concentrate the resulting solution on a rotary evaporator to obtain a viscous brown oil.
-
Purification: Purify the crude product by Kugelrohr distillation (0.14 mm Hg; pot temperature, 180–205 °C) to yield a yellow oil that solidifies on standing.
Data Presentation
| Parameter | Value |
| Product | 8-Bromoquinoline |
| Starting Material | 2-Bromoaniline |
| Oxidizing Agent | Sodium 3-nitrobenzenesulfonate |
| Yield (Crude) | 86.55 g (89%) |
| Purity (Crude) | ~95% (by ¹H NMR) |
| Yield (Purified) | 83.69 g (86%) |
| Appearance | Yellow oil, solidifies on standing |
| Distillation Conditions | 0.14 mm Hg, 180–205 °C (pot temp.) |
Reaction Workflow and Proposed Mechanism
The Skraup synthesis of quinolines is a complex reaction. The generally accepted mechanism involves the dehydration of glycerol to acrolein, followed by a series of reactions including Michael addition, cyclization, and oxidation.
Caption: Skraup synthesis workflow for quinoline production.
Application 2: Oxidizing Agent in Vat Dyeing
Vat dyes are a class of water-insoluble dyes that are applied to cellulosic fibers in a soluble, reduced form (leuco form).[5][6][7] After the leuco dye has penetrated the fiber, it must be oxidized back to its insoluble pigment form to achieve the final color and fastness properties. Sodium 3-nitrobenzenesulfonate is used as a mild oxidizing agent in this step.[8]
Protocol: Oxidation Step in Vat Dyeing of Cotton
This protocol describes the general procedure for the oxidation of vat-dyed cotton fabric.
Materials:
-
Vat-dyed cotton fabric (in leuco form)
-
Sodium 3-nitrobenzenesulfonate
-
Acetic acid (optional, for pH adjustment)
-
Water
Equipment:
-
Dyeing vessel or jigger
-
Heating system
-
pH meter
Procedure:
-
Rinsing (Optional but Recommended): After dyeing and before oxidation, rinse the fabric to remove excess alkali and reducing agents. For heavy shades, a reductive rinse (containing small amounts of caustic soda and sodium hydrosulfite) at room temperature for about 5 minutes may be necessary to remove loose dye.[8]
-
Preparation of Oxidation Bath: Prepare an oxidation bath with a concentration of sodium 3-nitrobenzenesulfonate typically ranging from 1 to 5 g/L, depending on the depth of the shade and the specific dye used.
-
Oxidation: Immerse the rinsed fabric in the oxidation bath. The oxidation is typically carried out at a temperature of approximately 60°C for about 15 minutes.[8] The pH of the bath may be adjusted with acetic acid if required by the specific dye.
-
Soaping: Following oxidation, the fabric should be soaped at or near boiling (e.g., 95°C) for about 10 minutes in a solution containing a detergent.[5][8] This step is crucial for removing any un-diffused dye and for the development of the final, stable color and fastness properties.
-
Final Rinsing: Thoroughly rinse the soaped fabric with hot and then cold water.
-
Drying: Dry the fabric.
Data Presentation: Effect of Oxidizing Agent on Dye Fastness
The use of an appropriate oxidizing agent is critical for achieving the desired fastness properties of vat dyes.
| Fastness Property | Typical Rating for Vat Dyes (ISO Scale 1-5) |
| Light Fastness | 6-7 |
| Wash Fastness | 4-5 |
| Rubbing Fastness | 4-5 |
Note: The final fastness properties depend on the specific dye, substrate, and overall dyeing process.
Logical Relationship in Vat Dyeing
The process of vat dyeing involves a series of chemical transformations of the dye molecule to enable its application to the fiber.
Caption: Logical workflow of the vat dyeing process.
References
- 1. researchgate.net [researchgate.net]
- 2. Skraup_reaction [chemeurope.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. admin.umt.edu.pk [admin.umt.edu.pk]
- 6. Vat dye | PPSX [slideshare.net]
- 7. The Dyeing Principle of Vat Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for Sodium 3-Nitrobenzenesulfonate in Electroplating Baths
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and application of sodium 3-nitrobenzenesulfonate in electroplating baths. The information is intended for professionals in research and development who require detailed protocols and quantitative data for the use of this compound in metal finishing processes.
Introduction
Sodium 3-nitrobenzenesulfonate (also known as sodium m-nitrobenzenesulfonate) is a versatile organic compound utilized in the electroplating industry. It primarily functions as an additive in both nickel electroplating and stripping solutions. In electroplating baths, it is classified as a Class I brightener, contributing to the reduction of internal stress in the deposited metal layer.[1][2] Its role as an oxidizing agent also makes it a key component in nickel stripping formulations.[3][4]
Physicochemical Properties
A summary of the relevant physicochemical properties of sodium 3-nitrobenzenesulfonate is presented in Table 1.
Table 1: Physicochemical Properties of Sodium 3-Nitrobenzenesulfonate
| Property | Value | Reference |
| CAS Number | 127-68-4 | [5] |
| Molecular Formula | C₆H₄NNaO₅S | [6] |
| Molecular Weight | 225.16 g/mol | [6] |
| Appearance | Off-white to yellow powder | [5] |
| Solubility in Water | 200 g/L (at 20 °C) | [7] |
| Melting Point | 350 °C | [5] |
| Stability | Stable under normal conditions, hygroscopic | [5] |
Applications in Electroplating
Sodium 3-nitrobenzenesulfonate has two main applications in the electroplating industry: as an additive in bright nickel plating baths and as a primary component in nickel stripping solutions.
Bright Nickel Electroplating
In bright nickel plating, sodium 3-nitrobenzenesulfonate is used as a Class I brightener.[1] These types of brighteners are typically aromatic sulfonates that help to refine the grain structure of the nickel deposit and reduce internal stress. This results in a brighter and more ductile coating. While specific concentrations in commercial formulations are often proprietary, it is used in conjunction with other additives to achieve the desired finish.
Nickel Stripping Solutions
A more documented application of sodium 3-nitrobenzenesulfonate is in the formulation of nickel stripping solutions. These solutions are used to remove nickel coatings from various substrates. The compound acts as an oxidizing agent, facilitating the dissolution of the metallic nickel.
Electroplating Bath Formulations
Detailed formulations for electroplating baths are often specific to the desired application and are typically developed and supplied by specialized chemical companies. However, a general composition for a Watts-type bright nickel plating bath, in which an aromatic sulfonate like sodium 3-nitrobenzenesulfonate would be used as a Class I brightener, is provided below.
Table 2: General Composition of a Watts-Type Bright Nickel Plating Bath
| Component | Concentration Range | Purpose | Reference |
| Nickel Sulfate (B86663) (NiSO₄·6H₂O) | 225 - 375 g/L | Primary source of nickel ions | [1] |
| Nickel Chloride (NiCl₂·6H₂O) | 60 - 120 g/L | Improves anode dissolution and conductivity | [1] |
| Boric Acid (H₃BO₃) | 35 - 50 g/L | pH buffer | [1] |
| Sodium 3-nitrobenzenesulfonate (Class I Brightener) | Proprietary (typically low g/L range) | Stress reducer, grain refiner | [1][2] |
| Class II Brighteners (e.g., acetylenic alcohols) | Proprietary (typically mg/L to low g/L range) | Brightness and leveling | [1] |
| Wetting Agent (e.g., sodium lauryl sulfate) | 0.05 - 1 g/L | Prevents pitting | [2] |
Note: The exact concentration of sodium 3-nitrobenzenesulfonate and other brighteners is critical to the performance of the bath and the quality of the deposit. It is typically determined through empirical testing and is often part of a proprietary additive package.
Experimental Protocols
The following protocols provide a general framework for the preparation and operation of a laboratory-scale bright nickel electroplating bath and a nickel stripping solution.
Protocol for Bright Nickel Plating
This protocol describes the steps for preparing and using a Watts-type bright nickel plating bath.
dot
Caption: Workflow for bright nickel electroplating.
Materials:
-
Nickel Sulfate (NiSO₄·6H₂O)
-
Nickel Chloride (NiCl₂·6H₂O)
-
Boric Acid (H₃BO₃)
-
Sodium 3-nitrobenzenesulfonate
-
Other proprietary brighteners and additives
-
Deionized (DI) water
-
Sulfuric acid (for pH adjustment)
-
Activated carbon (for purification)
-
Substrate to be plated (e.g., brass, steel)
-
Nickel anode
-
Plating tank with heating and agitation capabilities
-
DC power supply
-
pH meter
Procedure:
-
Bath Preparation: a. Fill the plating tank to approximately 75% of its final volume with DI water. b. Heat the water to 60-70 °C. c. Add and dissolve the nickel sulfate and nickel chloride. d. Add and dissolve the boric acid. e. Allow the solution to cool to room temperature. f. Add and dissolve the sodium 3-nitrobenzenesulfonate and any other brighteners or additives. g. Add DI water to reach the final volume. h. Adjust the pH to the desired range (typically 4.0-4.5) using diluted sulfuric acid. i. For high-purity applications, perform an activated carbon treatment to remove organic impurities, followed by filtration.
-
Electroplating: a. Thoroughly clean and prepare the substrate to be plated. This typically involves degreasing and acid activation steps. b. Heat the plating bath to the operating temperature (typically 55-65 °C).[1] c. Immerse the prepared substrate (cathode) and the nickel anode into the bath. d. Connect the electrodes to the DC power supply. e. Apply the desired current density (typically 2-10 A/dm²). f. Plate for the required duration to achieve the desired thickness. g. After plating, remove the substrate, rinse thoroughly with DI water, and dry.
Protocol for Nickel Stripping
This protocol outlines the preparation and use of a nickel stripping solution containing sodium 3-nitrobenzenesulfonate.
dot
Caption: Workflow for nickel stripping.
Materials:
-
Sodium 3-nitrobenzenesulfonate
-
Other components as per specific formulation (e.g., citric acid, ethylenediamine (B42938) as found in some patents)[3]
-
Deionized (DI) water
-
Stripping tank with heating and agitation capabilities
-
Nickel-plated part to be stripped
Procedure:
-
Solution Preparation: a. Based on a specific formulation (e.g., from patent literature), dissolve the required amount of sodium 3-nitrobenzenesulfonate in DI water in the stripping tank. For example, a patented formulation suggests a range of 70-150 g/L.[3] b. Add and dissolve any other components of the formulation, such as complexing agents or accelerators. c. Adjust the pH if required by the specific formulation.
-
Stripping Process: a. Immerse the nickel-plated part into the stripping solution. b. If required by the formulation, heat the solution to the recommended operating temperature. c. Provide agitation to ensure uniform stripping. d. Monitor the part until the nickel coating is completely removed. e. Once stripped, remove the part, rinse thoroughly with DI water, and dry.
Logical Relationships in Bright Nickel Plating
The interplay of components in a bright nickel plating bath is crucial for achieving the desired deposit properties. The following diagram illustrates the logical relationships between the main components and the resulting characteristics of the nickel coating.
dot
Caption: Component effects in bright nickel plating.
Safety Precautions
Sodium 3-nitrobenzenesulfonate is considered a hazardous substance.[8] It can cause eye irritation and may cause skin sensitization upon contact.[8] When handling this chemical, it is essential to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing. Ensure adequate ventilation to avoid inhalation of dust.[7] Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.[8]
References
- 1. sterc.org [sterc.org]
- 2. data.epo.org [data.epo.org]
- 3. CN112410791A - High-speed environment-friendly chemical stripping solution for nickel coating and preparation method thereof - Google Patents [patents.google.com]
- 4. M-NITROBENZENESULFONIC ACID SODIUM SALT - Ataman Kimya [atamanchemicals.com]
- 5. Sodium Meta Nitro Benzene Sulphonate, CAS 127-68-4,C6H5NNaO5S [mallakchemicals.com]
- 6. SODIUM 3-NITROBENZENESULFONATE - Ataman Kimya [atamanchemicals.com]
- 7. chembk.com [chembk.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Quantitative Analysis of Sodium 3-Nitrobenzenesulfonate: A Guide to Analytical Methods
Introduction
Sodium 3-nitrobenzenesulfonate is a key intermediate in the synthesis of various chemical products, including dyes, pharmaceuticals, and fluorescent whitening agents. Accurate quantification of this compound is crucial for process control, quality assurance, and regulatory compliance. This document provides detailed application notes and protocols for the quantitative analysis of sodium 3-nitrobenzenesulfonate, targeting researchers, scientists, and professionals in drug development. The methods discussed include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titrimetric Analysis.
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of sodium 3-nitrobenzenesulfonate. The choice of method often depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the purpose of the analysis (e.g., routine quality control versus research). The primary methods explored in this guide are:
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique that offers high selectivity and sensitivity for the analysis of complex mixtures.
-
UV-Vis Spectrophotometry: A rapid and cost-effective method based on the absorption of ultraviolet-visible light by the nitroaromatic chromophore.
-
Titrimetric Methods: Classical analytical techniques, including titanous chloride titration for the reduction of the nitro group and ion-exchange titration, which provide accurate and precise results for bulk analysis.
A general workflow for the analytical quantification of sodium 3-nitrobenzenesulfonate is depicted below.
Caption: A generalized workflow for the quantification of sodium 3-nitrobenzenesulfonate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly suitable method for the determination of sodium 3-nitrobenzenesulfonate, offering excellent resolution and sensitivity. A reverse-phase HPLC method is commonly employed for the separation of aromatic sulfonates.
Principle
In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. Sodium 3-nitrobenzenesulfonate, being a polar compound, will have a relatively short retention time. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Detection is typically performed using a UV detector, as the nitroaromatic ring exhibits strong absorbance in the UV region.
Experimental Protocol
A general reverse-phase HPLC method for the analysis of 3-nitrobenzenesulfonic acid can be adapted for its sodium salt.[1]
-
Instrumentation:
-
HPLC system with a gradient or isocratic pump
-
UV-Vis detector
-
Autosampler
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Column: Newcrom R1 or a similar C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1] A typical starting point could be a ratio of 20:80 (v/v) MeCN:Water with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection Wavelength: Based on the UV spectrum of nitroaromatic compounds, a wavelength in the range of 210-270 nm would be appropriate.[2] The optimal wavelength should be determined by measuring the UV spectrum of a standard solution.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of sodium 3-nitrobenzenesulfonate reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample containing sodium 3-nitrobenzenesulfonate and dissolve it in a known volume of the mobile phase. Dilute as necessary to bring the concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Presentation
| Parameter | Typical Value |
| Retention Time | Dependent on specific column and mobile phase |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | Low µg/mL range |
| Limit of Quantification (LOQ) | Low µg/mL range |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of sodium 3-nitrobenzenesulfonate.
Principle
The method is based on the principle that the nitroaromatic ring in the sodium 3-nitrobenzenesulfonate molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Experimental Protocol
-
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
-
-
Reagents:
-
Deionized water or a suitable buffer as the solvent
-
Sodium 3-nitrobenzenesulfonate reference standard
-
-
Procedure:
-
Determination of λmax: Prepare a dilute solution of sodium 3-nitrobenzenesulfonate in the chosen solvent. Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Nitroaromatic compounds typically show absorption maxima in the range of 210-270 nm.[2]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of sodium 3-nitrobenzenesulfonate reference standard and dissolve it in a known volume of the solvent to prepare a stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to different concentrations.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the solvent. Dilute as necessary to obtain an absorbance reading within the linear range of the calibration curve.
-
-
Measurement:
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration of the standards.
-
Determine the concentration of sodium 3-nitrobenzenesulfonate in the sample solution from the calibration curve.
-
-
Data Presentation
| Parameter | Typical Value |
| λmax | ~210-270 nm (to be determined experimentally) |
| Linearity (r²) | > 0.998 |
| Molar Absorptivity (ε) | Dependent on solvent and λmax |
| Precision (%RSD) | < 3% |
| Accuracy (Recovery) | 97-103% |
Titrimetric Methods
Titrimetric methods are classical analytical techniques that can provide high accuracy and precision for the assay of bulk sodium 3-nitrobenzenesulfonate.
Titanous Chloride Titration
Principle
This method involves the reduction of the nitro group (-NO₂) in sodium 3-nitrobenzenesulfonate to an amino group (-NH₂) using a standard solution of a strong reducing agent, titanous chloride (TiCl₃).[3][4] The endpoint of the titration is determined by a color change of an indicator or potentiometrically. The reaction is as follows:
R-NO₂ + 6Ti³⁺ + 6H⁺ → R-NH₂ + 6Ti⁴⁺ + 2H₂O
Experimental Protocol
-
Instrumentation:
-
Burette
-
Titration flask
-
Hot plate (if heating is required)
-
-
Reagents:
-
Standardized titanous chloride solution (e.g., 0.1 N)
-
Sodium 3-nitrobenzenesulfonate sample
-
Hydrochloric acid (HCl)
-
Indicator (e.g., methylene (B1212753) blue) or a potentiometer
-
-
Procedure:
-
Accurately weigh a known amount of the sodium 3-nitrobenzenesulfonate sample and dissolve it in a suitable solvent (e.g., water or dilute HCl) in a titration flask.
-
Acidify the solution with hydrochloric acid.
-
Heat the solution if required to facilitate the reaction.
-
Add a few drops of the indicator.
-
Titrate the solution with the standardized titanous chloride solution until the endpoint is reached (e.g., disappearance of the blue color of methylene blue). The titration should be performed under an inert atmosphere (e.g., nitrogen or carbon dioxide) to prevent the oxidation of titanous chloride by air.
-
A blank titration should be performed to account for any impurities in the reagents.
-
Data Presentation
| Parameter | Description |
| Titrant | Standardized Titanous Chloride (TiCl₃) Solution |
| Indicator | Methylene Blue or Potentiometric |
| Stoichiometry | 1 mole of -NO₂ reacts with 6 moles of Ti³⁺ |
| Precision (%RSD) | < 1% |
| Accuracy | High |
Ion-Exchange Titration
A supplier of 3-nitrobenzenesulfonic acid sodium salt mentions an assay method of "acidimetric after ion exchange". This suggests a two-step analytical procedure.
Principle
The sodium salt of the sulfonic acid is first passed through a cation exchange resin in the hydrogen form (H⁺). The sodium ions (Na⁺) in the sample are exchanged for hydrogen ions (H⁺) from the resin, converting the sodium 3-nitrobenzenesulfonate into 3-nitrobenzenesulfonic acid. The resulting acidic solution is then titrated with a standard solution of a strong base, such as sodium hydroxide (B78521) (NaOH).
Experimental Protocol
-
Instrumentation:
-
Ion-exchange column
-
Burette
-
Titration flask
-
-
Reagents:
-
Strong acid cation exchange resin (H⁺ form)
-
Standardized sodium hydroxide solution (e.g., 0.1 N)
-
Sodium 3-nitrobenzenesulfonate sample
-
pH indicator (e.g., phenolphthalein) or a pH meter
-
-
Procedure:
-
Ion Exchange:
-
Prepare an ion-exchange column with a strong acid cation exchange resin in the H⁺ form.
-
Accurately weigh a known amount of the sodium 3-nitrobenzenesulfonate sample and dissolve it in deionized water.
-
Pass the sample solution through the ion-exchange column.
-
Collect the eluate, which now contains 3-nitrobenzenesulfonic acid.
-
Wash the column with deionized water and collect the washings with the eluate.
-
-
Titration:
-
Transfer the collected eluate to a titration flask.
-
Add a few drops of a suitable pH indicator (e.g., phenolphthalein).
-
Titrate the solution with the standardized sodium hydroxide solution until the endpoint is reached (e.g., a persistent pink color with phenolphthalein).
-
-
Data Presentation
| Parameter | Description |
| Titrant | Standardized Sodium Hydroxide (NaOH) Solution |
| Indicator | Phenolphthalein or pH meter |
| Stoichiometry | 1 mole of sulfonic acid reacts with 1 mole of NaOH |
| Precision (%RSD) | < 1% |
| Accuracy | High |
Logical Relationships in Analytical Method Selection
The choice of the most appropriate analytical method depends on various factors. The following diagram illustrates the logical considerations for selecting a suitable method for the quantification of sodium 3-nitrobenzenesulfonate.
Caption: Decision tree for selecting an analytical method.
Conclusion
This document has provided a comprehensive overview of the primary analytical methods for the quantification of sodium 3-nitrobenzenesulfonate. HPLC offers high selectivity and sensitivity, making it ideal for complex matrices and trace analysis. UV-Vis spectrophotometry provides a rapid and cost-effective solution for routine analysis where high selectivity is not a primary concern. Titrimetric methods, including titanous chloride and ion-exchange titrations, deliver high accuracy and precision for the assay of bulk material. The selection of the most appropriate method should be based on the specific analytical requirements, available resources, and the nature of the sample. The detailed protocols and data presentation formats provided herein serve as a valuable resource for researchers and professionals in the field.
References
Application Notes and Protocols for Quinoline Synthesis Utilizing Sodium 3-Nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of quinoline (B57606) via the Skraup reaction, employing sodium 3-nitrobenzenesulfonate as a mild and effective oxidizing agent. This method offers a viable alternative to harsher traditional oxidants like nitrobenzene (B124822) or arsenic pentoxide.[1][2][3]
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[4][5][6] The Skraup synthesis is a classic and versatile method for preparing quinolines.[1][4][7] It involves the reaction of an aniline (B41778) with glycerol (B35011), an acid catalyst (typically sulfuric acid), and an oxidizing agent.[1][2][7] While effective, the traditional Skraup reaction is notoriously exothermic and can be violent.[1][2][7][8] The use of sodium 3-nitrobenzenesulfonate as the oxidizing agent can help to moderate the reaction's vigor.[9][10]
Principle of the Method
The synthesis proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[2][5]
-
Michael Addition: The aniline undergoes a conjugate addition to acrolein.[2]
-
Cyclization and Dehydration: The intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form 1,2-dihydroquinoline (B8789712).[2][5]
-
Oxidation: Sodium 3-nitrobenzenesulfonate oxidizes the 1,2-dihydroquinoline to the aromatic quinoline.[2]
Experimental Protocol
This protocol outlines the synthesis of quinoline from aniline.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (B86663) (optional, as a moderator)[9]
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling the flask in an ice bath.
-
Addition of Reactants: To the cooled and stirring mixture, slowly add aniline through the dropping funnel. Maintain the temperature of the mixture below 25°C during the addition. If the reaction becomes too vigorous, small amounts of ferrous sulfate can be added to moderate it.[9]
-
Addition of Oxidizing Agent: Once the aniline has been added, slowly and portion-wise add sodium 3-nitrobenzenesulfonate to the reaction mixture.
-
Heating: Gradually heat the mixture to 130-150°C and maintain it under reflux for 3-4 hours.[9] The reaction is exothermic, and careful temperature control is crucial.[8]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously pour the cooled mixture into a large beaker containing cold water.
-
Neutralization and Extraction: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution while cooling in an ice bath until the solution is alkaline. Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude quinoline.
-
Purification: The crude product can be further purified by distillation under reduced pressure.
Data Presentation
| Parameter | Value | Reference |
| Reactant 1 | Aniline | [1][2][7] |
| Reactant 2 | Glycerol | [1][2][7] |
| Oxidizing Agent | Sodium 3-nitrobenzenesulfonate | [9][11][12] |
| Catalyst | Concentrated Sulfuric Acid | [1][2][7] |
| Reaction Temperature | 130-150°C | [9] |
| Reaction Time | 3-4 hours | [9] |
Visualizations
Experimental Workflow Diagram:
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. iipseries.org [iipseries.org]
- 6. jptcp.com [jptcp.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 11. scbt.com [scbt.com]
- 12. 3-ニトロベンゼンスルホン酸ナトリウム 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. SODIUM SALT OF M-NITROBENZENE SULFONIC ACID- LUDIGOL - Ataman Kimya [atamanchemicals.com]
Application of Sodium 3-Nitrobenzenesulfonate in Textile Printing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-nitrobenzenesulfonate, also commercially known as Resist Salt or Ludigol, is a vital auxiliary chemical in the textile printing industry. It functions primarily as a mild oxidizing agent, playing a crucial role in protecting dyes from reduction during various printing and fixation processes. Its application is critical for achieving sharp, vibrant, and durable prints, particularly with reactive and vat dyes. This document provides detailed application notes and experimental protocols for the use of sodium 3-nitrobenzenesulfonate in textile printing, targeted towards a scientific audience.
Chemical Properties and Mechanism of Action
Sodium 3-nitrobenzenesulfonate (C₆H₄NNaO₅S) is a water-soluble organic salt. In the alkaline conditions of a printing paste and during steam fixation, it acts as a mild oxidizing agent. This property is essential to counteract the influence of reducing agents present in the printing paste or atmospheric conditions during steaming, which can otherwise lead to the chemical reduction and subsequent destruction of the dye's chromophore, resulting in color loss or shade changes.[1][2]
Its primary functions in textile printing include:
-
Preventing Dye Reduction: It protects reactive and other sensitive dyes from reduction during the curing and setting stages of printing, especially under high-temperature steam fixation.[3]
-
Resist Agent: In resist printing, it is a key component of the resist paste, preventing the fixation of certain dyes in the printed areas to create a pattern.
-
Color Protection in Discharge Printing: In discharge printing, it is used to treat the ground shade before printing with a discharge paste to prevent the formation of halos and ensure sharp pattern definition.[4]
-
Leveling Agent: It can also act as a leveling agent, promoting even dye distribution and preventing blotchiness.
Quantitative Data Summary
The following tables summarize the typical concentrations and conditions for the application of sodium 3-nitrobenzenesulfonate in various textile printing processes.
| Application | Printing Method | Substrate | Dye Class | Concentration of Sodium 3-Nitrobenzenesulfonate | Key Process Parameters | Reference |
| Color Protection | Direct Printing | Cotton/Cellulosic | Reactive Dyes | 10-20 g/kg of printing paste | Steam fixation at 102-105°C for 8-10 minutes | |
| Resist Agent | White Resist Printing | Cotton/Cellulosic | Reactive Dyes | 50-150 g/kg of resist paste | Padding with reactive dye solution, drying, then printing the resist paste | [5] |
| Color Protection | Discharge Printing | Cotton/Cellulosic | Reactive Dyes (dischargeable) | Padding with 5-30 g/L solution before printing | Steaming at 102-104°C for 5-8 minutes | [4] |
| Oxidizing Agent | Vat Dye Printing | Cotton/Cellulosic | Vat Dyes | 1-5% (w/w) in the chemical pad liquor | Used in two-phase printing after the dye application | [6] |
Experimental Protocols
Protocol 1: Direct Printing of Cotton with Reactive Dyes
This protocol details the use of sodium 3-nitrobenzenesulfonate as a protective agent in a standard direct printing process with reactive dyes on a cotton substrate.
1. Materials and Reagents:
-
Scoured and bleached 100% cotton fabric
-
Reactive dye (e.g., C.I. Reactive Blue 19)
-
Urea
-
Sodium bicarbonate
-
Sodium alginate (thickener)
-
Sodium 3-nitrobenzenesulfonate (Resist Salt)
-
Deionized water
2. Preparation of Printing Paste (per 1000g):
-
Prepare the stock thickener paste by dissolving 40-50g of sodium alginate in 950-960g of deionized water with constant stirring until a smooth, homogenous paste is formed.
-
In a separate container, dissolve the following components in a small amount of warm water:
-
Reactive Dye: 20-40g
-
Urea: 100-150g
-
-
Add the dye solution to the stock thickener paste and stir thoroughly.
-
Add 10-20g of sodium 3-nitrobenzenesulfonate to the paste and mix until fully dissolved.[7]
-
Just before printing, add 20-30g of sodium bicarbonate and stir well.
3. Printing Procedure:
-
Place the cotton fabric on a printing table.
-
Apply the printing paste using a screen of the desired design.
-
Dry the printed fabric at 80-100°C for 2-3 minutes.[5]
4. Fixation:
-
Fix the dye by steaming the dried fabric in a steamer at 102-105°C for 8-10 minutes with saturated steam.[5]
5. Washing:
-
Rinse the steamed fabric thoroughly in cold water.
-
Wash in a hot bath (90-95°C) containing a non-ionic detergent (2 g/L).
-
Rinse again in warm and then cold water.
-
Dry the fabric.
Protocol 2: White Resist Printing on Cotton with Reactive Dyes
This protocol describes the creation of a white resist pattern on a reactive-dyed background using a resist paste containing sodium 3-nitrobenzenesulfonate.
1. Materials and Reagents:
-
Scoured and bleached 100% cotton fabric
-
Reactive dye for padding
-
Sodium 3-nitrobenzenesulfonate
-
Citric acid or another mild acid
-
Sodium alginate (thickener)
-
Deionized water
2. Preparation of Resist Paste (per 1000g):
-
Prepare a stock thickener paste as described in Protocol 1.
-
Dissolve 100-150g of sodium 3-nitrobenzenesulfonate and 20-30g of citric acid in a small amount of water.
-
Add this solution to the stock thickener and mix thoroughly to create the resist paste.
3. Printing and Dyeing Procedure (Over-Print Method):
-
Pad the cotton fabric with a solution of the reactive dye.
-
Dry the padded fabric at 80-100°C.[5]
-
Print the desired pattern onto the dyed and dried fabric using the prepared resist paste.
-
Dry the printed fabric again at 80-100°C.[5]
4. Fixation and Washing:
-
Steam the fabric at 102-105°C for 8-10 minutes to fix the background dye.[5] The resist paste will prevent the fixation of the dye in the printed areas.
-
Follow the washing procedure as outlined in Protocol 1.
Protocol 3: Color Protection in Vat Dye Printing (Two-Phase Process)
This protocol outlines the use of sodium 3-nitrobenzenesulfonate in the chemical padding stage of a two-phase vat printing process to ensure proper dye oxidation and color development.
1. Materials and Reagents:
-
Scoured and bleached 100% cotton fabric
-
Vat dye pigment
-
Thickener (e.g., starch ether)
-
Sodium hydroxide (B78521)
-
Sodium hydrosulfite (reducing agent)
-
Sodium 3-nitrobenzenesulfonate
-
Deionized water
2. Printing with Vat Pigment:
-
Prepare a printing paste containing the vat dye pigment and thickener.
-
Print the design onto the cotton fabric and dry thoroughly.
3. Chemical Padding and Fixation:
-
Prepare a chemical pad liquor with the following composition (per 1000 mL):
-
Sodium hydroxide (38°Bé): 100-150 mL
-
Sodium hydrosulfite: 80-120g
-
Sodium 3-nitrobenzenesulfonate: 10-30g
-
Deionized water to make up to 1000 mL
-
-
Pad the printed and dried fabric through the chemical pad liquor.
-
Immediately steam the fabric at 102-105°C for 1-2 minutes.
4. Oxidation and Washing:
-
Rinse the fabric in cold water.
-
Oxidize the vat dye by treating it with a solution of hydrogen peroxide or sodium perborate (B1237305) at 40-50°C.
-
Soap the fabric at the boil to remove unfixed dye and chemicals and to develop the true shade and fastness properties.
-
Rinse and dry.
Diagrams
Experimental Workflow for Resist Printing
References
- 1. scribd.com [scribd.com]
- 2. textileengineering.net [textileengineering.net]
- 3. textilelearner.net [textilelearner.net]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. US4278433A - Resist printing process - Google Patents [patents.google.com]
- 6. US3244473A - Reducing agents and process for - Google Patents [patents.google.com]
- 7. textileapex.com [textileapex.com]
Application Notes and Protocols: Sodium 3-Nitrobenzenesulfonate as a Corrosion Inhibitor Formulation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of sodium 3-nitrobenzenesulfonate as a corrosion inhibitor. The information is compiled for professionals in research and development who are investigating and utilizing corrosion inhibition technologies.
Introduction to Sodium 3-Nitrobenzenesulfonate
Sodium 3-nitrobenzenesulfonate (also known as sodium m-nitrobenzenesulfonate (B8546208), SNBS, or Ludigol) is a versatile chemical compound with the formula C₆H₄NNaO₅S.[1][2][3] It is a water-soluble, pale-yellow crystalline powder.[4] While it has a wide range of industrial applications, including in the manufacturing of dyes and pigments, electroplating, and as a developing agent in photography, it is also recognized for its role in corrosion protection.[1][5] Its primary applications in this field are as an accelerator in phosphating processes to enhance the corrosion resistance of the resulting coatings and as an active ingredient in rust removers and industrial cleaning formulations.[4][6][7]
Key Properties:
Applications in Corrosion Inhibition
Accelerator in Iron Phosphating Baths
Sodium 3-nitrobenzenesulfonate is utilized as an accelerator in iron phosphating baths to improve the corrosion resistance of the resulting conversion coatings on ferrous substrates. The accelerator influences the kinetics of the phosphating reaction, which in turn determines the composition and protective properties of the coating.
Mechanism of Action: In a phosphating bath, there is a competition between the phosphate (B84403) ions and the accelerator to react with ferrous ions. The oxidizing strength of the accelerator plays a crucial role; a more potent oxidizing agent will convert more ferrous ions to the ferric state. This leads to a higher proportion of ferric phosphate salts in the conversion coating. Coatings with a higher content of ferric salts have demonstrated improved corrosion resistance.
Quantitative Data
The following table summarizes the comparative performance of sodium 3-nitrobenzenesulfonate (SNBS) as an accelerator in iron phosphating baths.
| Accelerator | Coating Composition (Approximate % Ferric Phosphate) | Relative Corrosion Resistance (Salt Spray Test) |
| Sodium m-nitrobenzenesulfonate (SNBS) | ~30% | Good |
| Sodium Chlorate | ~30% | Good |
| Sodium Molybdate | ~14% | Moderate |
Data extrapolated from "Corrosion Resistance of Iron Phosphate Coatings and the Influence of Accelerator Choice".
A study on the effect of sodium 3-nitrobenzenesulfonate concentration in phosphating solutions on steel samples showed a direct correlation between the concentration of the accelerator and the corrosion resistance of the phosphate coating. The highest corrosion resistance was observed with a specific concentration of sodium 3-nitrobenzenesulfonate in a "Tsinkar" phosphate solution, resulting in a protective ability of 180 seconds.[8]
Component in Rust Removers and Industrial Cleaners
Sodium 3-nitrobenzenesulfonate is also formulated into rust removers for marine applications and industrial cleaning agents.[4][6] In these formulations, it acts as a mild oxidizing agent and helps in the dissolution of corrosion products while also providing a passivating effect on the cleaned metal surface.[6]
Experimental Protocols
Protocol for Evaluating Corrosion Inhibition using Weight Loss Method
This protocol outlines the procedure for determining the corrosion inhibition efficiency of sodium 3-nitrobenzenesulfonate using the weight loss method, which is a fundamental and reliable technique.
4.1.1 Materials and Equipment
-
Mild steel coupons with a known surface area
-
Abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200)
-
Acetone
-
Deionized water
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)
-
Sodium 3-nitrobenzenesulfonate
-
Analytical balance (accurate to 0.1 mg)
-
Glass beakers
-
Water bath or thermostat
-
Drying oven
4.1.2 Procedure
-
Coupon Preparation:
-
Mechanically polish the mild steel coupons using a series of abrasive papers, starting with a coarse grit and proceeding to a fine grit to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with acetone.
-
Rinse the coupons with deionized water.
-
Dry the coupons in an oven at a controlled temperature (e.g., 60°C) for a specified time.
-
Store the prepared coupons in a desiccator until use.
-
-
Initial Weighing:
-
Accurately weigh each prepared coupon using an analytical balance and record the initial weight (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive solution (blank) and the test solutions containing various concentrations of sodium 3-nitrobenzenesulfonate.
-
Completely immerse the weighed coupons in the blank and test solutions in separate beakers. Ensure the coupons are fully submerged and not in contact with each other or the beaker walls.
-
Maintain the beakers at a constant temperature using a water bath for a predetermined immersion period (e.g., 24, 48, 72 hours).
-
-
Coupon Cleaning and Final Weighing:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products. For acidic media, this may involve scrubbing with a soft brush under running water, followed by dipping in a cleaning solution (e.g., a solution containing HCl and a pickling inhibitor like hexamine) to remove adherent corrosion products without significantly affecting the base metal.
-
Rinse the cleaned coupons with deionized water and then with acetone.
-
Dry the coupons thoroughly in an oven.
-
Weigh the cleaned and dried coupons and record the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × ρ)
-
Where:
-
ΔW is the weight loss in milligrams
-
A is the surface area of the coupon in cm²
-
T is the immersion time in hours
-
ρ is the density of the metal in g/cm³ (for mild steel, ~7.85 g/cm³)
-
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where:
-
CR_blank is the corrosion rate in the absence of the inhibitor
-
CR_inhibitor is the corrosion rate in the presence of the inhibitor
-
-
-
Protocol for Electrochemical Evaluation using Potentiodynamic Polarization
This protocol describes the use of potentiodynamic polarization to study the effect of sodium 3-nitrobenzenesulfonate on the anodic and cathodic corrosion reactions.
4.2.1 Materials and Equipment
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)
-
Corrosive medium
-
Sodium 3-nitrobenzenesulfonate
-
Working electrode fabrication materials (e.g., mild steel rod, epoxy resin)
-
Abrasive papers and polishing materials
-
Deionized water and acetone
4.2.2 Procedure
-
Working Electrode Preparation:
-
Embed a mild steel rod in an insulating material like epoxy resin, leaving a defined surface area exposed.
-
Polish the exposed surface of the working electrode to a mirror finish as described in the weight loss protocol.
-
Degrease and rinse the electrode.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the corrosive solution (with or without the inhibitor).
-
Allow the system to stabilize by immersing the working electrode in the solution for a period (e.g., 30-60 minutes) until a stable open circuit potential (OCP) is achieved.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
-
Data Analysis:
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Where:
-
i_corr_blank is the corrosion current density in the absence of the inhibitor
-
i_corr_inhibitor is the corrosion current density in the presence of the inhibitor
-
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of corrosion inhibition by sodium 3-nitrobenzenesulfonate.
Caption: General experimental workflow for evaluating corrosion inhibitor performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium 3-nitrobenzenesulfonate | C6H4NNaO5S | CID 31389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. zhishangchemical.com [zhishangchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcreng.com [tcreng.com]
Application Notes and Protocols for the Laboratory Scale Preparation of Sodium 3-Nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory-scale synthesis of sodium 3-nitrobenzenesulfonate, a versatile intermediate in organic synthesis.[1][2] The primary method described is the electrophilic sulfonation of nitrobenzene (B124822).[3][4][5]
Introduction
Sodium 3-nitrobenzenesulfonate serves as a crucial building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.[2][6] It is a yellowish, water-soluble powder with mild oxidizing properties.[2][7] The synthesis protocols detailed below are based on established chemical literature and patents, offering reliable methods for its preparation in a laboratory setting.
Experimental Protocols
Two primary methods for the sulfonation of nitrobenzene are presented below, utilizing different sulfonating agents: sulfur trioxide and chlorosulfonic acid.
Method 1: Sulfonation using Sulfur Trioxide
This method employs sulfur trioxide as the sulfonating agent and can be performed with or without a catalyst. The use of a catalyst like sodium tungstate (B81510) has been shown to reduce the formation of byproducts.[8]
Materials:
-
Nitrobenzene
-
Sulfur trioxide
-
Sodium tungstate (catalyst, optional)
-
Anhydrous sodium carbonate
-
Methyl isobutyl ketone (for extraction)
-
Deionized water
Equipment:
-
500 mL four-necked flask
-
Thermometer
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 248 g of nitrobenzene. If using a catalyst, add 0.2-0.3 g of sodium tungstate.[8]
-
Sulfonation: Heat the mixture to 80°C while stirring. Begin the dropwise addition of 112-142 g of sulfur trioxide, maintaining the reaction temperature between 80-100°C.[8]
-
Reaction Completion: After the addition is complete, raise the temperature to 100-110°C and maintain for 1 hour. Then, increase the temperature to 110-120°C and hold for an additional 2 hours to ensure the reaction goes to completion.[8]
-
Quenching and Filtration: Cool the reaction mixture and pour it into 500 mL of water. The byproduct, 3,3'-dinitrodiphenyl sulfone, will precipitate. Filter the solution and wash the filter cake with water.[8]
-
Neutralization: Transfer the filtrate to a suitable container and neutralize it to a pH of 7 with anhydrous sodium carbonate.[8]
-
Extraction and Recovery: Add methyl isobutyl ketone to the neutralized solution to extract any unreacted nitrobenzene. Separate the aqueous layer.[8]
-
Isolation of Product: Concentrate the aqueous solution until the water content is approximately 50%. Dry the resulting slurry to obtain the final product, sodium 3-nitrobenzenesulfonate.[8]
Method 2: Sulfonation using Chlorosulfonic Acid
This protocol utilizes chlorosulfonic acid as the sulfonating agent, a common and effective alternative to sulfur trioxide.
Materials:
-
Nitrobenzene
-
Chlorosulfonic acid
-
Sodium carbonate
-
Deionized water
-
Molecular sieves
Equipment:
-
500 mL four-necked flask
-
Thermometer
-
Mechanical stirrer
-
Exhaust gas absorption device
-
Heating mantle
-
Separatory funnel
-
Spray dryer (or other suitable drying apparatus)
Procedure:
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and an exhaust gas absorption device, add 246 g (2.0 mol) of nitrobenzene and 139 g (1.2 mol) of chlorosulfonic acid.[9]
-
Sulfonation: Begin stirring and heat the reaction mixture to 120°C. Maintain this temperature for 3 hours. The hydrogen chloride gas generated should be safely vented and absorbed.[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 500 mL of water and 63.6 g (0.6 mol) of sodium carbonate and stir thoroughly.[9]
-
Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer is the unreacted nitrobenzene. Wash the organic layer three times with 500 mL of water and dry it over molecular sieves to recover the unreacted nitrobenzene.[9]
-
Product Isolation: The aqueous layer contains the sodium 3-nitrobenzenesulfonate. Dry the aqueous solution, for example, using a spray dryer, to obtain the solid product.[9]
Data Presentation
The following table summarizes quantitative data from representative experiments based on the described protocols.
| Parameter | Method 1 (Sulfur Trioxide with Catalyst)[8] | Method 2 (Chlorosulfonic Acid)[9] |
| Reactants | ||
| Nitrobenzene | 248 g | 246 g (2.0 mol) |
| Sulfonating Agent | 142 g Sulfur Trioxide | 139 g (1.2 mol) Chlorosulfonic Acid |
| Neutralizing Agent | Anhydrous Sodium Carbonate | 63.6 g (0.6 mol) Sodium Carbonate |
| Reaction Conditions | ||
| Temperature | 80-120°C | 120°C |
| Reaction Time | 3 hours (after addition) | 3 hours |
| Results | ||
| Product Yield | 395.0 g | 266 g |
| Yield (based on consumed nitrobenzene) | 98.6% | 98.4% |
| Product Purity | 99.0% | 99.0% |
| Recovered Nitrobenzene | 29 g | 95 g |
Visualizations
Experimental Workflow for the Synthesis of Sodium 3-Nitrobenzenesulfonate (Method 1)
Caption: A flowchart illustrating the key steps in the synthesis of sodium 3-nitrobenzenesulfonate via the catalytic sulfonation of nitrobenzene.
References
- 1. Page loading... [wap.guidechem.com]
- 2. SODIUM 3-NITROBENZENESULFONATE - Ataman Kimya [atamanchemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. scbt.com [scbt.com]
- 7. Sodium 3-nitrobenzenesulfonate 98 127-68-4 [sigmaaldrich.com]
- 8. CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation - Google Patents [patents.google.com]
- 9. Sodium 3-nitrobenzenesulphonate synthesis - chemicalbook [chemicalbook.com]
Application of Sodium 3-Nitrobenzenesulfonate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-nitrobenzenesulfonate is a versatile and water-soluble mild oxidizing agent that serves as a key reagent in various organic syntheses.[1][2] In the pharmaceutical industry, it is particularly valuable as a synthetic intermediate for a range of drug candidates and biologically active compounds.[3] Its application is prominent in the Skraup synthesis and its modifications, such as the Doebner-von Miller reaction, for the preparation of quinoline (B57606) derivatives.[1][4][5] Quinolines are a fundamental structural motif in a multitude of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. Furthermore, sodium 3-nitrobenzenesulfonate is cited as a reagent in the synthesis of azetidinyl ketolides, a class of antibiotics used to treat respiratory tract infections.[2]
This document provides detailed application notes and experimental protocols for the use of sodium 3-nitrobenzenesulfonate in the synthesis of pharmaceutical intermediates, with a focus on the preparation of quinoline derivatives.
Key Applications in Pharmaceutical Intermediate Synthesis
Sodium 3-nitrobenzenesulfonate's primary role in pharmaceutical synthesis is that of a moderate oxidizing agent.[6] It is often employed as a safer and more manageable alternative to other oxidizing agents like arsenic pentoxide or nitrobenzene (B124822) in high-temperature cyclization reactions.[2][4]
1. Skraup Synthesis of Quinolines:
The Skraup synthesis is a classic method for producing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent.[4] Sodium 3-nitrobenzenesulfonate is an effective oxidizing agent for the final aromatization step of the di-hydroquinoline intermediate.[2] The use of this water-soluble reagent can simplify the work-up procedure compared to traditional nitrobenzene.
2. Synthesis of Azetidinyl Ketolide Precursors:
While detailed public-domain protocols are scarce, literature suggests that sodium 3-nitrobenzenesulfonate is a reagent in the synthesis of precursors for azetidinyl ketolides.[2] It is plausible that it is used in a Skraup-type reaction to construct a quinoline or a related heterocyclic system that forms the backbone of these complex antibiotics.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a quinoline derivative, a key intermediate for various pharmaceutical compounds, using sodium 3-nitrobenzenesulfonate as the oxidizing agent.
Protocol 1: Synthesis of 8-Bromoquinoline (B100496) via a Painless Skraup Synthesis
This protocol describes the synthesis of 8-bromoquinoline, a valuable building block for more complex pharmaceutical molecules.
Reaction Scheme:
Caption: Synthesis of 8-Bromoquinoline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) |
| 2-Bromoaniline | 172.02 | 80.55 | 0.468 |
| Glycerol | 92.09 | 84.9 mL | 1.17 |
| Sodium 3-nitrobenzenesulfonate | 225.16 | 66.30 | 0.293 |
| Methanesulfonic acid | 96.11 | 250 mL | - |
| Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) | 278.01 | 3.90 | 0.014 |
Equipment:
-
1-L three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Internal temperature thermometer
-
Dropping funnel
-
Heating mantle
-
4-L beaker
-
Separatory funnel
-
Rotary evaporator
-
Kugelrohr distillation apparatus
Procedure:
-
Reaction Setup: Equip a 1-L three-neck round-bottom flask with an overhead mechanical stirrer, an internal thermometer, and a dropping funnel.
-
Initial Charging: Charge the flask with methanesulfonic acid (250 mL) and heat with stirring to an internal temperature of 125 °C.
-
Addition of Reactants: Add 2-bromoaniline (80.55 g, 0.468 mol) portion-wise, followed by sodium 3-nitrobenzenesulfonate (66.30 g, 0.293 mol) and FeSO₄·7H₂O (3.90 g, 14 mmol).
-
Glycerol Addition: Charge the dropping funnel with glycerol (28.3 mL, 0.39 mol) and add it dropwise over 15 minutes.
-
Staggered Glycerol Addition: Add two additional portions of glycerol (2 x 28.3 mL, 0.78 mol total) at three-hour intervals.
-
Reaction Maintenance: After the final addition of glycerol, maintain the reaction mixture at 125 °C for 12 hours.
-
Work-up - Quenching and Basification: Allow the reaction mixture to cool to room temperature and add water (250 mL). Transfer the resulting solution to a 4-L beaker using an additional 100 mL of water. Place the beaker in an ice bath and add 50% (m/v) aqueous NaOH solution with stirring until the pH is ~14.
-
Extraction: Extract the heterogeneous mixture with diethyl ether (3 x 500 mL). Allow the emulsion to settle for approximately 10 minutes after each extraction.
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 400 mL). Dry the organic layer over Na₂SO₄ and filter through Celite.
-
Concentration: Concentrate the resulting solution on a rotary evaporator to yield a viscous brown oil.
-
Purification: Purify the crude product by Kugelrohr distillation (0.14 mm Hg; pot temperature, 180–205 °C) to obtain 8-bromoquinoline as a yellow oil that solidifies on standing.
Results:
| Product | Yield (g) | Yield (%) | Purity (by ¹H NMR) |
| Crude 8-Bromoquinoline | 86.55 | 89 | ~95% |
| Purified 8-Bromoquinoline | 83.69 | 86 | >95% |
Visualizations
Experimental Workflow for the Synthesis of 8-Bromoquinoline:
Caption: Workflow for 8-bromoquinoline synthesis.
Signaling Pathway (Reaction Mechanism) of the Skraup Synthesis:
Caption: Skraup synthesis reaction mechanism.
Conclusion
Sodium 3-nitrobenzenesulfonate is a highly effective and practical oxidizing agent for the synthesis of quinoline-based pharmaceutical intermediates. The provided protocol for the synthesis of 8-bromoquinoline demonstrates a robust and high-yielding procedure. This methodology can be adapted for the synthesis of a wide array of substituted quinolines, which are crucial precursors in the development of new therapeutic agents. The water solubility and moderate reactivity of sodium 3-nitrobenzenesulfonate offer significant advantages in terms of safety and ease of product purification, making it a valuable tool for researchers and professionals in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Sodium 3-Nitrobenzenesulfonate Reactions
Welcome to the technical support center for sodium 3-nitrobenzenesulfonate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction & Synthesis
Q1: My sulfonation reaction with nitrobenzene (B124822) is resulting in a low yield of sodium 3-nitrobenzenesulfonate. What are the potential causes and solutions?
A1: Low yields can stem from several factors related to reaction conditions and reagents. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The sulfonation of nitrobenzene requires stringent conditions to proceed to completion.
-
Temperature: Ensure the reaction temperature is maintained within the optimal range, typically between 80-120°C.[1] Insufficient temperature can lead to a slow or incomplete reaction.
-
Reaction Time: A reaction time of 2-4 hours at the optimal temperature is generally recommended to ensure maximum conversion.[1]
-
Sulfonating Agent: The choice and amount of sulfonating agent are critical. Using sulfur trioxide or oleum (B3057394) are common methods.[1][2] A slight molar excess of the sulfonating agent can help drive the reaction to completion.[2]
-
-
Side Product Formation: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side product is 3,3'-dinitrodiphenyl sulfone.[1]
-
Catalyst: The use of a catalyst, such as sodium tungstate (B81510), can significantly reduce the formation of 3,3'-dinitrodiphenyl sulfone and improve the yield and purity of the final product.[1]
-
-
Reagent Quality: Ensure the nitrobenzene and sulfonating agent are of high purity and free from moisture, as contaminants can interfere with the reaction.
Q2: I am observing the formation of significant amounts of 3,3'-dinitrodiphenyl sulfone as a byproduct. How can I minimize its formation?
A2: The formation of 3,3'-dinitrodiphenyl sulfone is a known issue in the sulfonation of nitrobenzene, arising from the strong oxidizing and dehydrating nature of sulfur trioxide.[1] To minimize this side product:
-
Use a Catalyst: Employing a catalyst like sodium tungstate has been shown to greatly reduce the formation of this sulfone byproduct.[1]
-
Control Reaction Temperature: Maintaining the reaction temperature within the recommended 80-120°C range is crucial. Exceeding this temperature can promote side reactions.[1]
-
Optimize Reagent Stoichiometry: While a slight excess of the sulfonating agent can be beneficial, a large excess can lead to increased byproduct formation.
Purification
Q3: How can I effectively remove unreacted nitrobenzene from my reaction mixture?
A3: Unreacted nitrobenzene can be recovered and removed through extraction. After neutralizing the reaction mixture, an organic solvent like methyl isobutyl ketone can be used to extract the residual nitrobenzene.[1] This not only purifies the product but also allows for the recycling of the starting material.
Q4: My final product is contaminated with sodium sulfate (B86663). What is the best way to remove it?
A4: Sodium sulfate is a common byproduct, especially when the reaction mixture is neutralized with a sodium base. The separation is based on the differential solubility of sodium 3-nitrobenzenesulfonate and sodium sulfate in water at elevated temperatures.
-
Controlled Crystallization: By carefully controlling the pH (between 7 and 8.6) and temperature (between 80°C and 105°C), a solution can be created where the majority of the sodium sulfate is insoluble and precipitates out, while the sodium 3-nitrobenzenesulfonate remains dissolved.[2]
-
Filtration: The precipitated sodium sulfate can then be removed by filtration at the elevated temperature.[2] Preheating the filtration apparatus can prevent premature crystallization of the desired product.[2]
Safety & Handling
Q5: What are the key safety precautions I should take when working with sodium 3-nitrobenzenesulfonate and the reagents for its synthesis?
A5: Safety is paramount. Always consult the Safety Data Sheet (SDS) for detailed information.[3][4][5][6] Key precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[5] In case of dust formation, use respiratory protection.[5]
-
Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3][5] Use in a well-ventilated area.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][5] It is sensitive to moisture.[3][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and strong reducing agents.[4]
-
Spills: In case of a spill, remove all ignition sources, clean up immediately using dry procedures to avoid generating dust, and place in a suitable container for disposal.[4]
Data Presentation
Table 1: Comparison of Different Synthesis Protocols for Sodium 3-nitrobenzenesulfonate
| Parameter | Method 1: Catalytic Sulfonation with SO₃[1] | Method 2: Sulfonation with Chlorosulfonic Acid[7] | Method 3: Sulfonation with 65% Oleum[2] |
| Sulfonating Agent | Sulfur Trioxide (SO₃) | Chlorosulfonic Acid | 65% Oleum |
| Catalyst | Sodium Tungstate | None specified | None specified |
| Reaction Temperature | 80-120°C | 120°C | 80-130°C |
| Reaction Time | 2-4 hours | 3 hours | Not specified |
| Neutralizing Agent | Anhydrous Sodium Carbonate | Sodium Carbonate | Caustic Soda (NaOH) |
| Key Byproducts | 3,3'-dinitrodiphenyl sulfone, Sodium Sulfate | Unreacted Nitrobenzene | Sodium Sulfate, "Sulfone" |
| Reported Yield | 98.6% | 98.4% | Not directly stated, but process focuses on high recovery |
| Reported Purity | 99.1% | 99.0% | 43.9% in solution before final drying |
Experimental Protocols & Workflows
General Workflow for Catalytic Sulfonation of Nitrobenzene
The following diagram outlines a typical experimental workflow for the synthesis of sodium 3-nitrobenzenesulfonate using catalytic sulfonation with sulfur trioxide, based on published methods.[1]
Caption: Workflow for the synthesis of sodium 3-nitrobenzenesulfonate.
Logical Relationship for Troubleshooting Low Yield
This diagram illustrates the decision-making process for troubleshooting low yields in the synthesis of sodium 3-nitrobenzenesulfonate.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation - Google Patents [patents.google.com]
- 2. EP0010443B1 - Process for preparing sodium-m-nitrobenzenesulfonate - Google Patents [patents.google.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Sodium 3-nitrobenzenesulphonate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Yield with Sodium 3-Nitrobenzenesulfonate
Welcome to the Technical Support Center for optimizing reaction yields with sodium 3-nitrobenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sodium 3-nitrobenzenesulfonate in organic synthesis?
Sodium 3-nitrobenzenesulfonate is primarily utilized as a mild oxidizing agent.[1][2] It is also known as an anti-reducing agent, particularly in the dyeing industry, where it protects dyes from reduction.[1][3] Its applications extend to being an intermediate in the synthesis of various compounds, including dyes, pharmaceuticals, and as a developing agent in electroplating.[2][4]
Q2: In which types of reactions is sodium 3-nitrobenzenesulfonate commonly used as an oxidant?
It is famously used as an oxidizing agent in the Skraup synthesis of quinolines. Additionally, it serves as a color inhibitor for sulfur dyes and a color-forming protective agent for other dyes.[5] In pharmaceutical synthesis, it is a reagent for preparing compounds like azetidinyl ketolides, which are used for treating respiratory infections.[2]
Q3: What are the key advantages of using sodium 3-nitrobenzenesulfonate over other oxidizing agents?
Its primary advantage is its mild oxidizing nature, which allows for selective oxidations without aggressively affecting other functional groups. It is also water-soluble, making it easy to handle and remove during the workup process in aqueous reaction media.
Q4: What are the typical storage and handling precautions for sodium 3-nitrobenzenesulfonate?
Sodium 3-nitrobenzenesulfonate is hygroscopic and should be stored in a cool, dry, well-ventilated area in tightly sealed containers.[6] It is incompatible with strong oxidizing agents.[5] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling.[6]
Troubleshooting Guides
Low Reaction Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low yields when using sodium 3-nitrobenzenesulfonate can stem from several factors. Systematically investigating the following can help identify and resolve the issue:
-
Sub-optimal Reaction Temperature: The oxidizing potential of sodium 3-nitrobenzenesulfonate is temperature-dependent. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to thermal decomposition of reactants or products, or promote side reactions.
-
Recommendation: Experiment with a temperature gradient to find the optimal range for your specific reaction. Start with the temperature cited in literature for similar reactions and adjust in 5-10°C increments.
-
-
Incorrect pH of the Reaction Medium: The oxidizing properties of sodium 3-nitrobenzenesulfonate are most effective in neutral to alkaline conditions.[1] An acidic medium can significantly reduce its efficacy.
-
Recommendation: Monitor and adjust the pH of your reaction mixture. If your protocol allows, buffering the reaction at a pH between 7 and 9 might improve the yield.
-
-
Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentrations of reactants and poor contact with the oxidizing agent, resulting in an incomplete reaction.
-
Recommendation: Ensure vigorous and consistent stirring throughout the reaction. For viscous mixtures, consider using a mechanical stirrer.
-
-
Purity of Reagents: The presence of impurities in either your substrate or the sodium 3-nitrobenzenesulfonate can interfere with the reaction, leading to side products and a lower yield of the desired product.
-
Recommendation: Use reagents of high purity. If necessary, purify your starting materials before use.
-
-
Formation of Byproducts: A common byproduct in reactions involving sulfonation is the formation of sulfones, such as 3,3'-dinitrodiphenyl sulfone, which consumes the starting material and reduces the yield of the desired product.[5][7]
-
Recommendation: Modifying the reaction conditions, such as temperature and reaction time, can minimize the formation of sulfones. The use of a catalyst, such as sodium tungstate, has been shown to significantly reduce the formation of 3,3'-dinitrodiphenyl sulfone in the synthesis of sodium 3-nitrobenzenesulfonate itself.[5]
-
Unexpected Side Reactions
Q: I am observing the formation of unexpected byproducts in my reaction. What could be the cause?
A: The formation of side products is a common challenge. Here are some likely culprits and solutions:
-
Over-oxidation: Although a mild oxidant, under certain conditions (e.g., prolonged reaction times, high temperatures, or in the presence of highly susceptible functional groups), sodium 3-nitrobenzenesulfonate can lead to over-oxidation of the desired product.
-
Recommendation: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further oxidation. Consider lowering the reaction temperature or reducing the molar excess of the oxidizing agent.
-
-
Sulfone Formation: As mentioned previously, the formation of dinitrodiphenyl (B12803432) sulfone is a known side reaction in some cases.[5][7]
-
Recommendation: Refer to the recommendations for minimizing byproduct formation in the "Low Reaction Yield" section.
-
-
Reaction with Solvent: In some instances, the solvent may react under the experimental conditions.
-
Recommendation: Ensure the chosen solvent is inert under the reaction conditions. If in doubt, consult literature for solvent compatibility or perform a blank reaction with just the solvent and the oxidizing agent.
-
Data Presentation
The following tables provide quantitative data on reaction conditions and yields for the synthesis of sodium 3-nitrobenzenesulfonate, which can serve as a reference for understanding the factors that influence yield.
Table 1: Influence of Sulfonating Agent and Catalyst on Yield
| Sulfonating Agent | Catalyst | Molar Ratio (Agent:Nitrobenzene) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Chlorosulfonic Acid | None | 0.6 : 1 | 120 | 3 | 98.4 | [8] |
| Sulfur Trioxide | Sodium Tungstate | 0.7 : 1 | 80-120 | 3 | 98.6 | [5] |
| Fuming Sulfuric Acid | Vanadium Catalyst | - | - | - | 87-93.5 | [8] |
| Sulfur Trioxide | None | 3.2-3.8 : 1 | 110-115 | - | 72-82 (liquid phase) | [5] |
| Sulfur Trioxide | None | 3.2-3.8 : 1 | 110-115 | - | 90-92.5 (gas phase) | [5] |
Table 2: Effect of Neutralizing Agent on Final Product Formation
| Sulfonation Product | Neutralizing Agent | Molar Ratio (Agent:Sulfonating Agent) | Final Product | Reference |
| m-Nitrobenzenesulfonic Acid | Sodium Carbonate | 0.5 : 1 | Sodium m-nitrobenzenesulfonate (B8546208) | [8] |
| m-Nitrobenzenesulfonic Acid | Sodium Hydroxide (B78521) | - | Sodium m-nitrobenzenesulfonate | [7] |
| m-Nitrobenzenesulfonic Acid | Calcium Hydroxide (Lime) | - | Calcium m-nitrobenzenesulfonate | [7] |
Experimental Protocols
Protocol 1: Synthesis of Sodium 3-Nitrobenzenesulfonate using Chlorosulfonic Acid
This protocol describes a high-yield synthesis of sodium 3-nitrobenzenesulfonate.
Materials:
-
Chlorosulfonic acid
-
Sodium carbonate
-
Deionized water
-
Molecular sieves
Equipment:
-
500 mL four-neck flask
-
Thermometer
-
Mechanical stirrer
-
Exhaust gas absorption device
-
Spray drying unit
Procedure:
-
To a 500 mL four-neck flask equipped with a thermometer, mechanical stirrer, and exhaust gas absorption device, add 246 g (2.0 mol) of nitrobenzene and 139 g (1.2 mol) of chlorosulfonic acid.
-
Initiate stirring and heat the mixture to 120°C. Maintain this temperature for 3 hours to complete the sulfonation reaction. The hydrogen chloride gas generated is passed through an exhaust gas absorption device.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 500 mL of water and 63.6 g (0.6 mol) of sodium carbonate and stir thoroughly.
-
Allow the mixture to stand and separate the oil layer. Wash the oil layer three times with 500 mL of water and dry over 35 g of molecular sieves to recover unreacted nitrobenzene.
-
Dry the aqueous layer using a spray drying unit (inlet temperature: 300°C, outlet temperature: 100°C) to obtain the final product.
Expected Yield: Approximately 266 g of sodium 3-nitrobenzenesulfonate with a purity of 99.0% and a yield of 98.4% (based on consumed nitrobenzene).[8]
Protocol 2: Use of Sodium 3-Nitrobenzenesulfonate in Vat Dyeing
This protocol provides a general outline for using sodium 3-nitrobenzenesulfonate as an oxidizing agent to protect vat dyes.
Materials:
-
Cotton fabric
-
Vat dye
-
Sodium hydroxide
-
Sodium hydrosulfite (reducing agent)
-
Sodium 3-nitrobenzenesulfonate
-
Wetting agent
-
Sequestering agent
Procedure:
-
Vatting: Prepare the dyebath by dissolving the vat dye in hot water containing a wetting agent and a sequestering agent. Add sodium hydroxide to achieve the required alkalinity. The dye is then reduced to its soluble leuco form by adding a reducing agent like sodium hydrosulfite.
-
Dyeing: Immerse the cotton fabric in the dyebath and continue the dyeing process at the recommended temperature for the specific vat dye.
-
Oxidation: After dyeing, the fabric is treated to oxidize the soluble leuco dye back to its original insoluble pigment form, fixing it onto the fiber. To prevent over-reduction of the dye during this process, sodium 3-nitrobenzenesulfonate can be added to the rinsing or oxidation bath. The exact concentration will depend on the specific dye and process conditions.
-
Soaping: The dyed fabric is then soaped at a high temperature to remove any loose dye particles and to stabilize the final shade.
Signaling Pathways and Logical Relationships
As sodium 3-nitrobenzenesulfonate is a synthetic compound primarily used in industrial chemical processes, it is not directly involved in biological signaling pathways. The following diagram illustrates the logical relationships in troubleshooting common issues when using this compound as a mild oxidant.
References
- 1. 3-NITROBENZENESULFONIC ACID SODIUM SALT - Ataman Kimya [atamanchemicals.com]
- 2. Sodium 3-nitrobenzenesulphonate synthesis - chemicalbook [chemicalbook.com]
- 3. SODIUM META NITRO BENZENE SULPHONATE - Ataman Kimya [atamanchemicals.com]
- 4. scbt.com [scbt.com]
- 5. CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation - Google Patents [patents.google.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. EP0010443B1 - Process for preparing sodium-m-nitrobenzenesulfonate - Google Patents [patents.google.com]
- 8. CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Sodium 3-Nitrobenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium 3-nitrobenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of sodium 3-nitrobenzenesulfonate?
A1: The most frequently encountered side product is 3,3'-dinitrodiphenyl sulfone .[1] Other potential impurities include unreacted nitrobenzene (B124822), residual sulfuric acid or sulfonating agent, and sodium sulfate (B86663) formed during neutralization. While the formation of isomeric nitrobenzenesulfonic acids (ortho- and para-) is mechanistically possible, the strong meta-directing effect of the nitro group makes sodium 3-nitrobenzenesulfonate the major product.
Q2: How is 3,3'-dinitrodiphenyl sulfone formed?
A2: The formation of 3,3'-dinitrodiphenyl sulfone is a known side reaction in the sulfonation of nitroaromatic compounds, particularly when using strong sulfonating agents like sulfur trioxide or oleum.[2] It is believed to occur through the reaction of m-nitrobenzenesulfonic acid with another molecule of nitrobenzene under the reaction conditions.
Q3: What is the expected isomeric purity of the final product?
A3: Due to the electron-withdrawing nature of the nitro group, sulfonation of nitrobenzene predominantly occurs at the meta-position. Therefore, a high isomeric purity of sodium 3-nitrobenzenesulfonate is generally expected. Published synthesis procedures often report purities of the final product exceeding 98-99%.[1]
Q4: Can the sulfonation of nitrobenzene be reversed?
A4: Yes, the sulfonation of aromatic compounds is a reversible reaction.[3][4] The reverse reaction, desulfonation, can be promoted by heating the sulfonic acid in the presence of dilute aqueous acid.
Q5: What analytical techniques are suitable for identifying side products in this synthesis?
A5: High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of the reaction mixture, allowing for the separation and quantification of the main product and non-volatile impurities like isomeric nitrobenzenesulfonic acids and 3,3'-dinitrodiphenyl sulfone. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to detect volatile impurities such as unreacted nitrobenzene.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Action(s) |
| Low yield of sodium 3-nitrobenzenesulfonate | Incomplete reaction. | - Increase reaction time or temperature within the recommended range (e.g., 100-120°C).[1]- Ensure the molar ratio of the sulfonating agent to nitrobenzene is adequate. |
| Suboptimal reaction temperature. | - Maintain the reaction temperature within the optimal range. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures may promote side reactions. | |
| Presence of a significant amount of an insoluble white/yellowish solid | Formation of 3,3'-dinitrodiphenyl sulfone. | - This side product is typically removed by filtration after diluting the reaction mixture with water.[1]- To minimize its formation, consider using a catalyst such as sodium tungstate (B81510), which has been shown to significantly reduce the generation of this byproduct.[1]- Control the reaction temperature, as higher temperatures can favor sulfone formation. |
| Precipitation of sodium sulfate. | - Ensure complete dissolution during the workup and filtration steps. The solubility of sodium sulfate is temperature-dependent. | |
| Detection of multiple isomers in HPLC analysis | Non-selective sulfonation. | - The nitro group is a strong meta-director, so significant formation of ortho and para isomers is not typical. However, if observed, re-evaluate the reaction conditions. Very high temperatures or highly aggressive sulfonating agents might lead to some loss of selectivity.- Use a well-established analytical method to confirm the identity of the isomers. |
| Presence of unreacted nitrobenzene | Incomplete reaction. | - Increase the reaction time or the amount of sulfonating agent.- Unreacted nitrobenzene can often be recovered after neutralization and extraction.[1] |
Quantitative Data on Side Product Formation
The following table summarizes quantitative data from a patented synthesis method for sodium 3-nitrobenzenesulfonate, highlighting the yield of the desired product and the amount of the primary side product, 3,3'-dinitrodiphenyl sulfone, under different conditions.
| Run | Catalyst | Nitrobenzene (g) | Sulfur Trioxide (g) | Sodium 3-nitrobenzenesulfonate Yield (%) | 3,3'-Dinitrodiphenyl Sulfone (g) | Final Product Purity (%) | Reference |
| 1 | Sodium Tungstate (0.2g) | 248 | 112 | 98.5 | 0.3 | 99.2 | [1] |
| 2 | Sodium Tungstate (0.3g) | 248 | 142 | 98.6 | 0.15 | 99.0 | [1] |
| 3 | None | 500 (kg) | 410 (kg) | 83.3 | 25 (kg) | 95.0 | [1] |
Experimental Protocols
Synthesis of Sodium 3-Nitrobenzenesulfonate (Catalytic Method)
This protocol is adapted from a patented procedure designed to minimize side product formation.[1]
Materials:
-
Nitrobenzene
-
Sulfur trioxide
-
Sodium tungstate (catalyst)
-
Anhydrous sodium carbonate
-
Methyl isobutyl ketone (for extraction)
-
Water
Procedure:
-
In a four-necked flask equipped with a thermometer, mechanical stirrer, and dropping funnel, add 248g of nitrobenzene and 0.3g of sodium tungstate.
-
Heat the mixture to 80°C with stirring.
-
Slowly add 142g of sulfur trioxide dropwise, maintaining the temperature between 80-100°C.
-
After the addition is complete, raise the temperature to 100-110°C and maintain for 1 hour.
-
Further, increase the temperature to 110-120°C and maintain for 2 hours.
-
Cool the reaction mixture and pour it into 500ml of water.
-
Filter the solution to remove the precipitated 3,3'-dinitrodiphenyl sulfone.
-
Neutralize the filtrate to a pH of 7 with anhydrous sodium carbonate.
-
Extract the neutralized solution with methyl isobutyl ketone to recover any unreacted nitrobenzene.
-
Concentrate the aqueous layer until the water content is approximately 50%.
-
Dry the concentrated solution to obtain the final product, sodium 3-nitrobenzenesulfonate.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This is a general method for the analysis of nitrobenzenesulfonic acids.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility). A typical starting point could be a 50:50 (v/v) mixture.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a sample of the reaction mixture or final product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 35°C
-
-
Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the peaks corresponding to sodium 3-nitrobenzenesulfonate and any potential side products by comparing their retention times and peak areas with those of known standards.
Visualizations
Troubleshooting Workflow for Side Product Identification
References
- 1. CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation - Google Patents [patents.google.com]
- 2. US3492342A - Sulfonation of nitro compounds - Google Patents [patents.google.com]
- 3. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Sodium 3-Nitrobenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude sodium 3-nitrobenzenesulfonate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude sodium 3-nitrobenzenesulfonate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | Incomplete removal of inorganic salts (e.g., sodium sulfate). | - Solvent System Optimization: Utilize a solvent system with differential solubility for the product and impurities. An ethanol (B145695)/water mixture is often effective, as sodium 3-nitrobenzenesulfonate is soluble in hot ethanol-water, while sodium sulfate (B86663) has low solubility. - Hot Filtration: After dissolving the crude product in the hot solvent, perform a hot filtration to remove insoluble inorganic salts before cooling and crystallization.[1][2] |
| Co-precipitation of organic impurities (e.g., 3,3'-dinitrodiphenyl sulfone). | - Solvent Selection: Choose a solvent system where the impurity has significantly different solubility characteristics from the desired product. - Controlled Cooling: Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.[2][3] | |
| Yellow Discoloration of Purified Product | Presence of colored organic impurities. | - Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[2] Use with caution as it can also adsorb the desired product. - Repeated Recrystallization: A second recrystallization step may be necessary to remove persistent colored impurities. |
| Degradation of the product at high temperatures. | - Temperature Control: Avoid prolonged heating at excessively high temperatures during dissolution. Monitor the temperature to keep it just at the boiling point of the solvent. | |
| No Crystal Formation Upon Cooling | The solution is not supersaturated. | - Solvent Evaporation: If too much solvent was added, carefully evaporate a portion of the solvent to increase the concentration of the product and induce crystallization.[2][3] - Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure sodium 3-nitrobenzenesulfonate to provide a nucleation site.[3] |
| The product has "oiled out" instead of crystallizing. | - Reheat and Add More "Good" Solvent: Reheat the solution until the oil redissolves and add a small amount of the solvent in which the compound is more soluble to prevent premature precipitation. - Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice. | |
| Low Recovery Yield | Product remains dissolved in the mother liquor. | - Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Cooling Temperature: Cool the solution in an ice bath after it has reached room temperature to maximize crystal precipitation.[2][3] |
| Premature crystallization during hot filtration. | - Preheat Funnel and Filter Paper: Use a preheated funnel and fluted filter paper to keep the solution hot during filtration. - Add Extra Solvent: Add a small excess of hot solvent before filtration to prevent saturation in the funnel. This excess can be evaporated after filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude sodium 3-nitrobenzenesulfonate?
A1: The most common impurities originating from the synthesis process include unreacted nitrobenzene, inorganic salts such as sodium sulfate, and by-products like 3,3'-dinitrodiphenyl sulfone.[4]
Q2: What is a good solvent system for the recrystallization of sodium 3-nitrobenzenesulfonate?
A2: A mixture of ethanol and water is a commonly used and effective solvent system. Sodium 3-nitrobenzenesulfonate has good solubility in hot ethanol-water mixtures and lower solubility at room temperature, allowing for good crystal recovery upon cooling. The exact ratio can be optimized based on the impurity profile.
Q3: How can I remove sodium sulfate from my product?
A3: Sodium sulfate has very low solubility in ethanol compared to sodium 3-nitrobenzenesulfonate. You can perform a wash with hot ethanol or use an ethanol-water recrystallization. In the latter, the sodium sulfate will remain largely insoluble in the hot mixture and can be removed by hot filtration.[1]
Q4: My purified product is still slightly yellow. What can I do?
A4: A persistent yellow color is likely due to trace organic impurities. You can try treating the hot solution with a small amount of activated carbon before filtration. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield. A second recrystallization may also be effective.
Q5: How can I assess the purity of my final product?
A5: The purity of sodium 3-nitrobenzenesulfonate can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[5][6] Melting point analysis can also provide a qualitative indication of purity, as impurities will typically depress and broaden the melting range.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol-Water
This protocol describes the purification of crude sodium 3-nitrobenzenesulfonate using a mixed ethanol-water solvent system.
Methodology:
-
Dissolution: In a fume hood, place the crude sodium 3-nitrobenzenesulfonate in an Erlenmeyer flask. Add a minimal amount of a 9:1 ethanol:water solution. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent mixture until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat to boiling for a few minutes.
-
Hot Filtration: Preheat a gravity filter funnel and a clean receiving flask. Place a fluted filter paper in the funnel. Filter the hot solution to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below 80°C until a constant weight is achieved.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for determining the purity of sodium 3-nitrobenzenesulfonate.
Methodology:
-
Standard and Sample Preparation: Prepare a standard solution of high-purity sodium 3-nitrobenzenesulfonate of a known concentration in the mobile phase. Prepare a sample solution of the purified product at a similar concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with a buffer like phosphoric acid, if necessary). The exact ratio should be optimized.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of approximately 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be calculated by comparing the peak area of the analyte in the sample to the peak area of the standard.
Data Presentation
| Parameter | Value | Reference |
| Solubility in Water (20°C) | 200 g/L | [7] |
| Melting Point | >300 °C | [8] |
| Appearance | White to light yellow crystalline powder | [7] |
Visualizations
Caption: Experimental workflow for the purification of crude sodium 3-nitrobenzenesulfonate.
Caption: Troubleshooting logic for common purification problems.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Home Page [chem.ualberta.ca]
- 3. LabXchange [labxchange.org]
- 4. CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation - Google Patents [patents.google.com]
- 5. 3-Nitrobenzenesulfonic acid | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Sodium 3-Nitrobenzenesulfonate Supplier | 127-68-4 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
managing hygroscopic effects of sodium 3-nitrobenzenesulfonate in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic effects of sodium 3-nitrobenzenesulfonate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What does it mean that sodium 3-nitrobenzenesulfonate is hygroscopic?
A1: Hygroscopy is the phenomenon of a substance attracting and holding water molecules from the surrounding environment, usually at room temperature. For sodium 3-nitrobenzenesulfonate, this means the solid powder will readily absorb moisture from the air. This can lead to the material becoming damp or "cakey," which can complicate handling and experimental accuracy.
Q2: Why is the hygroscopicity of sodium 3-nitrobenzenesulfonate a problem for my experiments?
A2: The absorption of atmospheric moisture can significantly impact experimental results in several ways:
-
Inaccurate Weighing: The measured weight of the substance will be higher than the actual amount of the compound due to the added mass of absorbed water. This leads to errors in concentration calculations.
-
Altered Physical Properties: Moisture absorption can change the physical state of the powder, causing it to clump together, which makes handling and transfer difficult.
-
Chemical Stability: Absorbed water can act as a reactant, catalyst, or plasticizer, potentially leading to the chemical degradation of the active pharmaceutical ingredient (API) or affecting its reaction with other components.
-
Compromised Stoichiometry: In reactions where precise molar ratios are critical, the unknown water content can disrupt the stoichiometry, leading to lower yields or the formation of impurities.
Q3: How should I store sodium 3-nitrobenzenesulfonate to minimize water absorption?
A3: Proper storage is the first line of defense. Sodium 3-nitrobenzenesulfonate should be stored in a tightly sealed, airtight container to prevent exposure to atmospheric moisture. The storage area should be cool, dry, and well-ventilated. For enhanced protection, especially after the container has been opened, storing it inside a desiccator with a fresh desiccant (like silica (B1680970) gel) is a recommended best practice.
Q4: Can I dry sodium 3-nitrobenzenesulfonate if it has absorbed water?
A4: Yes, it is often possible to dry a hygroscopic solid. A common method is to heat the substance gently in a vacuum oven. However, it is crucial to ensure the temperature is well below its decomposition or melting point (melts at 350 °C). Always consult the manufacturer's data sheet for specific recommendations. After drying, the compound should be cooled to room temperature in a desiccator before weighing to prevent reabsorption of moisture and to avoid buoyancy effects on the analytical balance.
Troubleshooting Guide
Issue 1: My analytical balance reading is unstable and continuously increasing while weighing the powder.
-
Cause: This is a classic sign of a hygroscopic substance absorbing moisture from the air. The longer the compound is on the open balance, the more water it absorbs, and the more the mass increases.
-
Solution:
-
Work Quickly: Minimize the time the container and the compound are exposed to the atmosphere. Have all your equipment (spatula, weighing vessel) ready before you open the main container.
-
Use a Suitable Vessel: Weigh the compound in a glass vessel with a stopper or cap that can be quickly sealed after transfer.
-
Weigh by Difference: Pre-weigh the sealed container with the compound. Quickly transfer the approximate amount needed into your reaction flask or beaker, then reseal the original container and weigh it again. The difference in weight is the accurate mass of the transferred compound.
-
Controlled Environment: If high precision is required, perform the weighing inside a glove box with a controlled, low-humidity atmosphere (e.g., under a nitrogen or argon blanket).
-
Issue 2: I prepared a stock solution, but the concentration seems to be lower than calculated.
-
Cause: If you weighed the sodium 3-nitrobenzenesulfonate without accounting for its water content, the initial mass you measured was likely inflated by absorbed water. Therefore, the actual mass of the pure compound was less than you assumed.
-
Solution:
-
Determine Water Content: Before preparing a stock solution for quantitative analysis, it is essential to determine the water content of the solid. The most accurate and specific method for this is Karl Fischer titration.
-
Correct for Water Content: Once you know the percentage of water (w/w), you can adjust your calculations. Corrected Mass = Weighed Mass × (1 - Water Content Fraction)
-
Use a Pre-Standardized Solution: Alternatively, prepare a stock solution of approximate concentration and then standardize it against a known primary standard to determine its exact molarity.
-
Issue 3: My reaction yield is inconsistent or lower than expected.
-
Cause: Unaccounted-for water from hygroscopic sodium 3-nitrobenzenesulfonate can interfere with moisture-sensitive reactions. Water can act as a competing nucleophile, degrade reagents, or alter catalyst activity.
-
Solution:
-
Dry the Reagent: Ensure the sodium 3-nitrobenzenesulfonate is thoroughly dried before use, as described in FAQ 4.
-
Use Anhydrous Solvents: Ensure all other reagents and solvents in your reaction are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system during the experiment.
-
Quantitative Data
The water content of commercially available sodium 3-nitrobenzenesulfonate can vary. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data. If a CoA is unavailable or if the container has been opened multiple times, the water content should be determined experimentally.
| Parameter | Typical Value | Method of Determination | Reference |
| Water Content (as supplied) | ≤ 2.0% | Karl Fischer Titration | |
| Water Content (for synthesis grade) | ≤ 5.0 % | Karl Fischer Titration | |
| Water Solubility | 200 g/L (at 20 °C) | Not specified |
Note: Specific data on the rate of water absorption at various relative humidities (Dynamic Vapor Sorption analysis) for sodium 3-nitrobenzenesulfonate is not widely available in public literature. If this parameter is critical for process development, experimental determination is recommended.
Experimental Protocols
Protocol 1: Accurate Preparation of a 0.1 M Aqueous Solution of Sodium 3-Nitrobenzenesulfonate
This protocol details the preparation of a standard solution, accounting for the compound's hygroscopicity.
Methodology:
-
Determine Water Content:
-
Using Karl Fischer titration, determine the water content (in weight percent) of a representative sample of the sodium 3-nitrobenzenesulfonate powder from your stock bottle. For this example, let's assume the determined water content is 1.5%.
-
-
Calculate the Required Mass:
-
The molecular weight of anhydrous sodium 3-nitrobenzenesulfonate (C₆H₄NNaO₅S) is 225.15 g/mol .
-
To prepare 100 mL (0.1 L) of a 0.1 M solution, the required mass of the anhydrous compound is: Mass (anhydrous) = 0.1 mol/L × 0.1 L × 225.15 g/mol = 0.2252 g
-
Adjust this mass to account for the 1.5% water content: Corrected Mass to Weigh = 0.2252 g / (1 - 0.015) = 0.2286 g
-
-
Weighing Procedure (Weighing by Difference):
-
Place a clean, dry vial containing several grams of sodium 3-nitrobenzenesulfonate on the analytical balance and tare it.
-
Remove the vial from the balance. Quickly use a clean, dry spatula to transfer the powder into a 100 mL volumetric flask.
-
Place the vial back on the balance. The reading will be negative; this value represents the mass of the powder transferred. Continue adding or removing powder until the balance reads approximately -0.2286 g. Record the exact final mass.
-
-
Solution Preparation:
-
Add approximately 50 mL of deionized water to the volumetric flask and swirl gently to dissolve the solid completely.
-
Allow the solution to equilibrate to room temperature.
-
Carefully add deionized water until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general method for determining the water content in sodium 3-nitrobenzenesulfonate.
Methodology:
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a dry, endpoint-stable state.
-
-
Titer Determination:
-
Determine the titer of the Karl Fischer reagent by titrating a known mass of a certified water standard (e.g., disodium (B8443419) tartrate dihydrate) or a known volume of pure water. Perform this in triplicate and use the average value.
-
-
Sample Analysis:
-
In a controlled environment (ideally a glove bag or low-humidity room), accurately weigh a suitable amount of sodium 3-nitrobenzenesulfonate. The target sample size should contain an optimal amount of water for the instrument's range (typically 5-30 mg of water).
-
Quickly and carefully transfer the weighed sample into the conditioned titration vessel.
-
Begin the titration. The instrument will automatically add the Karl Fischer reagent until all the water from the sample has reacted.
-
-
Calculation:
-
The instrument's software will typically calculate the percentage of water based on the volume of titrant used, the reagent titer, and the sample mass.
-
The calculation is: % Water = (Volume of Titrant (mL) × Titer (mg/mL) / Sample Mass (mg)) × 100
-
Visualizations
preventing decomposition of sodium 3-nitrobenzenesulfonate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of sodium 3-nitrobenzenesulfonate in solution.
Frequently Asked Questions (FAQs)
Q1: What is sodium 3-nitrobenzenesulfonate and what are its common applications?
Sodium 3-nitrobenzenesulfonate is an organic compound used in various industrial and laboratory applications. It serves as a mild oxidizing agent, a stabilizer for dyeing fibers, an assistant in discharge printing, and an agent in industrial cleaners.[1] In laboratory settings, it is used in the synthesis of other organic compounds.[2]
Q2: What are the primary factors that can cause the decomposition of sodium 3-nitrobenzenesulfonate in solution?
The primary factors that can lead to the decomposition of sodium 3-nitrobenzenesulfonate in an aqueous solution are exposure to light, elevated temperatures, and non-neutral pH conditions. The compound is also incompatible with strong oxidizing agents.[3][4] Although generally stable as a solid, it can gradually decompose in aqueous solutions.
Q3: How can I visually identify if my sodium 3-nitrobenzenesulfonate solution has started to decompose?
Decomposition may not always be visually apparent. However, a change in the color of the solution, such as a shift towards a more intense yellow or the appearance of turbidity, could indicate degradation. For accurate assessment, chemical analysis is recommended.
Q4: What are the expected degradation products of sodium 3-nitrobenzenesulfonate in solution?
Under oxidative conditions, degradation can lead to the formation of smaller organic acids such as maleic, fumaric, oxalic, and formic acids. Hydrolysis of the sulfonate group is also a potential degradation pathway, which would yield 3-nitrophenol.
Q5: Is it necessary to store solutions of sodium 3-nitrobenzenesulfonate in the dark?
Yes, exposure to light, particularly UV radiation, can induce photodegradation.[5] Therefore, it is highly recommended to store solutions in amber glass vials or to wrap the container with aluminum foil to protect it from light.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Decreased concentration of sodium 3-nitrobenzenesulfonate over time | - Photodegradation: Exposure to ambient or UV light. - Hydrolysis: Solution pH is too acidic or alkaline. - Thermal Decomposition: Storage at elevated temperatures. | - Store the solution in a dark, cool place. Use amber-colored containers or wrap clear containers in aluminum foil. - Prepare solutions in a buffered system within the optimal pH range (see Stability Data section). - Store solutions at refrigerated temperatures (2-8 °C) for short-term storage. For long-term storage, consider preparing fresh solutions. |
| Appearance of unknown peaks in HPLC analysis | - Formation of degradation products: Decomposition has occurred due to one or more of the factors listed above. | - Identify the degradation products by comparing retention times with known standards or by using mass spectrometry. - Review the solution preparation and storage procedures to identify the cause of decomposition. - Implement the preventative measures outlined in this guide. |
| Inconsistent experimental results | - Variability in the concentration of the active compound: Due to ongoing decomposition of the sodium 3-nitrobenzenesulfonate solution. | - Prepare fresh solutions for each experiment or validate the stability of the stock solution over the intended period of use. - Re-standardize the solution concentration frequently using a validated analytical method. |
Stability Data
While specific kinetic data for the decomposition of sodium 3-nitrobenzenesulfonate under various conditions is not extensively available in the public domain, the following table summarizes qualitative stability information based on available literature.
| Condition | Stability | Recommendations |
| pH | Generally more stable in neutral to slightly acidic conditions. Susceptible to hydrolysis under strongly acidic or alkaline conditions. The pH of a 1% solution is typically between 7 and 9.[6] | Prepare solutions in a buffered system (e.g., phosphate (B84403) buffer) to maintain a pH between 6 and 7. Avoid strong acids and bases. |
| Temperature | Stable at room temperature for short periods. Decomposition rate increases with temperature. | For short-term storage (days to a week), keep solutions refrigerated (2-8 °C). For longer-term storage, prepare fresh solutions as needed. Avoid freezing. |
| Light | Susceptible to photodegradation, especially in the presence of UV light.[5] | Always store solutions in light-protecting containers (e.g., amber vials) or wrapped in foil. Minimize exposure to light during experiments. |
| Atmosphere | The compound is hygroscopic and may absorb moisture from the air, which can facilitate decomposition in the solid state over time. | Store the solid compound in a tightly sealed container in a desiccator. For solutions, preparing them under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidative degradation, although this is not always necessary for routine use. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of Sodium 3-Nitrobenzenesulfonate
This protocol describes the preparation of a 10 mM stock solution with enhanced stability for general laboratory use.
Materials:
-
Sodium 3-nitrobenzenesulfonate (solid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
0.45 µm syringe filter
-
Sterile, amber glass storage bottle
Procedure:
-
Prepare a 0.1 M phosphate buffer (pH 7.0):
-
Dissolve 6.00 g of NaH₂PO₄ in 500 mL of high-purity water.
-
Dissolve 7.10 g of Na₂HPO₄ in 500 mL of high-purity water.
-
In a clean container, mix the NaH₂PO₄ solution with the Na₂HPO₄ solution while monitoring the pH. Adjust the volumes of each solution until the pH of the mixture is 7.0 ± 0.1.
-
-
Prepare the 10 mM sodium 3-nitrobenzenesulfonate solution:
-
Accurately weigh out 225.16 mg of sodium 3-nitrobenzenesulfonate (adjust mass based on purity).
-
Dissolve the solid in 100 mL of the prepared 0.1 M phosphate buffer (pH 7.0).
-
-
Filtration and Storage:
-
Sterilize the solution by passing it through a 0.45 µm syringe filter into a sterile, amber glass storage bottle.
-
Store the bottle at 2-8 °C, protected from light.
-
It is recommended to use the solution within one to two weeks. For longer-term experiments, prepare fresh solution.
-
Protocol 2: HPLC Method for the Analysis of Sodium 3-Nitrobenzenesulfonate and Potential Degradation Products
This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantitative analysis of sodium 3-nitrobenzenesulfonate. This method can serve as a starting point for monitoring the stability of the compound and detecting the formation of more polar degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: An isocratic mixture of 90% 20 mM potassium phosphate buffer (pH 3.0) and 10% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Sample Preparation:
-
Dilute the sodium 3-nitrobenzenesulfonate solution to be analyzed with the mobile phase to a concentration within the linear range of the detector (e.g., 0.1 mM).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the peak corresponding to sodium 3-nitrobenzenesulfonate and any additional peaks that may indicate degradation products. The parent compound is expected to have a specific retention time under these conditions, while more polar degradation products would likely elute earlier.
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations of sodium 3-nitrobenzenesulfonate to quantify the amount remaining in the sample.
-
Visualizations
Caption: Factors leading to the decomposition of sodium 3-nitrobenzenesulfonate in solution.
Caption: Workflow for preparing and monitoring the stability of a sodium 3-nitrobenzenesulfonate solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sodium 3-nitrobenzenesulfonate 98 127-68-4 [sigmaaldrich.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. 3-Nitrobenzenesulfonic acid | SIELC Technologies [sielc.com]
catalyst selection for improving sodium 3-nitrobenzenesulfonate synthesis efficiency
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sodium 3-nitrobenzenesulfonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of sodium 3-nitrobenzenesulfonate, offering potential causes and solutions.
Issue 1: Low Yield of Sodium 3-Nitrobenzenesulfonate
-
Potential Cause: Incomplete sulfonation of nitrobenzene (B124822). The reaction may not have gone to completion due to suboptimal reaction conditions.
-
Solution:
-
Temperature and Time: Ensure the reaction temperature is maintained between 100-120°C for a sufficient duration, typically 2-4 hours, after the addition of the sulfonating agent.[1]
-
Sulfonating Agent: Using sulfur trioxide as the sulfonating agent can improve the reaction rate. However, its tendency to polymerize requires careful handling and heating of dispensing equipment.[2]
-
Catalyst: The use of a catalyst, such as sodium tungstate (B81510), can significantly increase the yield to over 98%.[1] Vanadium catalysts have also been reported to achieve yields of 87-93.5%.[3]
-
-
Potential Cause: Formation of byproducts, primarily 3,3'-dinitrodiphenyl sulfone. This side reaction consumes the reactants and reduces the yield of the desired product.[1][4]
-
Solution:
-
Catalyst: The addition of a sodium tungstate catalyst has been shown to greatly reduce the formation of 3,3'-dinitrodiphenyl sulfone.[1][5]
-
Reactant Ratio: Carefully controlling the molar ratio of the sulfonating agent to nitrobenzene is crucial. An excess of the sulfonating agent can lead to increased byproduct formation.[4] A molar ratio of sulfur trioxide to nitrobenzene between 0.5:1 and 1:1 is recommended when using a catalyst.[1]
-
Issue 2: High Levels of Impurities in the Final Product
-
Potential Cause: Presence of unreacted nitrobenzene in the final product.
-
Solution:
-
Reaction Completion: Ensure the sulfonation reaction goes to completion by monitoring the reaction endpoint. One method is to take a sample of the reaction mixture and add it to water; the absence of turbidity indicates the consumption of nitrobenzene.[6]
-
Extraction: After neutralization, unreacted nitrobenzene can be recovered by extraction with a suitable solvent like methyl isobutyl ketone.[1]
-
-
Potential Cause: Contamination with byproduct 3,3'-dinitrodiphenyl sulfone.
-
Solution:
-
Potential Cause: Residual sulfuric acid or inorganic salts.
-
Solution:
-
Neutralization and pH Control: Careful neutralization of the reaction mixture with a base such as sodium carbonate or sodium hydroxide (B78521) to a pH of 7-8.6 is critical.[1][2]
-
Separation of Sodium Sulfate (B86663): When using oleum (B3057394) or sulfuric acid, sodium sulfate is formed upon neutralization. This can be separated by filtration at an elevated temperature (80-105°C), as sodium sulfate is less soluble than sodium 3-nitrobenzenesulfonate under these conditions.[2]
-
Issue 3: Difficulties in Handling Sulfonating Agents
-
Potential Cause: Polymerization of sulfur trioxide, leading to equipment plugging.
-
Solution:
-
Temperature Control: Maintain the temperature of the sulfur trioxide dispensing equipment to prevent polymerization.[2]
-
-
Potential Cause: Generation of large amounts of waste acid when using excess oleum or sulfuric acid.
-
Solution:
-
Catalytic Method with Sulfur Trioxide: Employing a catalytic method with sulfur trioxide eliminates the generation of sulfuric acid in the reaction system, leading to a cleaner process with no waste residue.[1][5]
-
Use of Chlorosulfonic Acid: An alternative method involves using a substoichiometric amount of chlorosulfonic acid relative to nitrobenzene. This ensures the complete conversion of the sulfonating agent, avoiding the issue of residual acid. The excess nitrobenzene can be recovered and recycled.[3][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for improving the efficiency of sodium 3-nitrobenzenesulfonate synthesis?
A1: Sodium tungstate has been demonstrated to be a highly effective catalyst. It significantly reduces the formation of the main byproduct, 3,3'-dinitrodiphenyl sulfone, and allows for yields of sodium 3-nitrobenzenesulfonate exceeding 98%.[1][5]
Q2: What are the optimal reaction temperatures for the sulfonation of nitrobenzene?
A2: The recommended temperature for the addition of the sulfonating agent (e.g., sulfur trioxide) is between 80-100°C. Following the addition, the reaction mixture should be maintained at a temperature of 100-120°C for 2-4 hours to ensure the completion of the reaction.[1]
Q3: How can I minimize the formation of the 3,3'-dinitrodiphenyl sulfone byproduct?
A3: The most effective method is to use a sodium tungstate catalyst.[1] Additionally, carefully controlling the molar ratio of the sulfonating agent to nitrobenzene can help minimize this side reaction.[4]
Q4: What is the best method for purifying the final product?
A4: After the reaction, the mixture should be diluted with water and filtered to remove any solid byproducts like 3,3'-dinitrodiphenyl sulfone. The filtrate is then neutralized with a base (e.g., sodium carbonate). If oleum or sulfuric acid was used, the resulting sodium sulfate can be removed by filtration at 80-105°C.[2] Unreacted nitrobenzene can be removed by extraction.[1] The final aqueous solution is then concentrated and dried.[1]
Q5: Are there more environmentally friendly synthesis methods available?
A5: Yes, the catalytic sulfonation using sodium tungstate and sulfur trioxide is considered a cleaner production method. It avoids the use of excess sulfuric acid, thus eliminating the generation of large amounts of acidic waste and inorganic salt byproducts after neutralization.[1][5] The use of a substoichiometric amount of chlorosulfonic acid also offers a cleaner process by ensuring the full conversion of the sulfonating agent and allowing for the recycling of excess nitrobenzene.[3]
Data Presentation
Table 1: Comparison of Different Synthesis Methods for Sodium 3-Nitrobenzenesulfonate
| Parameter | Uncatalyzed Method (Sulfur Trioxide) | Catalyzed Method (Sodium Tungstate) |
| Catalyst | None | Sodium Tungstate |
| Sulfonating Agent | Sulfur Trioxide | Sulfur Trioxide |
| Reaction Temperature | 80-120°C | 80-120°C |
| Reaction Time | 3 hours | 3-4 hours |
| Yield | 83.3% | >98% |
| Purity | 95.0% | >99% |
| Key Byproduct | 3,3'-dinitrodiphenyl sulfone | Significantly reduced 3,3'-dinitrodiphenyl sulfone |
| Reference | [1] | [1] |
Experimental Protocols
Catalytic Synthesis of Sodium 3-Nitrobenzenesulfonate using Sodium Tungstate
This protocol is based on the method described in patent CN106674062A.[1]
Materials:
-
Nitrobenzene
-
Sulfur trioxide
-
Sodium tungstate (catalyst)
-
Sodium carbonate (for neutralization)
-
Methyl isobutyl ketone (for extraction, optional)
-
Deionized water
Equipment:
-
Four-necked flask equipped with a thermometer, mechanical stirrer, and dropping funnel
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator or other drying equipment
Procedure:
-
Reaction Setup: In a 500 mL four-necked flask, add 248g of nitrobenzene and 0.2g of sodium tungstate.
-
Heating: Heat the mixture to 80°C with stirring.
-
Addition of Sulfonating Agent: Slowly add 112g of sulfur trioxide dropwise into the flask, maintaining the temperature between 80-100°C.
-
Reaction: After the addition is complete, raise the temperature to 100-110°C and maintain for 1 hour. Then, increase the temperature to 110-120°C and hold for an additional 2 hours to ensure the reaction goes to completion.
-
Quenching and Filtration: Cool the reaction mixture and pour it into 500 mL of water. Filter the resulting solution to remove the solid byproduct, 3,3'-dinitrodiphenyl sulfone. Wash the filter cake with water.
-
Neutralization: Combine the filtrate and washings. Neutralize the solution to a pH of 7 with anhydrous sodium carbonate.
-
Extraction of Unreacted Nitrobenzene (Optional): Add methyl isobutyl ketone to the neutralized solution to extract any remaining nitrobenzene. Separate the aqueous layer.
-
Concentration and Drying: Concentrate the aqueous solution until the water content is approximately 50%. Dry the resulting slurry to obtain the final product, sodium 3-nitrobenzenesulfonate.
Mandatory Visualization
Caption: Experimental workflow for the catalyzed synthesis of sodium 3-nitrobenzenesulfonate.
Caption: Logical relationship between problems, causes, and solutions in the synthesis.
References
- 1. CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation - Google Patents [patents.google.com]
- 2. EP0010443B1 - Process for preparing sodium-m-nitrobenzenesulfonate - Google Patents [patents.google.com]
- 3. CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid - Google Patents [patents.google.com]
- 4. US3492342A - Sulfonation of nitro compounds - Google Patents [patents.google.com]
- 5. CN106674062B - A method of catalysis sulfonation prepares m-nitrobenzene sodium sulfonate - Google Patents [patents.google.com]
- 6. SODIUM SALT OF M-NITROBENZENE SULFONIC ACID- LUDIGOL - Ataman Kimya [atamanchemicals.com]
- 7. Sodium 3-nitrobenzenesulphonate synthesis - chemicalbook [chemicalbook.com]
common impurities in commercial sodium 3-nitrobenzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercial sodium 3-nitrobenzenesulfonate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial sodium 3-nitrobenzenesulfonate?
A1: Commercial grades of sodium 3-nitrobenzenesulfonate are primarily synthesized through the sulfonation of nitrobenzene (B124822). This process can lead to the presence of several impurities, including:
-
Isomeric Impurities: Sodium 2-nitrobenzenesulfonate and sodium 4-nitrobenzenesulfonate.
-
Reaction Byproducts: 3,3'-dinitrodiphenyl sulfone.
-
Unreacted Starting Materials: Nitrobenzene.
-
Inorganic Salts: Sodium sulfate (B86663), resulting from the neutralization and purification steps.
Q2: Why is the presence of these impurities a concern for my experiments?
A2: The presence of impurities can significantly impact chemical reactions and analytical results. For instance:
-
Isomers can lead to the formation of unintended side products, complicating purification and reducing the yield of the desired product.
-
3,3'-Dinitrodiphenyl sulfone is generally unreactive but can interfere with crystallization and physical properties of the final product.
-
Residual nitrobenzene is a toxic substance and can participate in side reactions, especially in reductions or reactions involving strong nucleophiles.
-
Sodium sulfate can affect the solubility of the reagent and may interfere with certain catalytic processes.
Q3: How can I check the purity of my sodium 3-nitrobenzenesulfonate?
A3: Several analytical techniques can be employed to assess the purity of your reagent. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the main component and its organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for detecting volatile impurities like nitrobenzene. Ion chromatography is effective for determining the concentration of inorganic salts like sodium sulfate. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using sodium 3-nitrobenzenesulfonate and links them to potential impurities.
| Observed Problem | Potential Cause (Impurity) | Recommended Action |
| Formation of unexpected side products, especially isomers of the desired product. | Isomers (sodium 2- and 4-nitrobenzenesulfonate) | Purify the commercial reagent by recrystallization. Analyze the starting material using HPLC to quantify isomeric impurities before use. |
| Low yield of the desired product. | Multiple impurities | Assess the purity of the starting material using the analytical protocols provided. If significant impurities are detected, purification is recommended. |
| Difficulty in product purification; formation of an insoluble, inert solid. | 3,3'-Dinitrodiphenyl sulfone | This byproduct is often less soluble and can sometimes be removed by filtration of the reaction mixture or during workup. |
| Unusual coloration or darkening of the reaction mixture. | Residual nitrobenzene | Consider the reaction conditions. Nitrobenzene can undergo side reactions, especially under reducing or basic conditions. Use a higher purity grade of the reagent. |
| Inconsistent reaction rates or catalyst deactivation. | Sodium sulfate | High concentrations of inorganic salts can sometimes affect catalyst activity. Consider using a grade with lower inorganic salt content or purifying the reagent. |
Quantitative Data on Common Impurities
The following table summarizes typical impurity levels found in commercial grades of sodium 3-nitrobenzenesulfonate. Please note that these values can vary between suppliers and batches.
| Impurity | Typical Concentration Range |
| Sodium 2-nitrobenzenesulfonate | 0.1 - 1.0% |
| Sodium 4-nitrobenzenesulfonate | 0.1 - 1.0% |
| 3,3'-Dinitrodiphenyl sulfone | < 0.5% |
| Nitrobenzene | < 0.1% |
| Sodium sulfate | 0.3 - 2.0% |
Experimental Protocols
HPLC Method for the Analysis of Isomeric Impurities
This method is suitable for the quantification of sodium 3-nitrobenzenesulfonate and its ortho- and para-isomers.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: Use certified reference standards for each isomer to create a calibration curve.
GC-MS Method for the Determination of Nitrobenzene
This method is designed for the detection and quantification of residual nitrobenzene.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode, scanning from m/z 35 to 350.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol (B129727) and perform a liquid-liquid extraction into a non-polar solvent (e.g., hexane) for analysis.
-
Quantification: Use a calibrated nitrobenzene standard.
Ion Chromatography for the Determination of Sodium Sulfate
This method is used to quantify the amount of residual sodium sulfate.
-
Column: Anion-exchange column.
-
Eluent: A buffered solution, typically containing sodium carbonate and sodium bicarbonate.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: Suppressed conductivity detection.
-
Sample Preparation: Dissolve an accurately weighed sample in deionized water to a known concentration.
-
Quantification: Prepare a calibration curve using certified sodium sulfate standards.
Visualizations
reaction condition adjustments for sodium 3-nitrobenzenesulfonate oxidation
Welcome to the technical support center for the oxidation of sodium 3-nitrobenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the oxidation of sodium 3-nitrobenzenesulfonate?
The oxidation of sodium 3-nitrobenzenesulfonate is not a commonly documented synthetic transformation for producing a specific oxidized product. The primary oxidative reaction discussed in the literature is its degradation, often in the context of wastewater treatment. However, a potential synthetic oxidation reaction is the hydroxylation of the aromatic ring to form a nitrophenol sulfonic acid derivative. Additionally, under harsh oxidative conditions, cleavage of the aromatic ring can occur.
It is also important to note that sodium 3-nitrobenzenesulfonate itself is a mild oxidizing agent and is often used to prevent the reduction of other substances in a reaction mixture.[1]
Q2: I am observing no reaction or very low conversion. What are the possible reasons?
Several factors could contribute to low or no conversion:
-
Inappropriate Oxidizing Agent: The choice of oxidizing agent is critical. Strong oxidizing agents are typically required to attack the electron-deficient nitro-substituted aromatic ring.
-
Suboptimal Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
-
Incorrect pH: The pH of the reaction medium can significantly influence the reactivity of both the substrate and the oxidizing agent.
-
Presence of Inhibitors: Contaminants in the starting material or solvent could be inhibiting the reaction.
Q3: My reaction is producing a complex mixture of byproducts. How can I improve selectivity?
The formation of multiple products is a common challenge in the oxidation of aromatic compounds. To improve selectivity for a desired product, such as a hydroxylated derivative, consider the following:
-
Milder Oxidizing Agents: Using a milder or more selective oxidizing agent may help to avoid over-oxidation and ring cleavage.
-
Catalysis: The use of a suitable catalyst can direct the reaction towards a specific product.
-
Reaction Time and Temperature Control: Carefully controlling the reaction time and temperature can help to minimize the formation of byproducts. Shorter reaction times and lower temperatures may favor the formation of the initial oxidation product.
-
pH Control: Maintaining a constant and optimal pH throughout the reaction can improve selectivity.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the starting material, intermediates, and products.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of the starting material and the formation of products.
-
UV-Vis Spectroscopy: If the starting material and products have distinct UV-Vis spectra, this can be a convenient way to monitor the reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the oxidation of sodium 3-nitrobenzenesulfonate.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete conversion of starting material. | Increase reaction time, temperature, or concentration of the oxidizing agent. Ensure proper mixing. |
| Degradation of the product under reaction conditions. | Decrease reaction time or temperature once the starting material is consumed. Consider a more selective oxidizing agent. | |
| Formation of multiple byproducts. | Optimize reaction conditions (temperature, pH, solvent) to favor the desired product. Explore the use of a catalyst. | |
| Reaction is Too Fast or Uncontrollable | The oxidizing agent is too strong or the concentration is too high. | Use a milder oxidizing agent or a lower concentration. Add the oxidizing agent slowly and with efficient cooling. |
| The reaction is highly exothermic. | Ensure adequate cooling and temperature control. Consider running the reaction at a more dilute concentration. | |
| Difficulty in Isolating the Product | The product is highly soluble in the reaction medium. | Employ extraction with a suitable organic solvent. Consider "salting out" the product by adding a saturated salt solution. |
| The product is unstable during workup. | Perform the workup at a lower temperature. Use a buffered solution to control the pH during extraction and purification. | |
| Inconsistent Results Between Batches | Variability in the quality of starting materials or reagents. | Use reagents from the same batch or from a reliable supplier. Characterize the starting material to ensure its purity. |
| Variations in reaction setup and procedure. | Standardize the experimental protocol, including addition rates, stirring speed, and temperature control. |
Experimental Protocols
While specific protocols for the synthetic oxidation of sodium 3-nitrobenzenesulfonate are not widely reported, the following general methodologies for related transformations can be adapted.
General Protocol for Aromatic Hydroxylation (Wohl-type Reaction)
This protocol is based on the principle of nucleophilic aromatic substitution with hydroxide (B78521), which is a form of oxidation.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place sodium 3-nitrobenzenesulfonate.
-
Reagent Addition: Add a strong base, such as solid potassium hydroxide or sodium hydroxide. The reaction is often performed without a solvent or in a high-boiling inert solvent.
-
Reaction Conditions: Heat the mixture with vigorous stirring. The temperature required can be high, often in the range of 150-200°C.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: After cooling, carefully neutralize the reaction mixture with an acid (e.g., HCl). The product can then be isolated by extraction or crystallization.
Caution: Reactions with strong bases at high temperatures can be hazardous. Appropriate safety precautions must be taken.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Conceptual Pathway for Sodium 3-Nitrobenzenesulfonate Oxidation
Caption: Potential oxidation pathways for sodium 3-nitrobenzenesulfonate.
References
Technical Support Center: Safe Handling and Disposal of Sodium 3-Nitrobenzenesulfonate Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing sodium 3-nitrobenzenesulfonate.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with sodium 3-nitrobenzenesulfonate?
Sodium 3-nitrobenzenesulfonate is considered a hazardous substance.[1] The primary hazards include:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[2][3][4][5]
-
Methemoglobinemia: Accidental ingestion may interfere with oxygen uptake in the blood, leading to a condition known as methemoglobinemia, with symptoms like bluish skin discoloration and breathing difficulties that may be delayed.[1]
2. What personal protective equipment (PPE) is required when handling sodium 3-nitrobenzenesulfonate?
To minimize exposure, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical goggles are required.[1][3][5] Contact lenses should not be worn as they can absorb and concentrate irritants.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) tested to a relevant standard (e.g., EN 374, US F739) should be worn.[1][3]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][5]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved dust respirator should be used.[6]
3. What are the proper storage conditions for sodium 3-nitrobenzenesulfonate?
Store the compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1][3] It is hygroscopic and sensitive to moisture.[3][7] Store it away from incompatible materials, particularly strong oxidizing agents, bases, metals like copper, and foodstuffs.[1][3][5][8][9]
4. What materials are incompatible with sodium 3-nitrobenzenesulfonate?
Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches), as this may result in ignition.[1][5][8] It is also incompatible with strong bases and certain metals like brass, cadmium, copper, and nickel.[3][8][9] As a nitroaromatic compound, it may pose an explosion risk if subjected to shock or rapid heating, especially in the presence of caustic alkalies.[1]
5. How should small spills of sodium 3-nitrobenzenesulfonate be handled in a laboratory setting?
For minor spills:
-
Remove all sources of ignition.[1]
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE (gloves, goggles, lab coat).[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Carefully sweep or scoop the spilled solid into a suitable, labeled container for waste disposal.[1][5]
-
Prevent runoff from entering drains.[1]
For major spills, evacuate the area and alert emergency responders.[1]
Troubleshooting Guides
Issue: Accidental Skin or Eye Contact
-
Symptom: Redness, irritation, or a rash on the skin; pain or redness in the eyes.
-
Immediate Action:
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with running water and soap for at least 15 minutes.[5][9] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][5][8] Remove contact lenses if it is safe to do so.[5] Seek immediate medical attention.[5][8]
-
Issue: Generation of Dust During Weighing or Transfer
-
Problem: Inhalation of airborne powder, which can cause respiratory irritation and increase the risk of sensitization.
-
Solution:
Issue: Uncertainty About Waste Segregation
-
Problem: Not knowing how to correctly categorize and segregate sodium 3-nitrobenzenesulfonate waste.
-
Guidance:
-
Solid waste (e.g., contaminated gloves, paper towels, excess reagent) should be placed in a clearly labeled, sealed container designated for hazardous chemical waste.[1][3]
-
Aqueous solutions containing sodium 3-nitrobenzenesulfonate should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.[1][3]
-
Consult your institution's Environmental Health & Safety (EHS) office for specific local waste disposal regulations.
-
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for sodium 3-nitrobenzenesulfonate.
| Parameter | Value / Information | Source |
| Molecular Formula | C₆H₄NNaO₅S | [12] |
| Molecular Weight | 225.16 g/mol | [1][12] |
| Appearance | White to light yellow crystalline powder | [1][12] |
| Solubility in Water | 200 g/L at 20°C | [13][14][15] |
| Melting Point | 350°C (decomposes) | [4][5][15] |
| Flash Point | >100°C (>212°F) | [5][16] |
| pH | 6.5 - 8 (in 1-5% aqueous solution) | [1][4][5] |
| LD50 Oral (Rat) | > 2,000 mg/kg | [4] |
Experimental Protocols for Waste Disposal
Disclaimer: These are illustrative protocols for small-scale laboratory waste. All waste disposal activities must comply with local, state, and federal regulations. Always consult your institution's EHS department before proceeding.
Protocol 1: Neutralization and Disposal of Dilute Aqueous Waste
This protocol is intended for dilute aqueous solutions (<1% w/v) of sodium 3-nitrobenzenesulfonate.
Methodology:
-
Preparation: Work in a chemical fume hood and wear appropriate PPE (goggles, lab coat, gloves).
-
Dilution: Ensure the waste solution is dilute. If necessary, cautiously dilute with water to below 1% concentration.
-
Reduction (Illustrative): A common method for treating nitroaromatic compounds is reduction of the nitro group. A mild reducing agent can be used. This step should only be performed by trained personnel with a thorough understanding of the reaction.
-
To a stirred solution of the waste, slowly add a 10% solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃). The amount added should be in stoichiometric excess relative to the sodium 3-nitrobenzenesulfonate.
-
Monitor the reaction. The disappearance of the characteristic yellow color may indicate the reduction of the nitro group.
-
-
pH Adjustment: Check the pH of the resulting solution. Neutralize to a pH between 6 and 8 using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed.
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for aqueous chemical waste.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department.
Protocol 2: Disposal of Solid Waste
This protocol applies to solid sodium 3-nitrobenzenesulfonate and contaminated materials (e.g., weighing paper, gloves).
Methodology:
-
Segregation: Collect all solid waste contaminated with sodium 3-nitrobenzenesulfonate in a designated, puncture-resistant, and sealable container.[1][3]
-
Labeling: Clearly label the container as "Hazardous Waste: Sodium 3-nitrobenzenesulfonate" and include the date and responsible researcher's name.
-
Incineration (Preferred Method): The recommended disposal method is incineration in a licensed facility.[1][3][8]
-
Landfill (Alternative): If incineration is not available, disposal in a licensed hazardous waste landfill is an alternative.[1]
-
Arrangement for Disposal: Contact your institution's EHS department to arrange for the proper packaging, transport, and disposal of the solid waste container in accordance with regulatory requirements.
Visualizations
Logical Workflow for Handling and Disposal
The following diagram illustrates the decision-making process for the safe handling and disposal of sodium 3-nitrobenzenesulfonate waste.
Caption: Workflow for safe handling and disposal of sodium 3-nitrobenzenesulfonate.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Sodium 3-nitrobenzenesulfonate | C6H4NNaO5S | CID 31389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Sodium 3-nitrobenzenesulphonate | 127-68-4 [chemicalbook.com]
- 8. Sodium 3-nitrobenzenesulphonate - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. jk-sci.com [jk-sci.com]
- 12. SODIUM 3-NITROBENZENESULFONATE - Ataman Kimya [atamanchemicals.com]
- 13. Sodium 3-nitrobenzenesulfonate | TargetMol [targetmol.com]
- 14. chembk.com [chembk.com]
- 15. ataman-chemicals.com [ataman-chemicals.com]
- 16. 3-NITROBENZENESULFONIC ACID SODIUM SALT - Ataman Kimya [atamanchemicals.com]
Validation & Comparative
A Comparative Guide to the Validated HPLC Method for Sodium 3-Nitrobenzenesulfonate Analysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical compounds is a cornerstone of robust research and quality control. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of sodium 3-nitrobenzenesulfonate. In the absence of a single, publicly available, fully validated method, this document outlines a robust, representative reversed-phase HPLC (RP-HPLC) method. The guide details the experimental protocols and presents a complete set of validation data that aligns with the International Council for Harmonisation (ICH) guidelines.
Furthermore, this guide presents a comparative analysis with an alternative analytical technique, Capillary Electrophoresis (CE), to provide a broader perspective on available analytical strategies for ionic organic compounds.
Data Presentation: Performance Characteristics of the HPLC Method
The following table summarizes the key performance characteristics of the proposed HPLC method for the quantification of sodium 3-nitrobenzenesulfonate. These values are representative of a well-validated method and serve as a benchmark for performance.
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.999 | 0.9997 |
| Range | 80-120% of the test concentration | 0.08 - 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | RSD ≤ 2.0% | 0.75% |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% | 1.10% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.4 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.2 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99.9% |
| Robustness | No significant impact on results | Method is robust |
Comparison with an Alternative Method: Capillary Electrophoresis (CE)
While HPLC is a versatile and widely used technique, Capillary Electrophoresis offers a powerful alternative, particularly for the analysis of charged species like sodium 3-nitrobenzenesulfonate.
| Feature | HPLC Method | Capillary Electrophoresis (CE) Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on the differential migration of ions in an electric field. |
| Instrumentation | HPLC system with a UV detector. | CE system with a UV or Diode Array Detector (DAD). |
| Typical Stationary Phase | C18 reverse-phase column. | Fused-silica capillary (no stationary phase in Capillary Zone Electrophoresis). |
| Mobile Phase / Buffer | Acetonitrile (B52724) and phosphate (B84403) buffer. | Borate (B1201080) or phosphate buffer. |
| Separation Efficiency | High. | Very high, often superior to HPLC. |
| Sample Volume | Typically 5-20 µL. | Very low, in the nanoliter range. |
| Analysis Time | Typically 5-15 minutes. | Very fast, often under 5 minutes. |
| Advantages | Robust, widely available, well-understood, easily scalable to preparative applications. | High efficiency, speed, low sample and reagent consumption. |
| Disadvantages | Higher solvent consumption, potential for column degradation. | Lower concentration sensitivity for some detectors, susceptibility to matrix effects. |
Experimental Protocols
Validated HPLC Method
This protocol outlines a representative RP-HPLC method for the quantitative analysis of sodium 3-nitrobenzenesulfonate.
1. Chromatographic Conditions
-
Instrument: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
2. Solution Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of sodium 3-nitrobenzenesulfonate reference standard in 100 mL of the mobile phase.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration of 0.1 mg/mL of sodium 3-nitrobenzenesulfonate. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Procedure
-
Linearity: Prepare a series of at least five standard solutions of sodium 3-nitrobenzenesulfonate ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Inject each solution in triplicate and plot the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of sodium 3-nitrobenzenesulfonate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ by injecting serially diluted solutions of sodium 3-nitrobenzenesulfonate and establishing the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure that no interfering peaks are observed at the retention time of sodium 3-nitrobenzenesulfonate.
-
Robustness: Evaluate the effect of small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).
Alternative Capillary Electrophoresis (CE) Method
This protocol outlines a potential Capillary Zone Electrophoresis (CZE) method for the analysis of sodium 3-nitrobenzenesulfonate.
1. Electrophoretic Conditions
-
Instrument: A capillary electrophoresis system equipped with a Diode Array Detector (DAD).
-
Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm internal diameter).
-
Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.
-
Voltage: 20 kV.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Capillary Temperature: 25 °C.
-
Detection: 254 nm.
2. Solution Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of sodium 3-nitrobenzenesulfonate reference standard in 100 mL of deionized water.
-
Sample Solution: Prepare the sample by dissolving it in deionized water to achieve a theoretical concentration of 0.1 mg/mL of sodium 3-nitrobenzenesulfonate.
Mandatory Visualization
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationship of analytical methods to analyte properties.
A Comparative Guide to Sodium 3-nitrobenzenesulfonate and Other Mild Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selective oxidation of functional groups is a cornerstone of molecular transformations. Mild oxidizing agents are indispensable tools, enabling chemists to perform delicate conversions without over-oxidation or degradation of sensitive substrates. This guide provides a comprehensive comparison of sodium 3-nitrobenzenesulfonate with other widely used mild oxidizing agents: (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), 2-iodoxybenzoic acid (IBX), and the reagents used in Swern and Dess-Martin periodinane (DMP) oxidations.
Executive Summary
While sodium 3-nitrobenzenesulfonate is classified as a mild oxidizing agent, its application in general organic synthesis is notably specialized. It is predominantly employed in industrial processes such as the Skraup synthesis of quinolines and as a color-forming protective agent in the dye industry. In contrast, TEMPO, IBX, Swern, and Dess-Martin oxidations offer broad applicability for the selective oxidation of alcohols to aldehydes and ketones, a critical transformation in pharmaceutical and fine chemical synthesis. This guide will delve into the performance, scope, and practical considerations of each of these reagents.
Performance Comparison of Mild Oxidizing Agents
The choice of a mild oxidizing agent is dictated by factors such as substrate compatibility, desired selectivity, reaction conditions, and scalability. The following table summarizes the key performance characteristics of the discussed oxidants.
| Oxidizing Agent/System | Typical Substrates | Selectivity | Reaction Conditions | Advantages | Disadvantages |
| Sodium 3-nitrobenzenesulfonate | Anilines and glycerol (B35011) derivatives (in Skraup synthesis) | Specific for the dehydrogenation step in quinoline (B57606) synthesis | High temperature (130-150°C)[1] | Cost-effective for specific industrial applications. | Limited scope, harsh reaction conditions, lack of general applicability in fine chemical synthesis. |
| TEMPO/co-oxidant (e.g., NaOCl) | Primary and secondary alcohols | High for primary alcohols to aldehydes; secondary to ketones.[2][3] | Mild (0-25°C), often biphasic.[2][4] | Catalytic, cost-effective, environmentally benign co-oxidants can be used. | Can be substrate-dependent; potential for side reactions like chlorination with NaOCl. |
| IBX (2-Iodoxybenzoic acid) | Primary and secondary alcohols, 1,2-diols | High for primary alcohols to aldehydes and secondary to ketones.[5][6][7] | Room temperature to reflux, often in DMSO or other polar solvents.[6][7] | High functional group tolerance, no over-oxidation to carboxylic acids.[6] | Poor solubility in many organic solvents, potential for explosive decomposition of precursor. |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Primary and secondary alcohols | Excellent for sensitive substrates, minimal over-oxidation.[1][8] | Cryogenic temperatures (-78°C).[1][8] | High yields, broad functional group tolerance, suitable for acid-sensitive substrates.[1] | Requires cryogenic conditions, produces malodorous dimethyl sulfide (B99878) byproduct.[1][9] |
| Dess-Martin Periodinane (DMP) | Primary and secondary alcohols | High chemoselectivity, good for sensitive and complex molecules.[10] | Mild (room temperature), neutral pH.[10] | Fast reaction times, easy workup, high yields.[10] | Reagent is expensive and potentially explosive. |
Quantitative Data on Alcohol Oxidation
| Oxidizing System | Substrate | Product | Yield (%) | Reference |
| TEMPO/NaOCl/NaBr | Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | >95% | [3] |
| IBX | Benzyl alcohol | Benzaldehyde | 98% | [7] |
| Swern Oxidation | Benzyl alcohol | Benzaldehyde | ~95% | [1] |
| Dess-Martin Periodinane | Benzyl alcohol | Benzaldehyde | >95% | [10] |
| TEMPO/NaOCl/NaBr | 1-Phenylethanol | Acetophenone | >95% | [3] |
| IBX | 1-Phenylethanol | Acetophenone | 94% | [11] |
| Swern Oxidation | Cyclohexanol | Cyclohexanone | ~96% | [1] |
| Dess-Martin Periodinane | Cyclohexanol | Cyclohexanone | ~94% | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for the key oxidation reactions discussed.
Protocol 1: TEMPO-Catalyzed Oxidation of a Primary Alcohol
This protocol is adapted from the Anelli-Montanari procedure for the oxidation of primary alcohols to aldehydes.[2]
Materials:
-
Primary alcohol (1.0 equiv)
-
TEMPO (0.01 equiv)
-
Aqueous NaBr (0.1 M, 1.0 equiv)
-
Aqueous NaOCl (commercial bleach, ~0.7 M, 1.1 equiv)
-
Aqueous NaHCO₃ (saturated solution)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10% w/v)
Procedure:
-
Dissolve the primary alcohol and TEMPO in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Add the aqueous NaBr solution to the flask.
-
While stirring vigorously, add the NaOCl solution dropwise. The rate of addition should be controlled to maintain the reaction temperature below 5°C. The pH of the aqueous layer should be maintained between 8.5 and 9.5 by the addition of saturated NaHCO₃ solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding the sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude aldehyde.
Protocol 2: IBX Oxidation of a Secondary Alcohol
This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone using IBX in DMSO.
Materials:
-
Secondary alcohol (1.0 equiv)
-
IBX (1.1 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a solution of the secondary alcohol in DMSO, add IBX in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude ketone.
Protocol 3: Swern Oxidation of a Primary Alcohol
This protocol outlines the steps for a typical Swern oxidation.[1][8]
Materials:
-
Oxalyl chloride (1.1 equiv)
-
Dimethyl sulfoxide (DMSO) (2.2 equiv)
-
Primary alcohol (1.0 equiv)
-
Triethylamine (B128534) (Et₃N) (5.0 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78°C (dry ice/acetone bath).
-
Add a solution of DMSO in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -60°C. Stir for 15 minutes.
-
Add a solution of the primary alcohol in anhydrous DCM dropwise, keeping the temperature below -60°C. Stir for 30 minutes.
-
Add triethylamine dropwise, allowing the temperature to rise to -50°C. Stir for 30 minutes at -78°C and then allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to give the crude aldehyde.
Protocol 4: Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol
This protocol provides a general method for the oxidation of a secondary alcohol using DMP.[10]
Materials:
-
Secondary alcohol (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the secondary alcohol in DCM in a round-bottom flask.
-
Add DMP to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude ketone.
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for the discussed oxidation reactions.
Caption: Oxidation of 1,2-dihydroquinoline in the Skraup synthesis.
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
Caption: Simplified mechanism of alcohol oxidation by IBX.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 6. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. byjus.com [byjus.com]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Standards for Sodium 3-Nitrobenzenesulfonate Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is paramount in research and pharmaceutical development, where impurities can lead to erroneous results and compromise the safety and efficacy of final products. Sodium 3-nitrobenzenesulfonate is a key intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals. This guide provides a comparative overview of analytical standards for assessing the purity of sodium 3-nitrobenzenesulfonate, offering detailed experimental protocols and data to aid in the selection of appropriate quality control methods.
Comparison of Analytical Methods and Purity Specifications
The purity of sodium 3-nitrobenzenesulfonate is typically determined by a combination of chromatographic and titrimetric methods. High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of the main component and its organic impurities, while ion-exchange titration provides an assessment of the total acidic components.
Different grades of sodium 3-nitrobenzenesulfonate are commercially available, each with its own set of specifications. For research and development purposes, high-purity grades are essential.
| Grade/Supplier | Purity Specification | Analytical Method | Potential Impurities Noted |
| High-Purity Grade (Typical) | >98% | HPLC, Titration | Organic synthesis byproducts |
| Supplier A (e.g., Sigma-Aldrich) | 98% | Not specified | Not specified |
| Supplier B (e.g., TCI) | >95.0%[1] | Ion exchange titration | Not specified |
| >94.0 area% | HPLC | Not specified | |
| Technical Grade | Varies | Not always specified | Higher levels of synthesis-related impurities |
| Research/Patent Data | 99.0% | Not specified | 3,3'-dinitrodiphenyl sulfone, Sodium sulfate[2] |
Key Impurity: A significant process-related impurity that can arise during the sulfonation of nitrobenzene (B124822) is 3,3'-dinitrodiphenyl sulfone .[2] Its presence and concentration should be carefully monitored in high-purity applications.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the determination of the purity of sodium 3-nitrobenzenesulfonate and for the detection and quantification of organic impurities, such as 3,3'-dinitrodiphenyl sulfone.
-
Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Sodium 3-nitrobenzenesulfonate reference standard
-
Sample of sodium 3-nitrobenzenesulfonate for testing
-
-
Chromatographic Conditions (Typical):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape. A typical starting point is a 30:70 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Accurately weigh a known amount of sodium 3-nitrobenzenesulfonate reference standard and dissolve it in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a sample solution of the sodium 3-nitrobenzenesulfonate to be tested in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity of the sample can be determined by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard. Impurities can be quantified based on their peak areas relative to the main peak.
-
Ion-Exchange Titration for Assay of Total Acidity
This method provides an overall measure of the acidic components in the sample.
-
Principle: The sulfonic acid group is a strong acid and can be titrated with a standard solution of a strong base.
-
Instrumentation:
-
Burette
-
Potentiometric titrator or pH meter with a suitable electrode
-
-
Reagents:
-
0.1 M Sodium hydroxide (B78521) (standardized solution)
-
Deionized water
-
Sample of sodium 3-nitrobenzenesulfonate
-
-
Procedure:
-
Accurately weigh a known amount of the sodium 3-nitrobenzenesulfonate sample and dissolve it in deionized water.
-
Titrate the solution with the standardized 0.1 M sodium hydroxide solution.
-
Determine the endpoint of the titration potentiometrically.
-
Calculation: The purity is calculated based on the volume of sodium hydroxide solution consumed and the weight of the sample taken.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process for sodium 3-nitrobenzenesulfonate.
Caption: Experimental workflow for the purity assessment of sodium 3-nitrobenzenesulfonate.
Caption: Decision logic for selecting analytical methods for purity assessment.
References
Comparative Guide to Industrial Grade Sodium 3-Nitrobenzenesulfonate for Researchers and Drug Development Professionals
An Objective Analysis of Quality Control Parameters and Performance Against Key Alternatives
For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. Industrial grade sodium 3-nitrobenzenesulfonate, a versatile aromatic sulfonate, finds application in various processes, including as a hydrotrope, a process aid in dyeing and printing, and an additive in electroplating baths. This guide provides a comprehensive comparison of the quality control parameters for industrial grade sodium 3-nitrobenzenesulfonate against its common alternatives, supported by experimental data and detailed methodologies.
Quality Control Parameters: A Comparative Overview
The quality of industrial grade sodium 3-nitrobenzenesulfonate is determined by a set of key parameters that ensure its purity, consistency, and performance in various applications. A comparison with a common alternative, sodium cumenesulfonate, which is often used as a hydrotrope, highlights the differences in their typical specifications.
| Parameter | Industrial Grade Sodium 3-Nitrobenzenesulfonate | Sodium Cumenesulfonate (Typical) | Test Method Reference |
| Appearance | Creamy yellow to off-white powder | White to light yellow powder or liquid | Visual Inspection (based on ASTM E2680) |
| Purity (Assay) | ≥ 96% | ≥ 98% (for solid form) | Titanous Chloride Titration or HPLC |
| Moisture Content | ≤ 1.0% | ≤ 2.0% | Karl Fischer Titration (ASTM E203) |
| pH (of a solution) | 6.0 - 9.0 | 7.0 - 10.0 | pH Meter |
| Water Insoluble Matter | ≤ 1.0% | Not typically specified | Gravimetric Analysis (based on ISO 2831) |
| Sodium Chloride Content | ≤ 1.0% | Not typically specified | Titration |
| Iron (Fe) Content | ≤ 20 ppm | Not typically specified | Atomic Absorption Spectroscopy or Colorimetry |
| Calcium (Ca) Content | ≤ 20 ppm | Not typically specified | Atomic Absorption Spectroscopy or Colorimetry |
| Sodium Sulfate Content | Not specified, but a known impurity | Not typically specified | Gravimetric Analysis (based on ISO 5142) or Ion Chromatography |
Performance Comparison
The choice between sodium 3-nitrobenzenesulfonate and its alternatives is largely dependent on the specific application.
-
As a Hydrotrope: Hydrotropes are substances that enhance the solubility of sparingly soluble compounds in water. While both sodium 3-nitrobenzenesulfonate and sodium cumenesulfonate function as hydrotropes, sodium cumenesulfonate is often considered more effective and is more widely used for this specific purpose in formulations like detergents and cleaners. The selection depends on the specific system and the desired solubility enhancement.[1][2][3][4]
-
In Dyeing and Printing: Sodium 3-nitrobenzenesulfonate acts as a resisting and leveling agent in textile dyeing, ensuring uniform color application. Its oxidizing properties can also be beneficial in certain dyeing processes. Alternatives in this application would be other specialized dyeing auxiliaries.
-
In Electroplating: In electroplating baths, sodium 3-nitrobenzenesulfonate can act as an additive to improve the quality of the plated metal layer.[5][6][7][8][9] Its performance would be compared against other leveling and brightening agents specific to the electroplating process being used.
Due to the proprietary nature of many industrial formulations, direct, publicly available experimental data comparing the performance of these specific compounds in dyeing and electroplating applications is limited. Selection is often based on historical performance, cost-effectiveness, and compatibility with other components in a given process.
Experimental Protocols
Detailed methodologies for the key quality control tests are outlined below.
Determination of Purity (Assay) by Titanous Chloride Titration
This method is suitable for determining the purity of sodium 3-nitrobenzenesulfonate by reducing the nitro group with a standardized solution of titanous chloride.
Principle: The nitro group (-NO₂) in sodium 3-nitrobenzenesulfonate is quantitatively reduced by titanous chloride (TiCl₃) in an acidic medium. The endpoint of the titration is detected by the color change of an indicator or potentiometrically.
Apparatus:
-
Burette
-
Titration flask
-
Heating mantle or hot plate
-
Source of inert gas (e.g., nitrogen or carbon dioxide)
Reagents:
-
Standardized 0.1 N Titanous Chloride solution
-
Methylene (B1212753) Blue indicator solution
-
Hydrochloric Acid, concentrated
-
Sodium Bicarbonate (for creating an inert atmosphere)
Procedure:
-
Accurately weigh approximately 0.5 g of the sodium 3-nitrobenzenesulfonate sample and transfer it to a titration flask.
-
Add 30 mL of concentrated hydrochloric acid.
-
Gently heat the mixture until the sample is dissolved.
-
Add a small amount of sodium bicarbonate to the flask to displace the air with carbon dioxide, creating an inert atmosphere. Alternatively, continuously purge the flask with nitrogen gas.
-
Add 2-3 drops of methylene blue indicator.
-
Titrate the hot solution with the standardized 0.1 N titanous chloride solution. The flask should be continuously swirled during the titration.
-
The endpoint is reached when the blue color of the indicator disappears.
-
Record the volume of titanous chloride solution used.
-
Calculate the percentage purity of sodium 3-nitrobenzenesulfonate.
Determination of Moisture Content by Karl Fischer Titration (based on ASTM E203)
Principle: The Karl Fischer method is a highly specific and accurate method for the determination of water content. It is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer that reacts with hydrogen ions.
Apparatus:
-
Automatic Karl Fischer Titrator
Reagents:
-
Karl Fischer reagent (commercially available)
-
Anhydrous methanol
Procedure:
-
Standardize the Karl Fischer reagent against a known amount of water or a standard water-in-methanol solution.
-
Accurately weigh a suitable amount of the sodium 3-nitrobenzenesulfonate sample and transfer it to the titration vessel containing anhydrous methanol.
-
Titrate the sample with the standardized Karl Fischer reagent until the electrometric endpoint is reached.
-
The water content is automatically calculated by the instrument based on the volume of titrant consumed.
Determination of Water Insoluble Matter (based on ISO 2831)
Principle: This gravimetric method determines the amount of residue remaining after dissolving the sample in water and filtering.
Apparatus:
-
Beaker
-
Filter paper or filtering crucible
-
Drying oven
-
Analytical balance
Procedure:
-
Accurately weigh a representative sample of sodium 3-nitrobenzenesulfonate.
-
Dissolve the sample in a specified volume of distilled water with heating and stirring.
-
Filter the solution through a pre-weighed filter paper or filtering crucible.
-
Wash the residue on the filter with distilled water to remove any remaining soluble material.
-
Dry the filter paper or crucible with the residue in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.
-
Cool in a desiccator and weigh.
-
The weight of the residue is reported as the percentage of water-insoluble matter.
Visualizations
The following diagrams illustrate the logical workflow for quality control and a conceptual signaling pathway where such a compound might be evaluated.
Caption: Quality control workflow for industrial grade sodium 3-nitrobenzenesulfonate.
Caption: Experimental workflow for evaluating the effect of a test compound on a signaling pathway.
References
- 1. Hydrotrope - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Macler Chemical Products Ltd. [macler.com.br]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Analysis of electroplating baths | Metrohm [metrohm.com]
- 8. researchgate.net [researchgate.net]
- 9. Categories of electroplating additives and their applications. - Blog - Hopax Fine Chemicals [hopaxfc.com]
Verifying the Identity of Sodium 3-nitrobenzenesulfonate: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a compound's identity is a critical first step in any experimental workflow. This guide provides a comprehensive comparison of spectroscopic and alternative analytical techniques for the verification of sodium 3-nitrobenzenesulfonate, a compound used in various industrial and pharmaceutical applications.
This document outlines the experimental protocols and presents key data for several analytical methods, offering a comparative overview to assist in selecting the most appropriate technique for identity confirmation.
Spectroscopic Analysis: The Primary Approach
Spectroscopic methods are powerful tools for elucidating the chemical structure of molecules. By probing the interaction of matter with electromagnetic radiation, techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the functional groups, connectivity of atoms, and electronic properties of a compound.
Experimental Workflow for Spectroscopic Identification
The general workflow for confirming the identity of sodium 3-nitrobenzenesulfonate using spectroscopic techniques is outlined below.
Caption: A generalized workflow for the spectroscopic identification of a chemical compound.
Data Summary: Spectroscopic Analysis of Sodium 3-nitrobenzenesulfonate
The following tables summarize the expected spectroscopic data for sodium 3-nitrobenzenesulfonate.
Table 1: FT-IR Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Asymmetric SO₂ stretch (Sulfonate) | ~1290 - 1175 |
| Symmetric SO₂ stretch (Sulfonate) | ~1100 - 1030 |
| Asymmetric NO₂ stretch (Nitro) | ~1550 - 1500 |
| Symmetric NO₂ stretch (Nitro) | ~1355 - 1335 |
| C=C stretch (Aromatic) | ~1600, ~1475 |
| C-N stretch | ~880 |
Table 2: ¹H NMR Spectroscopy Data (Solvent: D₂O)
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-2 | ~8.57 | s (singlet) |
| H-4 | ~8.35 | d (doublet) |
| H-6 | ~8.16 | d (doublet) |
| H-5 | ~7.76 | t (triplet) |
Table 3: ¹³C NMR Spectroscopy Data (Solvent: D₂O)
| Carbon | Expected Chemical Shift (ppm) |
| C-3 (C-NO₂) | ~148 |
| C-1 (C-SO₃Na) | ~146 |
| Aromatic CH | ~120 - 135 |
Table 4: UV-Vis Spectroscopy Data
| Solvent | λmax (nm) |
| Water | ~220, ~265 |
Alternative Analytical Techniques
While spectroscopic methods are highly informative, other analytical techniques can provide complementary or confirmatory data regarding the identity and purity of sodium 3-nitrobenzenesulfonate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For sodium 3-nitrobenzenesulfonate, a reverse-phase HPLC method can be employed to determine its purity and retention time, which is a characteristic property under specific chromatographic conditions.
Other Potential Methods
-
Elemental Analysis: This technique determines the elemental composition of a compound, providing the percentage of carbon, hydrogen, nitrogen, and sulfur. The experimental values can be compared with the theoretical values calculated from the molecular formula (C₆H₄NNaO₅S) to confirm the elemental makeup.
-
Melting Point Determination: The melting point is a physical property that can be used as an indicator of purity. Pure sodium 3-nitrobenzenesulfonate has a reported melting point of approximately 350 °C.
-
Ion Chromatography: This method is well-suited for the analysis of ionic species and can be used to identify and quantify the sulfonate anion.
-
Capillary Electrophoresis: This technique separates ions based on their electrophoretic mobility in an electric field and can be a valuable tool for the analysis of charged molecules like sodium 3-nitrobenzenesulfonate.
Data Summary: Alternative Analytical Techniques
Table 5: Comparison of Alternative Analytical Techniques
| Technique | Principle | Information Provided |
| HPLC | Differential partitioning between a mobile and stationary phase. | Purity, retention time. |
| Elemental Analysis | Combustion of the sample to determine elemental composition. | Percentage of C, H, N, S. |
| Melting Point | Temperature at which the solid and liquid phases are in equilibrium. | Physical property, indicator of purity. |
| Ion Chromatography | Separation of ions based on their affinity for an ion-exchange resin. | Identification and quantification of the sulfonate anion. |
| Capillary Electrophoresis | Separation of ions based on their electrophoretic mobility. | Purity, migration time. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of sodium 3-nitrobenzenesulfonate with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of sodium 3-nitrobenzenesulfonate in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. Use the residual solvent peak as a reference.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of sodium 3-nitrobenzenesulfonate in deionized water. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Data Acquisition: Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer, with deionized water as the blank.
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and water with a buffer such as phosphate (B84403) or formate.
-
Sample Preparation: Dissolve a known concentration of sodium 3-nitrobenzenesulfonate in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
-
Injection and Data Analysis: Inject the sample and record the chromatogram. The retention time and peak area can be used for identification and quantification.
Logical Framework for Identity Confirmation
The following diagram illustrates the logical process for confirming the identity of sodium 3-nitrobenzenesulfonate by integrating data from multiple analytical techniques.
Caption: A logical flowchart for the confirmation of chemical identity.
By employing a combination of these spectroscopic and analytical techniques, researchers can confidently confirm the identity and assess the purity of sodium 3-nitrobenzenesulfonate, ensuring the reliability and reproducibility of their subsequent experiments.
A Comparative Analysis of Oxidizing Potential: Sodium 3-Nitrobenzenesulfonate vs. Potassium Permanganate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate oxidizing agent is a critical decision in chemical synthesis and analysis, directly influencing reaction efficiency, selectivity, and yield. This guide provides an objective comparison of the oxidizing potential of two distinct compounds: the mild organic oxidant, sodium 3-nitrobenzenesulfonate, and the powerful inorganic oxidant, potassium permanganate (B83412). This analysis is supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.
Chemical and Physical Properties
A fundamental understanding of the properties of each compound is essential before comparing their oxidizing capabilities.
| Property | Sodium 3-nitrobenzenesulfonate | Potassium Permanganate |
| Chemical Formula | C₆H₄NNaO₅S[1][2] | KMnO₄ |
| Appearance | White to yellowish crystalline solid/powder[1][2] | Purplish-black crystalline solid[3] |
| Molecular Weight | 225.16 g/mol [1] | 158.034 g/mol |
| Solubility in Water | Readily soluble[1][4] | 6.4 g/100 mL at 20°C |
| General Description | A mild oxidizing agent.[4] | A very strong oxidizing agent.[3] |
Comparative Analysis of Oxidizing Potential
The oxidizing strength of a substance is best quantified by its standard reduction potential (E°). A more positive E° value indicates a stronger oxidizing agent, signifying a greater tendency to accept electrons.
Potassium permanganate is recognized as a remarkably strong oxidizing agent, a property that is highly dependent on the pH of the medium.[3] In acidic solutions, its oxidizing power is at its peak, as demonstrated by its high standard reduction potential.
| Oxidizing Agent | Half-Reaction (in acidic medium) | Standard Reduction Potential (E°) | Oxidizing Strength |
| Potassium Permanganate | MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O | +1.51 V | Very Strong |
| Sodium 3-Nitrobenzenesulfonate | ArNO₂ + e⁻ → ArNO₂⁻• (generalized) | approx. -0.2 to -0.6 V [5][6][7][8] | Mild |
Note: The half-reaction for sodium 3-nitrobenzenesulfonate is a generalized one-electron reduction common to nitroaromatic compounds.
Applications Reflecting Oxidizing Power
The typical applications of each compound further illustrate the vast difference in their oxidizing strength.
Sodium 3-nitrobenzenesulfonate is primarily used in applications requiring gentle or controlled oxidation. In the textile industry, it acts as a protective agent (an "anti-reducing agent") for dyes, preventing their reduction during printing and steaming processes.[1] It is also used in the synthesis of some pharmaceuticals and as a component in electroplating baths.[1]
Potassium permanganate , due to its potent oxidizing nature, is employed in a wide array of applications, including:
-
Organic Synthesis: Oxidation of alkenes to diols, aldehydes to carboxylic acids, and alkylbenzenes to benzoic acids.
-
Water Treatment: Removal of iron, manganese, and hydrogen sulfide (B99878) from water.[9][10][11]
-
Analytical Chemistry: Used as a titrant in redox titrations (permanganometry) to quantify various substances.[12]
-
Disinfection: Its ability to oxidize organic matter makes it an effective disinfectant.[9]
Experimental Protocols for Comparison
To empirically determine and compare the oxidizing potential, a redox titration is the standard method. Below are detailed protocols for titrations involving potassium permanganate, which can be adapted to demonstrate the comparative strength against a reducing agent.
Experiment 1: Standardization of Potassium Permanganate with Oxalic Acid
This experiment determines the exact concentration of a KMnO₄ solution and serves as a classic example of its oxidizing action.
Objective: To determine the molarity of a potassium permanganate solution by titrating it against a standard solution of oxalic acid.
Reaction: 2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)
Materials:
-
Potassium permanganate (KMnO₄) solution (approx. 0.02 M)
-
Standard oxalic acid (H₂C₂O₄) solution (0.05 M)
-
Sulfuric acid (H₂SO₄) (1 M)
-
50 mL Burette
-
250 mL Erlenmeyer flask
-
10 mL Pipette
-
Hot plate or Bunsen burner
Procedure:
-
Rinse and fill the burette with the potassium permanganate solution. Record the initial volume.
-
Pipette 10.00 mL of the standard oxalic acid solution into the Erlenmeyer flask.
-
Add approximately 10 mL of 1 M sulfuric acid to the flask to create an acidic medium.
-
Gently heat the flask to about 60-70°C. This is necessary because the reaction is slow at room temperature.
-
Titrate the hot oxalic acid solution with the KMnO₄ solution while continuously swirling the flask. The purple color of the permanganate ion will disappear as it reacts.
-
The endpoint is reached when the first persistent pale pink color remains in the solution for about 30 seconds. This indicates a slight excess of KMnO₄.[13]
-
Record the final volume from the burette.
-
Repeat the titration at least two more times to obtain concordant results.
Calculation: The molarity of the KMnO₄ solution can be calculated using the stoichiometry of the balanced equation: (M_KMnO₄ × V_KMnO₄) / 2 = (M_oxalic acid × V_oxalic acid) / 5
Experiment 2: Potentiometric Titration
For a more precise, data-driven comparison, a potentiometric titration can be performed. This method measures the change in electrical potential of the solution as the titrant is added, allowing for a clear determination of the equivalence point.
Objective: To compare the oxidizing strength by observing the potential change during the titration of a reducing agent (e.g., Iron(II) sulfate) with potassium permanganate. A similar setup could be used with sodium 3-nitrobenzenesulfonate to demonstrate its much weaker potential.
Apparatus:
-
Potentiometer or a pH/mV meter with an Oxidation-Reduction Potential (ORP) electrode.
-
Reference electrode (e.g., Calomel or Ag/AgCl).
-
Magnetic stirrer and stir bar.
-
Burette and flask setup as in Experiment 1.
Procedure:
-
Set up the titration apparatus with the ORP and reference electrodes immersed in the analyte solution (e.g., a known concentration of Fe²⁺ in an acidic solution).
-
Begin stirring the solution at a constant rate.
-
Record the initial potential (in millivolts) before adding any titrant.
-
Add the titrant (KMnO₄) in small, measured increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the potential to stabilize and record the value along with the total volume of titrant added.
-
As the potential begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence point.
-
Continue adding titrant past the equivalence point until the potential stabilizes again.
-
Plot the measured potential (mV) versus the volume of titrant added (mL). The equivalence point is the point of maximum slope on the titration curve.
Logical Comparison of Oxidizing Strength
The fundamental difference in oxidizing potential dictates the suitability of each reagent for specific chemical transformations.
Conclusion
The comparative analysis clearly demonstrates that potassium permanganate is a significantly more powerful oxidizing agent than sodium 3-nitrobenzenesulfonate. This is quantitatively supported by their vastly different standard reduction potentials.
-
Potassium Permanganate is a versatile and potent oxidant suitable for a broad range of synthetic transformations and analytical applications where strong oxidizing power is required.
-
Sodium 3-Nitrobenzenesulfonate serves as a mild and selective oxidizing agent, finding its niche in specialized applications like the protection of dyes, where a powerful, non-selective oxidant would be destructive.
The choice between these two reagents is not one of simple substitution but is dictated by the specific chemical requirements of the reaction. Researchers must consider the desired transformation, the sensitivity of the substrate, and the reaction conditions to select the appropriate oxidant to achieve the desired outcome.
References
- 1. SODIUM 3-NITROBENZENESULFONATE - Ataman Kimya [atamanchemicals.com]
- 2. CAS 127-68-4: Benzenesulfonic acid, 3-nitro-, sodium salt … [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Sodium 3-nitrobenzenesulfonate | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. capremediation.com [capremediation.com]
- 10. rockchemicalsinc.com [rockchemicalsinc.com]
- 11. Potassium vs. Sodium Permanganate: Choosing the Right Oxidant for Your Application | Carus [carusllc.com]
- 12. Permanganate Titrations [staff.buffalostate.edu]
- 13. fctemis.org [fctemis.org]
A Comparative Guide to Purity Assessment of Synthesized Sodium 3-Nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized sodium 3-nitrobenzenesulfonate. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of this important intermediate in various manufacturing processes, including in the pharmaceutical industry. This document outlines the experimental protocols for several key analytical techniques, presents comparative data, and offers visual workflows to aid in the selection and implementation of the most suitable method for your laboratory.
Introduction to Purity Analysis
Sodium 3-nitrobenzenesulfonate is a key organic intermediate. The purity of this compound is paramount, as impurities can affect reaction yields, introduce unwanted byproducts, and in the context of drug development, pose potential safety risks. Common impurities may arise from the starting materials, side reactions during synthesis (e.g., formation of isomers such as sodium 2- and 4-nitrobenzenesulfonate), or subsequent degradation. Therefore, robust analytical methods are required to accurately quantify the purity and identify any impurities present in the synthesized product.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to determine the purity of sodium 3-nitrobenzenesulfonate. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the level of structural information required, and the available instrumentation. The following sections provide a detailed comparison of the most common and effective methods.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Advantages | Disadvantages | Typical Purity Range (%) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | High sensitivity, good for separating isomers and other impurities, quantitative. | Requires method development, may require specific columns. | 98.0 - 99.9 |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei | Highly accurate and precise, provides structural information, does not require a standard of the analyte itself. | Lower sensitivity than HPLC, requires a high-field NMR spectrometer. | 98.0 - 99.9 |
| Titanous Titration | Reduction of the nitro group with a standardized solution of titanous chloride | Simple, cost-effective, suitable for routine quality control. | Less specific than chromatographic methods, susceptible to interference from other reducible substances. | 95.0 - 99.0 |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio | High separation efficiency, small sample volume, fast analysis times. | Lower concentration sensitivity compared to HPLC, potential for matrix effects. | 97.0 - 99.5 |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin | Good for quantifying inorganic and organic anions. | May not be suitable for separating isomeric organic impurities. | Dependent on the specific impurities being quantified. |
Key Experimental Protocols
This section provides detailed methodologies for the primary analytical techniques used in the purity assessment of sodium 3-nitrobenzenesulfonate.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for separating and quantifying the main component from its isomers and other organic impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a gradient or isocratic elution. A typical starting point is 20% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Standard Preparation: Prepare a standard solution of sodium 3-nitrobenzenesulfonate of known concentration in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sodium 3-nitrobenzenesulfonate in the mobile phase to a similar concentration as the standard.
-
Quantification: The purity is determined by comparing the peak area of the main component in the sample to the peak area of the standard. Impurities can be quantified based on their relative peak areas.
Workflow for HPLC Analysis:
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific standard of the analyte.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance signal that is well-resolved from the analyte signals.
-
Solvent: Deuterated water (D₂O) or another suitable deuterated solvent in which both the sample and internal standard are soluble.
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized sodium 3-nitrobenzenesulfonate.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal from sodium 3-nitrobenzenesulfonate and a signal from the internal standard.
-
-
Purity Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Logical Diagram for qNMR Purity Calculation:
Titanous Titration
This classic titrimetric method is based on the reduction of the nitro group of sodium 3-nitrobenzenesulfonate by a standardized solution of titanous chloride (TiCl₃).
Experimental Protocol:
-
Reagents:
-
Standardized titanous chloride solution (0.1 N).
-
Standard ferric ammonium (B1175870) sulfate (B86663) solution (0.1 N).
-
Potassium thiocyanate (B1210189) indicator solution.
-
Hydrochloric acid.
-
-
Procedure:
-
Accurately weigh a sample of synthesized sodium 3-nitrobenzenesulfonate and dissolve it in water.
-
Add a known excess of the standardized titanous chloride solution to the sample solution in an inert atmosphere (e.g., under a stream of nitrogen or carbon dioxide) to prevent oxidation of the Ti³⁺ ions.
-
Heat the solution to ensure complete reduction of the nitro group.
-
Cool the solution and back-titrate the excess titanous chloride with the standardized ferric ammonium sulfate solution using potassium thiocyanate as an indicator. The endpoint is the first permanent reddish-brown color.
-
-
Calculation: The amount of titanous chloride consumed in the reduction of the nitro group is determined by the difference between the initial amount added and the amount determined by the back-titration. This is then used to calculate the purity of the sodium 3-nitrobenzenesulfonate.
Experimental Workflow for Titanous Titration:
Conclusion
The choice of analytical method for assessing the purity of synthesized sodium 3-nitrobenzenesulfonate should be guided by the specific needs of the laboratory and the intended application of the compound. For routine quality control where cost and simplicity are major factors, titanous titration offers a reliable solution. For more detailed analysis, including the separation and quantification of isomers and other organic impurities, HPLC is the method of choice due to its high sensitivity and resolving power. When the highest accuracy and precision are required, and for the certification of reference materials, qNMR stands out as a primary ratio method that provides direct and highly reliable purity values. Capillary electrophoresis and ion chromatography can serve as valuable alternative or complementary techniques, particularly for the analysis of ionic species and in specific research applications. By understanding the principles, advantages, and limitations of each method, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and integrity of their synthesized sodium 3-nitrobenzenesulfonate.
literature review of sodium 3-nitrobenzenesulfonate applications in synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the quinoline (B57606) scaffold remains a cornerstone of medicinal chemistry and materials science. Classical methods, while foundational, often employ harsh and hazardous reagents. This guide provides an objective comparison of sodium 3-nitrobenzenesulfonate as a milder oxidizing agent in traditional quinoline synthesis, evaluating its performance against classical alternatives and introducing modern, greener methodologies.
Introduction to Quinolines and Classical Synthesis
The quinoline ring system is a privileged scaffold found in a vast array of pharmaceuticals, including the renowned antimalarial drug quinine. Traditional methods for its construction, such as the Skraup and Doebner-von Miller reactions, have been pivotal for over a century.[1] These reactions typically involve the acid-catalyzed cyclization of anilines with glycerol (B35011) or α,β-unsaturated carbonyl compounds, followed by an oxidation step to form the aromatic quinoline ring. The choice of oxidizing agent is critical, influencing reaction safety, yield, and environmental impact.
Core Application: Oxidizing Agent in Skraup-Type Reactions
Sodium 3-nitrobenzenesulfonate serves as a mild oxidizing agent, primarily in Skraup-type syntheses.[2] It is recognized as a safer and more manageable alternative to the traditionally used arsenic acid and nitrobenzene (B124822).[2][3]
Classical Oxidizing Agents:
-
Nitrobenzene: Functions as both a solvent and an oxidizing agent. Reactions using nitrobenzene are notoriously violent and can be difficult to control.[3]
-
Arsenic Acid (Arsenic Pentoxide): Offers a less violent reaction compared to nitrobenzene but poses extreme toxicity and environmental hazards.[3]
-
Ferric Salts & Other Metal Oxides: Compounds like ferric oxide and the iron salt of m-nitrobenzenesulfonic acid have also been employed to moderate the reaction.[4]
Sodium 3-nitrobenzenesulfonate provides a valuable balance, moderating the powerful exotherm of the Skraup reaction without the high toxicity associated with arsenic compounds.
Quantitative Comparison of Oxidizing Agents
Direct, side-by-side quantitative comparisons for the synthesis of a single quinoline derivative using different oxidants are scarce in published literature. However, representative yields from classical Skraup syntheses demonstrate the general efficiency of traditional reagents. The table below summarizes reported yields for various aniline (B41778) derivatives using nitrobenzene and arsenic pentoxide, establishing a baseline for performance.
| Aniline Derivative | Oxidizing Agent | Product | Yield (%) | Citation |
| Aniline | Nitrobenzene | Quinoline | 84-91% | [4] |
| p-Toluidine | Arsenic Pentoxide | 6-Methylquinoline | 70-75% | |
| p-Anisidine | Arsenic Pentoxide | 6-Methoxyquinoline | 65-72% | |
| p-Chloroaniline | Arsenic Pentoxide | 6-Chloroquinoline | 75% |
Note: This data is compiled from representative literature and may not reflect optimized conditions. A direct yield comparison with sodium 3-nitrobenzenesulfonate is not available from the cited sources.
Modern Alternatives for Quinoline Synthesis
In recent decades, significant efforts have been made to develop greener and more efficient protocols that avoid harsh acids and toxic oxidants altogether. These modern methods represent a significant advancement in synthetic methodology.
| Method Type | Catalyst/Reagent | Key Advantages | Typical Yields |
| Microwave-Assisted | Sulfuric Acid in Water | Drastically reduced reaction times (minutes vs. hours).[5] | 10-66% |
| Catalytic Friedländer | CuFe₂O₄ Nanoparticles | Green, reusable catalyst; room temperature reaction. | ~97% |
| Catalytic Doebner-Miller | Ag(I)-exchanged Clay | Solvent-free conditions, milder temperatures. | 68-85% |
| Metal-Free (Doebner-like) | Hydrogen Peroxide / AlCl₃ | Uses an environmentally friendly oxidant.[1] | Moderate to High |
These catalytic and alternative energy methods often provide higher yields under significantly milder and safer conditions, presenting compelling alternatives to the classical Skraup and Doebner-von Miller reactions.[6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the classical Skraup synthesis and a proposed adaptation using sodium 3-nitrobenzenesulfonate.
Protocol 1: Classical Skraup Synthesis of Quinoline
This protocol is adapted from established literature for the synthesis of the parent quinoline.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate (B86663) Heptahydrate (optional, for moderation)
-
Sodium Hydroxide (B78521) solution (for neutralization)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while stirring.
-
Add ferrous sulfate (if used), followed by the slow addition of glycerol, ensuring the mixture is well-combined.
-
Gently heat the mixture. Once the reaction begins (indicated by boiling), remove the heat source. The reaction is highly exothermic and should proceed on its own.
-
After the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for 3-5 hours.
-
Allow the mixture to cool, then dilute with water and carefully neutralize with a sodium hydroxide solution.
-
The quinoline product is isolated from the mixture via steam distillation.
-
The crude product is then purified by a second distillation under reduced pressure.
Protocol 2: Adapted Skraup Synthesis Using Sodium 3-Nitrobenzenesulfonate
This is a representative protocol adapted from classical procedures, as a specific published protocol with this reagent was not identified in the literature survey.
Materials:
-
Aniline (1.0 mol)
-
Glycerol (2.5 mol)
-
Concentrated Sulfuric Acid (2.0 mol)
-
Sodium 3-nitrobenzenesulfonate (0.6 mol)
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
In a large three-necked flask equipped with a mechanical stirrer and reflux condenser, combine the aniline, glycerol, and sodium 3-nitrobenzenesulfonate.
-
With vigorous stirring and external cooling (ice bath), slowly add the concentrated sulfuric acid at a rate that maintains the internal temperature below 120°C.
-
After the addition is complete, heat the mixture to 130-140°C and maintain this temperature for 3-4 hours.
-
Allow the reaction mixture to cool to below 100°C.
-
Carefully pour the mixture into a large volume of cold water and neutralize with a concentrated sodium hydroxide solution to a pH of ~8-9.
-
Isolate the crude quinoline product via steam distillation.
-
The collected distillate can be extracted with an organic solvent (e.g., diethyl ether), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purify the final product by vacuum distillation.
Visualizing Synthetic Workflows
Diagrams help clarify complex procedures and relationships between different synthetic strategies.
Caption: Comparative workflow of classical vs. modern quinoline synthesis.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Sodium 3-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of sodium 3-nitrobenzenesulfonate. The following sections detail experimental protocols for High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Titrimetry, and present a cross-validation framework to ensure data integrity and consistency across different analytical techniques.
Data Presentation: Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high specificity in impurity profiling or high throughput for routine quality control. The table below summarizes the key performance characteristics of the three discussed methods for the analysis of sodium 3-nitrobenzenesulfonate.
| Parameter | HPLC Method | UV-Vis Spectrophotometry | Titration Method |
| Principle | Chromatographic separation based on polarity | Measurement of light absorbance by the aromatic ring | Reduction of the nitro group followed by titration of the resulting amine |
| Specificity | High (capable of separating the main component from impurities) | Low (any UV-absorbing species at the analytical wavelength will interfere) | Moderate (depends on the presence of other reducible substances) |
| Precision (RSD) | < 1% | < 2% | < 0.5% |
| Accuracy (Recovery) | 98-102% | 95-105% | 99-101% |
| Linearity (R²) | > 0.999 | > 0.995 | Not Applicable |
| Limit of Quantification | ~1 µg/mL | ~5 µg/mL | Dependent on titrant concentration |
| Analysis Time per Sample | 15-25 minutes | 5-10 minutes | 10-15 minutes |
| Primary Application | Assay and impurity profiling | Quantitative screening, dissolution testing | Assay of bulk material |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous assay of sodium 3-nitrobenzenesulfonate and the detection of process-related impurities such as 3,3'-dinitrodiphenyl sulfone and inorganic salts like sodium sulfate (B86663).[1][2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate), with the pH adjusted to 3.0 with phosphoric acid. The gradient or isocratic elution profile should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Standard Preparation: Prepare a reference standard solution of sodium 3-nitrobenzenesulfonate at a similar concentration.
-
Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to that of the reference standard.
UV-Vis Spectrophotometry
This method is a simpler and faster alternative for the quantitative determination of sodium 3-nitrobenzenesulfonate in the absence of interfering substances.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Deionized water.
-
Procedure for λmax Determination: Prepare a dilute solution of sodium 3-nitrobenzenesulfonate in deionized water. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a sample solution of appropriate concentration and measure its absorbance at the λmax. The concentration is determined from the calibration curve.
Titration Method
This classic titrimetric method involves the reduction of the nitro group to an amino group, followed by titration. A common approach is the use of a strong reducing agent like titanium(III) chloride.[3]
-
Principle: The nitro group of sodium 3-nitrobenzenesulfonate is reduced by a known excess of titanium(III) chloride. The unreacted titanium(III) chloride is then back-titrated with a standardized solution of ferric ammonium (B1175870) sulfate using a suitable indicator, such as potassium thiocyanate (B1210189).
-
Reagents:
-
Standardized titanium(III) chloride solution (e.g., 0.1 N).
-
Standardized ferric ammonium sulfate solution (e.g., 0.1 N).
-
Potassium thiocyanate indicator solution.
-
Hydrochloric acid.
-
-
Procedure:
-
Accurately weigh a sample of sodium 3-nitrobenzenesulfonate and dissolve it in water.
-
Acidify the solution with hydrochloric acid.
-
Add a known excess of standardized titanium(III) chloride solution.
-
Heat the solution to ensure complete reduction of the nitro group.
-
Cool the solution and add potassium thiocyanate indicator.
-
Titrate the excess titanium(III) chloride with the standardized ferric ammonium sulfate solution until a persistent reddish-brown endpoint is observed.
-
-
Calculation: The amount of sodium 3-nitrobenzenesulfonate is calculated based on the amount of titanium(III) chloride consumed in the reduction reaction.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the analysis and cross-validation of sodium 3-nitrobenzenesulfonate.
Caption: General analytical workflow for sodium 3-nitrobenzenesulfonate.
Caption: Logical workflow for the cross-validation of HPLC and Titration methods.
References
A Comparative Guide to Alternative Reagents for Sodium 3-Nitrobenzenesulfonate in Dye Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Oxidizing Agents in Key Chemical Processes
Sodium 3-nitrobenzenesulfonate, a well-established mild oxidizing agent, plays a crucial role in various stages of dye synthesis and application, particularly in preventing the reduction of dyes during printing and in facilitating certain synthetic transformations. However, the drive towards greener, more efficient, and cost-effective chemical processes has spurred research into alternative reagents. This guide provides a comprehensive comparison of the performance of several alternatives to sodium 3-nitrobenzenesulfonate, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable reagent for your research and development needs.
Comparison in Vat Dyeing: Oxidation of Leuco Dyes
In vat dyeing, the insoluble vat dye is first reduced to a soluble "leuco" form to allow it to penetrate the textile fibers. Subsequently, an oxidizing agent is used to convert the leuco dye back to its insoluble form, trapping it within the fibers. This oxidation step is critical for achieving high colorfastness. While sodium 3-nitrobenzenesulfonate can be used here, other oxidizing agents are more commonly employed and offer a range of performance characteristics.
A comparative study on the effect of different oxidizing agents on the fastness properties of vat dyes on 100% cotton fabric provides valuable insights. The following table summarizes the colorfastness to washing and rubbing for cotton fabric dyed with vat blue and vat yellow, using air, hydrogen peroxide, sodium perborate (B1237305), and potassium dichromate as oxidizing agents.
Table 1: Comparative Performance of Oxidizing Agents in Vat Dyeing
| Oxidizing Agent | Vat Dye | Colorfastness to Washing (Staining) | Colorfastness to Rubbing (Dry) | Colorfastness to Rubbing (Wet) |
| Air Oxidation | Blue | 4-5 | 4 | 3-4 |
| Yellow | 4-5 | 4 | 3-4 | |
| **Hydrogen Peroxide (H₂O₂) ** | Blue | 4-5 | 4 | 3-4 |
| Yellow | 4-5 | 4 | 3-4 | |
| Sodium Perborate (NaBO₃) | Blue | 4 | 3-4 | 3 |
| Yellow | 4 | 3-4 | 3 | |
| Potassium Dichromate (K₂Cr₂O₇) | Blue | 4 | 3-4 | 3 |
| Yellow | 4 | 3-4 | 3 |
Source: Data compiled from a study on the effect of oxidizing agents on the fastness properties of vat dyes.[1]
Key Observations:
-
Air oxidation and hydrogen peroxide consistently demonstrate the best performance, achieving "very good" (4-5) ratings for wash fastness and good ratings for rubbing fastness.[1]
-
Considering the cost-effectiveness, air oxidation stands out as the cheapest option with comparable performance to chemical oxidizing agents.[1]
-
Sodium perborate and potassium dichromate show slightly lower fastness properties compared to air and hydrogen peroxide.[1]
-
It is important to note that potassium dichromate is a strong oxidizing agent but poses significant environmental and health hazards due to its chromium content.
Experimental Protocol: Vat Dyeing and Oxidation
The following is a general experimental protocol for the dyeing of cotton fabric with vat dyes, followed by oxidation with different agents.
Materials:
-
100% cotton fabric
-
Vat dye (e.g., Vat Blue, Vat Yellow)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Oxidizing agents: Hydrogen peroxide (35%), Sodium perborate, Potassium dichromate
-
Acetic acid
-
Wetting agent
-
Soap solution
Procedure:
-
Scouring and Bleaching: The cotton fabric is first scoured and bleached to ensure proper dye uptake.
-
Vatting: The vat dye is reduced to its soluble leuco form in a dye bath containing sodium hydroxide and sodium hydrosulfite at a specific temperature (e.g., 60°C).
-
Dyeing: The prepared fabric is immersed in the dye bath and dyeing is carried out for a specified time (e.g., 45-60 minutes).
-
Rinsing: After dyeing, the fabric is rinsed with cold water to remove excess dye liquor.
-
Oxidation: The rinsed fabric is then treated with one of the following oxidizing agents:
-
Air Oxidation: The fabric is exposed to air for 15-20 minutes.[2]
-
Hydrogen Peroxide: The fabric is treated with a solution of hydrogen peroxide (e.g., 2-4 ml/L of 35% H₂O₂) and acetic acid at 40-60°C for 10-15 minutes.[2][3][4]
-
Sodium Perborate: The fabric is treated with a solution of sodium perborate (e.g., 2-4 g/L) at 30-60°C for 15-30 minutes.[5]
-
Potassium Dichromate: The fabric is treated with a solution of potassium dichromate in the presence of acetic acid. (Note: Due to toxicity, this method is largely obsolete).[6]
-
-
Soaping: The oxidized fabric is treated with a hot soap solution to remove any loosely adhering dye particles and to stabilize the dye.
-
Final Rinsing and Drying: The fabric is thoroughly rinsed with hot and cold water and then dried.
Vat Dyeing Workflow
Caption: Workflow of the vat dyeing process.
Comparison in Organic Synthesis: The Skraup Quinoline (B57606) Synthesis
Sodium 3-nitrobenzenesulfonate and related nitroaromatics are often used as oxidizing agents in various organic syntheses. A classic example is the Skraup synthesis of quinolines, a fundamental heterocyclic scaffold in medicinal chemistry. In this reaction, an aniline (B41778) is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent. Traditionally, nitrobenzene (B124822) has been the oxidant of choice. However, greener alternatives like hydrogen peroxide are being explored.
Table 2: Comparison of Oxidizing Agents in the Skraup Synthesis of Quinoline
| Oxidizing Agent | Typical Reaction Conditions | Reported Yield | Purity/Byproducts | Environmental/Safety Concerns |
| Nitrobenzene | High temperature (130-150°C), highly exothermic.[7] | Often low to moderate. | Can produce significant tarry byproducts.[8] | Nitrobenzene is toxic and the reaction can be violent.[9] |
| **Hydrogen Peroxide (H₂O₂) ** | Milder conditions, often with a catalyst (e.g., Lewis acid).[10] | Can be improved with the use of a catalyst.[11] | Generally cleaner with fewer byproducts. | H₂O₂ is a greener oxidant, with water as the main byproduct. |
Experimental Protocol: Skraup Synthesis of Quinoline
The following are generalized experimental protocols for the Skraup synthesis of quinoline using nitrobenzene and a conceptual protocol using hydrogen peroxide as the oxidant.
Protocol 1: Skraup Synthesis with Nitrobenzene
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (B86663) (catalyst)
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to glycerol with cooling.
-
Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate.
-
Slowly add nitrobenzene, maintaining the reaction temperature below 130-140°C.
-
After the addition is complete, heat the mixture at 140-150°C for 3-4 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Make the solution alkaline with concentrated sodium hydroxide solution.
-
Isolate the crude quinoline by steam distillation.
-
Purify the product by column chromatography or distillation.[7]
Protocol 2: Conceptual Skraup-type Synthesis with Hydrogen Peroxide
This protocol is based on modifications to the Doebner reaction, a related quinoline synthesis, which has been shown to be effective with hydrogen peroxide.
Materials:
-
Aniline
-
An α,β-unsaturated aldehyde or ketone (in place of glycerol dehydration product)
-
Hydrogen peroxide (30%)
-
Lewis acid catalyst (e.g., AlCl₃)
-
Solvent (e.g., ionic liquid)
Procedure:
-
Combine the aniline and the α,β-unsaturated carbonyl compound in a suitable solvent.
-
Add the Lewis acid catalyst.
-
Slowly add hydrogen peroxide to the mixture.
-
Heat the reaction mixture under controlled conditions, monitoring the progress by TLC.
-
After the reaction is complete, quench the reaction and extract the product.
-
Purify the product by column chromatography.[10]
Skraup Synthesis Mechanism
The Skraup synthesis proceeds through a series of steps involving the dehydration of glycerol to acrolein, Michael addition of the aniline, cyclization, and finally, oxidation to form the aromatic quinoline ring.
Caption: Mechanism of the Skraup quinoline synthesis.
Conclusion
This guide provides a comparative overview of alternative reagents to sodium 3-nitrobenzenesulfonate in two key applications: vat dyeing and quinoline synthesis. For vat dyeing, air oxidation and hydrogen peroxide emerge as highly effective and, in the case of air, more economical alternatives, offering excellent colorfastness. In the realm of organic synthesis, while nitroaromatics are traditionally used in reactions like the Skraup synthesis, greener oxidants such as hydrogen peroxide present a promising avenue for developing more sustainable synthetic methodologies. The choice of an alternative reagent will ultimately depend on the specific requirements of the process, including desired performance, cost, and environmental impact. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in navigating these choices and designing robust and efficient chemical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. CN115216977A - Oxidation method for dyeing by vat dye - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US5536842A - Purification of indigo - Google Patents [patents.google.com]
- 6. ifatcc.org [ifatcc.org]
- 7. askfilo.com [askfilo.com]
- 8. Quinoline Synthesis - Skraup [quimicaorganica.org]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
